Pameton
Description
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Properties
CAS No. |
99126-15-5 |
|---|---|
Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2.C5H11NO2S/c1-6(10)9-7-2-4-8(11)5-3-7;1-9-3-2-4(6)5(7)8/h2-5,11H,1H3,(H,9,10);4H,2-3,6H2,1H3,(H,7,8)/t;4-/m.0/s1 |
InChI Key |
JNJHMRCORHOFME-VWMHFEHESA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.CSCCC(C(=O)O)N |
Synonyms |
Pameton |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Pameton in Hepatotoxicity
Executive Summary: Pameton is a combination pharmaceutical product containing paracetamol (acetaminophen) and DL-methionine.[1][2] The component responsible for hepatotoxicity, particularly in overdose situations, is paracetamol. Methionine is included in the formulation as a hepatoprotective agent, acting as a precursor to glutathione (GSH) to mitigate the toxic effects of paracetamol metabolism.[1][3] Therefore, the mechanism of hepatotoxicity associated with this compound is fundamentally the mechanism of paracetamol-induced liver injury. This guide delineates the intricate molecular pathways, experimental models, and quantitative data related to the hepatotoxic effects of paracetamol.
Molecular Mechanism of Paracetamol-Induced Hepatotoxicity
Paracetamol is a widely used analgesic and antipyretic that is safe at therapeutic doses but can cause severe, dose-dependent hepatotoxicity in overdose.[4][5] The liver damage is not caused by paracetamol itself but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6]
Metabolic Pathways
At therapeutic concentrations, paracetamol is primarily metabolized in the liver via two major, non-toxic pathways:[6][7]
-
Glucuronidation (~50-70%): Conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs).[7]
-
Sulfation (~25-35%): Conjugation with sulfate, facilitated by sulfotransferases (SULTs).[7]
A small fraction of the paracetamol dose (5-15%) is oxidized by the cytochrome P450 enzyme system, primarily the CYP2E1 isoform, to form the highly reactive and toxic metabolite, NAPQI.[5][7]
The Role of Glutathione (GSH)
Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[8][9] This reaction forms a non-toxic conjugate that is subsequently excreted in the urine.[10]
Pathogenesis of Toxicity in Overdose
In an overdose scenario, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of paracetamol down the cytochrome P450 pathway.[11] This leads to the rapid and massive production of NAPQI.[10] The extensive formation of NAPQI quickly depletes the liver's stores of GSH.[11] Once GSH levels fall below a critical threshold (approximately 70% depletion), NAPQI is no longer efficiently detoxified.[11]
The unbound NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, forming protein adducts.[8][12] This process, known as arylation, is a key initiating event in hepatocyte injury and leads to:
-
Mitochondrial Oxidative Stress & Dysfunction: The formation of protein adducts within the mitochondria impairs their function, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12]
-
ATP Depletion: Mitochondrial damage disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a severe depletion of ATP.[12]
-
Necrotic Cell Death: The culmination of mitochondrial dysfunction, oxidative stress, and ATP depletion leads to the opening of the mitochondrial permeability transition (MPT) pore, swelling of the cell, loss of membrane integrity, and ultimately, necrotic cell death.[12] This manifests as centrilobular necrosis, a hallmark of paracetamol-induced liver injury.[9][13]
The role of methionine in this compound is to serve as a precursor for the synthesis of cysteine, a rate-limiting amino acid for GSH regeneration, thereby replenishing hepatic GSH stores to detoxify NAPQI.[3]
Quantitative Data in Paracetamol Hepatotoxicity
The following tables summarize key quantitative parameters associated with paracetamol toxicity.
Table 1: Toxic Doses of Paracetamol
| Population | Acute Toxic Dose (Single Ingestion) | Chronic Toxic Dose |
| Adults | > 10 grams or > 200 mg/kg (whichever is lower)[11] | > 4-6 grams/day over several days[11] |
| Children | > 200 mg/kg[11][14] | Chronic toxicity is a major cause of liver injury[11] |
Table 2: Clinical Markers in Paracetamol Overdose
| Marker | Typical Finding in Hepatotoxicity |
| Serum Alanine Aminotransferase (ALT) | Significant elevation; can increase from a mean of ~48 IU/L to >200 IU/L.[15][16] |
| Serum Aspartate Aminotransferase (AST) | Significant elevation, often in parallel with ALT.[15] |
| Serum Bilirubin | May decrease initially but increases with severe liver damage.[16] |
| Prothrombin Time (PT) / INR | Prolonged INR indicates impaired hepatic synthesis of clotting factors and severe liver injury.[16] |
Experimental Protocols for Studying Hepatotoxicity
Detailed methodologies are crucial for reproducing and interpreting data in drug-induced liver injury studies.
In Vivo Mouse Model of Paracetamol-Induced Liver Injury
This is a widely used model to investigate the mechanisms of hepatotoxicity and evaluate potential therapeutic agents.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Fasting: Mice are fasted overnight (12-15 hours) prior to paracetamol administration to deplete glycogen stores and sensitize them to toxicity, which can mimic risk factors in humans.
-
Drug Administration: Paracetamol is dissolved in warm saline (vehicle) and administered via intraperitoneal (i.p.) injection at a hepatotoxic dose (e.g., 300-500 mg/kg). Control animals receive an equivalent volume of the vehicle.
-
Sample Collection: At specified time points post-injection (e.g., 4, 8, 12, 24 hours), animals are euthanized.
-
Blood Collection: Blood is collected via cardiac puncture for serum separation. Serum is used for the analysis of liver enzymes (ALT, AST).
-
Tissue Collection: The liver is excised. A portion is fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining). The remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (e.g., GSH levels, protein adduct measurement, Western blotting).
-
-
Endpoint Analysis:
-
Biochemical Analysis: Serum ALT and AST levels are measured using standard enzymatic assay kits.
-
Histopathology: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) to assess the extent and location of necrosis.
-
GSH Assay: Hepatic glutathione levels are measured using commercially available kits, often based on the DTNB (Ellman's reagent) reaction.
-
In Vitro Primary Hepatocyte Viability Assay
This assay assesses the direct cytotoxic effect of a compound on liver cells.
-
Cell Culture: Primary hepatocytes are isolated from mice or rats via collagenase perfusion or obtained from commercial sources. They are plated on collagen-coated plates in appropriate culture media.
-
Compound Treatment: After allowing the cells to attach (typically 4-6 hours), the culture medium is replaced with a medium containing various concentrations of paracetamol (e.g., 0, 1, 5, 10, 20 mM).
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
After a 2-4 hour incubation, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis: Absorbance values are converted to percentage viability relative to the vehicle-treated control cells. An IC₅₀ (half-maximal inhibitory concentration) value can be calculated.
Visualizations: Pathways and Workflows
Signaling Pathway of Paracetamol Metabolism and Toxicity
Caption: Metabolic activation of paracetamol leading to hepatotoxicity.
Experimental Workflow for In Vivo Hepatotoxicity Study
Caption: Workflow for an in vivo study of paracetamol hepatotoxicity.
References
- 1. dtb.bmj.com [dtb.bmj.com]
- 2. hansard.parliament.uk [hansard.parliament.uk]
- 3. Antidotes for Poisoning by Paracetamol [inchem.org]
- 4. Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paracetamol - Wikipedia [en.wikipedia.org]
- 8. gpnotebook.com [gpnotebook.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Paracetamol poisoning - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paracetamol (acetaminophen) poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paracetamol induced hepatotoxicity: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
The Discovery and Protective Mechanism of the Paracetamol-Methionine Combination: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Paracetamol (acetaminophen) is a widely utilized analgesic and antipyretic agent. However, its overdose can lead to severe, and sometimes fatal, hepatotoxicity. This toxicity is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) stores and subsequently damages hepatocytes. The inclusion of methionine in paracetamol formulations was a strategic development aimed at mitigating this risk. Methionine serves as a precursor to cysteine, a critical amino acid for the synthesis of glutathione, thereby replenishing the depleted stores and protecting the liver. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of the paracetamol-methionine combination. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical biochemical pathways and experimental workflows.
Introduction: The Challenge of Paracetamol Hepatotoxicity
Paracetamol is a generally safe and effective medication at therapeutic doses. The primary route of metabolism involves glucuronidation and sulfation, leading to non-toxic conjugates that are excreted in the urine.[1][2] However, a small fraction of paracetamol is metabolized by the cytochrome P450 enzyme system, predominantly CYP2E1, CYP1A2, and CYP3A4, to the highly reactive and toxic metabolite, NAPQI.[2] Under normal conditions, NAPQI is detoxified by conjugation with hepatic glutathione.[1] In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased production of NAPQI. This overwhelms the liver's capacity to synthesize glutathione, resulting in the depletion of GSH stores.[2] Unbound NAPQI then covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis.
The recognition of this mechanism spurred the search for antidotes that could either inhibit the formation of NAPQI or replenish glutathione stores. N-acetylcysteine (NAC) is the standard antidote for paracetamol poisoning, but the co-formulation of paracetamol with a protective agent like methionine was explored as a prophylactic measure to enhance the safety of the analgesic.[3]
The Role of Methionine in Mitigating Paracetamol Toxicity
The rationale for combining methionine with paracetamol is based on its crucial role in the synthesis of glutathione. Methionine is an essential amino acid that is converted to S-adenosylmethionine (SAM), which then donates a methyl group to form S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. Through the transsulfuration pathway, homocysteine is converted to cystathionine and then to cysteine. Cysteine is the rate-limiting amino acid in the synthesis of glutathione. By providing a source of cysteine, methionine helps to replenish hepatic glutathione stores that are depleted during paracetamol overdose, thereby facilitating the detoxification of NAPQI and protecting the liver from damage.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the paracetamol-methionine combination.
Table 1: Pharmacokinetic Parameters of Paracetamol and Methionine
| Parameter | Paracetamol (1500 mg) | Paracetamol (1500 mg) + Methionine (300 mg) | Methionine (from combination tablet) | Reference |
| Cmax | Not significantly different | Not significantly different | 3-4 times higher than after paracetamol alone | [4] |
| Tmax | ~10 to 60 minutes | Not significantly different | 30 minutes | [4] |
| AUC | Not significantly different | Not significantly different | Data not available | [4] |
| Half-life (t½) | ~1 to 3 hours | Not significantly different | Data not available | |
| Oral Bioavailability | ~70% to 90% | Not significantly different | Rapidly absorbed | [1][5] |
Data from a randomized cross-over study in 10 human volunteers. Cmax and Tmax for methionine are in comparison to endogenous levels after paracetamol administration alone.
Table 2: Preclinical Toxicity Data of Paracetamol with and without Methionine in Mice
| Parameter | Paracetamol Alone | Paracetamol + L-Methionine (5:1 ratio) | % Reduction in Toxicity | Reference |
| LD50 (non-fasted) | ~350-500 mg/kg | Significantly increased | ~50% | [4] |
| LD50 (fasted) | Lower than non-fasted | Significantly increased | ~50% | [4] |
| LD50 (phenobarbital-pretreated) | Lower than non-fasted | Significantly increased | ~50% | [4] |
Table 3: Effect of Paracetamol and Methionine on Hepatic Markers in Rodents
| Treatment Group | ALT (Alanine Aminotransferase) | AST (Aspartate Aminotransferase) | Hepatic Glutathione Levels | Reference |
| Control | Normal | Normal | Normal | [6][7] |
| Paracetamol Overdose | Significantly increased | Significantly increased | Significantly depleted | [6][7] |
| Paracetamol + Methionine/SAMe | Significantly lower than paracetamol alone | Significantly lower than paracetamol alone | Significantly higher than paracetamol alone | [6] |
ALT and AST are key serum markers of liver damage. SAMe (S-adenosyl-L-methionine) is a metabolite of methionine.
Table 4: Analgesic Efficacy of Paracetamol with and without Methionine in Rats
| Parameter | Paracetamol | Paracetamol + L-Methionine (5:1 ratio) | Reference |
| ED50 (Randall-Selitto test) | 94.6 mg/kg | 94.1 mg/kg | [4] |
ED50 is the dose that produces a therapeutic effect in 50% of the population. The Randall-Selitto test measures the pain response threshold.
Signaling Pathways and Experimental Workflows
Biochemical Pathway of Paracetamol-Induced Hepatotoxicity and Methionine's Protective Effect
The following diagram illustrates the metabolic pathways of paracetamol, the formation of the toxic metabolite NAPQI, the role of glutathione in detoxification, and the mechanism by which methionine provides protection.
Experimental Workflow for Evaluating Paracetamol-Methionine Combination
This diagram outlines a typical experimental workflow for the preclinical evaluation of the hepatoprotective effects of a paracetamol-methionine combination.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the paracetamol-methionine combination.
Determination of Hepatic Glutathione (GSH) Levels
Principle: This spectrophotometric assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. For total glutathione, oxidized glutathione (GSSG) is first reduced to GSH by glutathione reductase.[8]
Materials:
-
Phosphate-EDTA buffer (100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
5% Sulfosalicylic acid (SSA)
-
DTNB solution (in phosphate-EDTA buffer)
-
Glutathione reductase solution (in phosphate-EDTA buffer)
-
NADPH solution (in phosphate-EDTA buffer)
-
GSH standards
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Excise and weigh liver tissue.
-
Homogenize the tissue in 5-10 volumes of ice-cold phosphate-EDTA buffer.
-
Add an equal volume of 5% SSA to the homogenate, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.[8]
-
-
Assay:
-
Prepare a reaction mixture containing phosphate-EDTA buffer, DTNB, and glutathione reductase.
-
Add standards and samples to a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the change in absorbance at 412 nm over 5-10 minutes.[8]
-
-
Calculation:
-
Calculate the rate of TNB formation (ΔA/min).
-
Generate a standard curve by plotting the ΔA/min of the GSH standards against their concentrations.
-
Determine the total glutathione concentration in the samples from the standard curve.[8]
-
Measurement of Serum Aminotransferases (ALT and AST)
Principle: The activity of ALT and AST is measured using commercially available kinetic assay kits. The rate of NADH consumption in a coupled enzymatic reaction is proportional to the aminotransferase activity and is measured by the decrease in absorbance at 340 nm.
Materials:
-
Commercial ALT and AST assay kits
-
Serum samples
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
Sample Preparation:
-
Collect blood from animals via cardiac puncture or other appropriate methods.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Assay:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, this involves mixing the serum sample with the reaction buffer and substrate solution.
-
Incubate at the specified temperature (usually 37°C).
-
Measure the change in absorbance at 340 nm over a set period.
-
-
Calculation:
-
Calculate the enzyme activity in units per liter (U/L) based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
Liver Histopathology
Principle: Histopathological examination of liver tissue allows for the microscopic assessment of cellular damage, such as necrosis, inflammation, and steatosis. Hematoxylin and eosin (H&E) staining is a standard method used to visualize tissue morphology.
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Harris' hematoxylin
-
Eosin solution
-
Light microscope
Procedure:
-
Tissue Fixation and Processing:
-
Sectioning and Staining:
-
Microscopic Examination:
Quantification of Paracetamol and its Metabolites by HPLC
Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is used to separate and quantify paracetamol and its metabolites in biological fluids like plasma or urine.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., water:methanol or water:acetonitrile with a modifier like formic or acetic acid)
-
Paracetamol and metabolite standards
-
Internal standard (e.g., 3-acetamidophenol)
-
Plasma or urine samples
Procedure:
-
Sample Preparation (for plasma):
-
Chromatography:
-
Inject the sample onto the HPLC system.
-
Elute the compounds with the mobile phase under isocratic or gradient conditions.
-
Detect the compounds at a specific wavelength (e.g., 245 nm) or by their mass-to-charge ratio.[13]
-
-
Quantification:
Conclusion
The discovery and development of the paracetamol-methionine combination represent a significant step in enhancing the safety profile of a widely used analgesic. The underlying principle of this combination is the replenishment of hepatic glutathione stores, which are critical for the detoxification of the toxic paracetamol metabolite, NAPQI. This technical guide has provided a comprehensive overview of the mechanism of action, supported by quantitative data from preclinical and clinical studies. The detailed experimental protocols and workflow diagrams offer a valuable resource for researchers and drug development professionals working in the fields of toxicology, pharmacology, and pharmaceutical sciences. Further research may focus on optimizing the ratio of paracetamol to methionine and exploring other protective agents that can be co-formulated to minimize the risk of drug-induced liver injury.
References
- 1. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol – Pharmacokinetics [sepia2.unil.ch]
- 3. emj.bmj.com [emj.bmj.com]
- 4. Methionine in paracetamol tablets, a tool to reduce paracetamol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. ijbcp.com [ijbcp.com]
- 10. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of an HPLC-MS/MS method for the selective determination of paracetamol metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pameton and its Role in Glutathione Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biochemical interactions between Pameton, a combination drug containing paracetamol and methionine, and the endogenous antioxidant glutathione. Paracetamol (acetaminophen) is a widely used analgesic and antipyretic agent, which, particularly in cases of overdose, can lead to severe hepatotoxicity through the depletion of hepatic glutathione stores. The inclusion of methionine in the this compound formulation is a strategic approach to mitigate this toxicity. Methionine serves as a crucial precursor for the de novo synthesis of glutathione, thereby replenishing the levels of this critical antioxidant and protecting hepatocytes from damage induced by the toxic metabolite of paracetamol, N-acetyl-p-benzoquinoneimine (NAPQI). This document will explore the metabolic pathways of paracetamol, the mechanism of NAPQI-induced hepatotoxicity, the role of methionine in the transsulfuration pathway leading to glutathione synthesis, and the scientific evidence supporting the protective effects of this combination.
Introduction: The Paracetamol Overdose Challenge
Paracetamol is a safe and effective drug at therapeutic doses. However, its overdose is a major cause of acute liver failure worldwide[1]. The hepatotoxicity of paracetamol is not caused by the parent compound itself but by its highly reactive metabolite, N-acetyl-p-benzoquinoneimine (NAPQI)[2][3]. Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a tripeptide (γ-glutamyl-cysteinyl-glycine) that is the most abundant non-protein thiol in mammalian cells and a key player in cellular defense against oxidative stress[1][4].
In the event of a paracetamol overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of the drug being metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to form NAPQI[1][5]. This surge in NAPQI production rapidly depletes the hepatic stores of glutathione[2][3]. Once glutathione is depleted by more than 70%, NAPQI begins to bind covalently to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure[6].
The Biochemical Rationale for this compound
This compound was a pharmaceutical preparation that combined paracetamol with DL-methionine[2]. The rationale behind this formulation is to provide a precursor for glutathione synthesis to counteract the depletion caused by paracetamol overdose[2][3]. Methionine is an essential amino acid that, through the transsulfuration pathway, provides the cysteine necessary for glutathione synthesis[7][8]. By co-administering methionine with paracetamol, the aim is to bolster the liver's capacity to synthesize glutathione, thereby maintaining its ability to detoxify NAPQI and prevent liver injury.
Paracetamol Metabolism and NAPQI Formation
The metabolic fate of paracetamol is primarily in the liver and involves three main pathways[1][5][9]:
-
Glucuronidation: Conjugation with glucuronic acid, accounting for 50-70% of metabolism.
-
Sulfation: Conjugation with sulfate, accounting for 25-35% of metabolism.
-
Oxidation: Metabolism by cytochrome P450 enzymes to form NAPQI, accounting for 5-15% of metabolism.
The Role of Methionine in Glutathione Synthesis
Glutathione is synthesized intracellularly in a two-step, ATP-dependent process catalyzed by two enzymes:
-
Glutamate-cysteine ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Glutathione synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form glutathione.
The availability of cysteine is the rate-limiting factor in glutathione synthesis. Methionine, through the transsulfuration pathway, serves as the primary dietary source of cysteine.
Quantitative Data on the Effects of Paracetamol and Methionine on Hepatic Glutathione
Several animal studies have investigated the protective effects of methionine against paracetamol-induced hepatotoxicity by measuring hepatic glutathione levels. The following tables summarize key findings from these studies.
Table 1: Effect of Paracetamol and Methionine on Hepatic Glutathione Levels in Mice
| Treatment Group | Dose (mg/kg) | Time Post-Dosing (hr) | Hepatic Glutathione (% of Control) | Reference |
| Control | - | - | 100 | [10] |
| Paracetamol (P) | 400 | 1 | ~40 | [10] |
| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 (P) + equimolar (NAM) | 1 | ~70 | [10] |
| Paracetamol (P) | 400 | 16 | ~80 | [10] |
| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 (P) + equimolar (NAM) | 16 | >120 | [10] |
Data are estimated from graphical representations in the cited literature and presented as approximate percentages for comparative purposes.
Table 2: Effect of an Amino Acid Mixture (including Methionine) on Paracetamol-Induced Hepatic Glutathione Depletion in Mice
| Treatment Group | Dose (mmol/kg) | Hepatic Glutathione (nmol/mg protein) | % Protection against Depletion | Reference |
| Saline | - | 85.3 ± 5.2 | - | [11] |
| Paracetamol (APAP) | 2 | 30.1 ± 3.8 | 0 | [11] |
| APAP + DDM-GSH* (0.4) | 2 (APAP) + 0.4 (DDM-GSH) | 45.2 ± 4.1 | 27.3 | [11] |
| APAP + DDM-GSH* (0.8) | 2 (APAP) + 0.8 (DDM-GSH) | 60.7 ± 5.5 | 55.4 | [11] |
| APAP + DDM-GSH* (1.6) | 2 (APAP) + 1.6 (DDM-GSH) | 78.9 ± 6.3 | 88.4 | [11] |
*DDM-GSH is a mixture of L-cysteine, L-methionine, and L-serine in a 2:1:1 weight ratio.
Experimental Protocols
This section provides an overview of standard methodologies used to assess the effects of compounds like this compound on glutathione synthesis.
Measurement of Hepatic Glutathione Levels
A common and reliable method for determining glutathione concentrations in tissue homogenates is the DTNB-GSH recycling assay.
Principle: This assay is based on the reaction of glutathione with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and glutathione disulfide (GSSG). The GSSG is then reduced back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
Protocol Overview:
-
Tissue Homogenization: Liver tissue is homogenized in a cold buffer, often containing a protein precipitant like sulfosalicylic acid (SSA) to prevent GSH oxidation and remove proteins[12][13].
-
Sample Preparation: The homogenate is centrifuged, and the supernatant is collected for analysis.
-
Assay Reaction: The supernatant is mixed with a reaction buffer containing DTNB, glutathione reductase, and NADPH in a microplate.
-
Spectrophotometric Measurement: The absorbance is measured kinetically at 412 nm.
-
Quantification: The glutathione concentration is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.
Glutamate-Cysteine Ligase (GCL) Activity Assay
As the rate-limiting enzyme in glutathione synthesis, measuring GCL activity provides direct insight into the capacity of the liver to produce new glutathione.
Principle: GCL activity is determined by measuring the rate of γ-glutamylcysteine formation from its substrates, glutamate and cysteine, in the presence of ATP. The product, γ-glutamylcysteine, can be quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Protocol Overview:
-
Tissue Lysate Preparation: Liver tissue is homogenized in a buffer that preserves enzyme activity, and the protein concentration is determined.
-
Enzyme Reaction: A known amount of protein lysate is incubated at 37°C with an assay buffer containing L-glutamate, L-cysteine, and ATP.
-
Reaction Termination: The reaction is stopped at specific time points, usually by adding an acid.
-
Product Quantification: The amount of γ-glutamylcysteine produced is measured by HPLC.
-
Activity Calculation: GCL activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).
Conclusion
The combination of paracetamol and methionine in this compound represents a rational approach to mitigate the risk of paracetamol-induced hepatotoxicity. The underlying mechanism is the provision of methionine as a precursor for the synthesis of glutathione, which is critical for detoxifying the harmful metabolite NAPQI. Quantitative data from animal studies support the efficacy of this combination in maintaining or restoring hepatic glutathione levels in the face of a paracetamol challenge. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacodynamics of such combination therapies and their impact on the intricate balance of cellular redox systems. While this compound itself is no longer widely available, the principle of co-administering a glutathione precursor with paracetamol remains a subject of scientific and clinical interest.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy of paracetamol-esterified methionine versus cysteine or methionine on paracetamol-induced hepatic GSH depletion and plasma ALAT level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Early Studies on Paracetamol-Methionine Formulations: A Technical Guide
Introduction
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity due to the depletion of hepatic glutathione (GSH) and the subsequent accumulation of the toxic metabolite, N-acetyl-p-benzoquinoneimine (NAPQI). Early research identified the potential of sulfur-containing compounds to mitigate this toxicity. This technical guide provides an in-depth overview of the foundational studies on the co-formulation of paracetamol with methionine, an essential amino acid and precursor to glutathione. This document is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Paracetamol Hepatotoxicity and the Protective Role of Methionine
Paracetamol is primarily metabolized in the liver via glucuronidation and sulfation. A small fraction is oxidized by the cytochrome P450 enzyme system to form the highly reactive NAPQI.[1] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[1] In cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. This depletes hepatic glutathione stores.[1] Once glutathione is depleted, NAPQI binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1]
Methionine serves as a precursor for the synthesis of cysteine, a rate-limiting amino acid for glutathione production.[2] By providing a substrate for glutathione synthesis, methionine helps to replenish hepatic glutathione levels, thereby enhancing the detoxification of NAPQI and protecting the liver from damage.[2][3][4] Studies have shown that the protective effect of methionine is primarily due to its role in facilitating glutathione synthesis.[3][4]
References
- 1. Why not add methionine to paracetamol tablets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of methionine for acute paracetamol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine in paracetamol tablets, a tool to reduce paracetamol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytoprotective Effects of Pameton
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pameton, a combination pharmaceutical agent comprising paracetamol (acetaminophen) and methionine, offers a significant cytoprotective advantage over standalone paracetamol formulations. The inclusion of methionine is a strategic intervention designed to mitigate the well-documented hepatotoxicity associated with paracetamol overdose. This technical guide delineates the core mechanisms of this compound's cytoprotective action, presents quantitative data from relevant studies, details experimental protocols for assessing these effects, and provides visual representations of the key signaling pathways and experimental workflows. The primary cytoprotective mechanism hinges on methionine's role as a precursor for glutathione (GSH), a critical endogenous antioxidant that is depleted during paracetamol-induced toxicity. By facilitating the replenishment of hepatic GSH stores, methionine effectively neutralizes the reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI), thereby preventing cellular damage, necrosis, and apoptosis.
Core Cytoprotective Mechanism of this compound
The cytoprotective effect of this compound is fundamentally linked to the biochemical interplay between paracetamol metabolism and the availability of glutathione.
Paracetamol Metabolism and Toxicity:
Under therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine. A minor fraction is oxidized by the cytochrome P450 enzyme system (specifically CYP2E1) to form the highly reactive and cytotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Role of Glutathione (GSH):
NAPQI is efficiently detoxified by conjugation with hepatic glutathione (GSH), a tripeptide antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting conjugate is further processed and excreted as mercapturic acid derivatives.
Mechanism of Overdose Toxicity:
In the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased proportion of paracetamol being shunted to the CYP450 pathway. This results in the excessive production of NAPQI. The rapid and extensive conjugation of NAPQI with GSH leads to the depletion of hepatic GSH stores. Once GSH levels fall below a critical threshold (typically below 30% of normal), NAPQI is free to bind to cellular macromolecules, particularly mitochondrial proteins. This covalent binding leads to mitochondrial dysfunction, oxidative stress, ATP depletion, and ultimately, centrilobular hepatic necrosis and cell death.[1][2][3]
Methionine's Protective Role:
Methionine, an essential amino acid, serves as a precursor for the synthesis of cysteine via the transsulfuration pathway. Cysteine is the rate-limiting amino acid for the synthesis of GSH. By providing an exogenous source of methionine, this compound ensures a sustained supply of cysteine, thereby promoting the replenishment of hepatic GSH levels. This enhanced GSH synthesis allows for the continued detoxification of NAPQI, thus preventing its accumulation and subsequent cellular damage. The primary mechanism of methionine's cytoprotective action is therefore the facilitation of GSH synthesis.[1][2]
Quantitative Data on Cytoprotective Effects
The following tables summarize quantitative data from studies investigating the protective effects of methionine and other glutathione precursors against paracetamol-induced toxicity. While specific data for the branded product "this compound" is limited in publicly available literature, the data for the combination of paracetamol and methionine or its derivatives provide a strong surrogate for its efficacy.
Table 1: Effect of Methionine and N-Acetylcysteine on Paracetamol-Induced Hepatotoxicity in Mice
| Treatment Group | Dose | Plasma ALT (U/L) | Mortality Rate (%) | Liver Necrosis | Reference |
| Paracetamol Only (Control) | 375 mg/kg i.p. | Significantly Elevated | High | Severe | [4] |
| Paracetamol + N-Acetylcysteine (NAC) | 1 g/kg (6.13 mmol/kg) i.p. at T0 | Significantly Lower than Control | Significantly Lower (p < 0.01) | Significantly Lower (p < 0.01) | [4] |
| Paracetamol + S-Adenosyl-L-Methionine (SAMe) | 1 g/kg (2.5 mmol/kg) i.p. at T0 | Significantly Lower than Control (and lower than NAC group, p < 0.01) | Significantly Lower (p < 0.01) | Significantly Lower (p < 0.01) | [4] |
T0 = immediately after paracetamol overdose
Table 2: Effect of Paracetamol on DNA Fragmentation in Normal Lymphocytes
| Paracetamol Concentration | Exposure Time | Percentage of Fragmented DNA | Reference |
| Control (Untreated) | 24 hrs | 21.14% | [5] |
| 125 µg/ml | 24 hrs | 44.76% | [5] |
| 250 µg/ml | 24 hrs | 51.94% | [5] |
| 500 µg/ml | 24 hrs | 47.13% | [5] |
| 500 µg/ml | 48 hrs | 69.32% | [5] |
| 500 µg/ml | 72 hrs | 72.81% | [5] |
This table illustrates the cytotoxic potential of paracetamol that methionine in this compound aims to counteract.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytoprotective effects. Below are outlines of key experimental protocols.
In Vivo Model of Paracetamol-Induced Hepatotoxicity
Objective: To evaluate the protective effect of a test compound (e.g., methionine) against paracetamol-induced liver injury in a rodent model.
Animal Model: Male C3H or Swiss Webster mice are commonly used.
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before paracetamol administration to deplete basal GSH levels, thereby sensitizing them to paracetamol toxicity.
-
Dosing:
-
Control Group: Administer the vehicle (e.g., saline or water).
-
Paracetamol Group: Administer a hepatotoxic dose of paracetamol (e.g., 250-400 mg/kg) via intraperitoneal (i.p.) injection or oral gavage.
-
Treatment Group: Administer the test compound (e.g., methionine or S-adenosyl-L-methionine at a specified dose, such as 2.5 mmol/kg) at a defined time point relative to paracetamol administration (e.g., concurrently or shortly after).[4]
-
-
Sample Collection: At a predetermined time point (e.g., 4, 6, or 24 hours) post-paracetamol administration, euthanize the animals and collect blood and liver tissue.
-
Biochemical Analysis:
-
Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Measure the activity of these liver enzymes in plasma as markers of hepatocellular damage.
-
Hepatic Glutathione (GSH) Measurement: Homogenize a portion of the liver tissue and measure GSH levels using a spectrophotometric assay, such as the Ellman's reagent (DTNB) method.
-
-
Histopathological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of centrilobular necrosis.
In Vitro Cell Viability Assay
Objective: To assess the cytoprotective effect of a compound against paracetamol-induced cell death in a cultured cell line.
Cell Line: Hepatocyte-derived cell lines such as HepG2 or primary hepatocytes.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with cell culture medium only.
-
Paracetamol Group: Treat cells with various concentrations of paracetamol to determine the IC50 value.
-
Treatment Group: Pre-incubate cells with the test compound (methionine) for a specific duration, followed by co-incubation with paracetamol.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by paracetamol and to evaluate the anti-apoptotic effect of a test compound.
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate as described in the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis.
Visualizations: Signaling Pathways and Workflows
Paracetamol Metabolism and Methionine's Cytoprotective Pathway
References
- 1. Mechanism of the protective action of n-acetylcysteine and methionine against paracetamol toxicity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of paracetamol protective agents in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic paracetamol treatment in older persons induces dietary and metabolic modifications related to sulfur amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Technical Guide to the Prevention of Reactive Metabolite Formation: A Case Study of Paracetamol
Disclaimer: This technical guide uses Paracetamol (Acetaminophen) as a case study to explore the principles of preventing reactive metabolite formation. The term "Pameton" did not yield specific results in scientific literature searches and may be a proprietary name, a novel compound not yet in the public domain, or a typographical error. The mechanisms, data, and protocols presented here are based on the extensive research available for Paracetamol and are intended to provide a framework for understanding and investigating the role of any compound in mitigating the risks associated with reactive metabolites.
Introduction
The formation of reactive metabolites is a significant concern in drug development, often leading to idiosyncratic adverse drug reactions, including hepatotoxicity. These chemically reactive species can covalently bind to cellular macromolecules like proteins and nucleic acids, disrupting their function and initiating cellular stress pathways that can culminate in cell death. A thorough understanding of the bioactivation pathways of a drug candidate and the development of strategies to minimize the formation of reactive metabolites are therefore critical for ensuring drug safety.
This guide provides an in-depth technical overview of the mechanisms underlying reactive metabolite formation and its prevention, using the widely studied analgesic and antipyretic drug, Paracetamol, as a model compound.
Paracetamol Metabolism and the Formation of a Reactive Metabolite
At therapeutic doses, Paracetamol is primarily metabolized in the liver via two major pathways: glucuronidation and sulfation, which account for approximately 52-57% and 30-44% of its elimination, respectively.[1][2] These conjugation reactions produce stable, non-toxic metabolites that are readily excreted in the urine.[1][2][3]
However, a smaller fraction of Paracetamol (around 5-10%) is oxidized by the cytochrome P450 (CYP) enzyme system to form a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][4] The primary CYP isozymes involved in this bioactivation are CYP2E1 and CYP1A2, with a smaller contribution from CYP3A4.[1][2][5]
Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a tripeptide antioxidant, to form a stable, non-toxic Paracetamol-GSH conjugate.[1][2][6] This conjugate is further metabolized to cysteine and mercapturic acid conjugates before being excreted.[1][2][7]
Toxicity arises when the glucuronidation and sulfation pathways become saturated, typically during a Paracetamol overdose. This shunts a larger proportion of the drug down the CYP-mediated oxidation pathway, leading to the excessive production of NAPQI.[1][8] The rapid and extensive formation of NAPQI can deplete hepatic GSH stores.[6][9] Once GSH is depleted, NAPQI is free to bind covalently to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[8]
Strategies for Preventing Reactive Metabolite Formation and Toxicity
The prevention of Paracetamol-induced toxicity, and by extension, the toxicity of other drugs that form reactive metabolites, can be approached through several mechanisms:
-
Inhibition of Cytochrome P450 Enzymes: By selectively inhibiting the CYP isozymes responsible for bioactivation, the formation of the reactive metabolite can be reduced.
-
Enhancement of Detoxification Pathways: Increasing the availability of co-factors for conjugation reactions, such as GSH, can enhance the detoxification of the reactive metabolite.
Several compounds have been shown to inhibit the CYP-mediated bioactivation of Paracetamol, thereby reducing the formation of NAPQI and preventing subsequent hepatotoxicity. For example, in preclinical studies, co-administration of Paracetamol with a mixture of ketoconazole (a CYP3A inhibitor), isoniazid (a CYP2E1 inhibitor), and caffeine (a CYP1A2 inhibitor) was shown to prevent the development of Paracetamol-induced hepatotoxicity in rats.[10]
The cellular pool of glutathione is a critical determinant of susceptibility to Paracetamol toxicity.[11] When GSH levels are adequate, NAPQI is efficiently detoxified. However, when GSH stores are depleted, toxicity ensues. The administration of N-acetylcysteine (NAC), a precursor of cysteine which is a building block for glutathione, is the standard antidote for Paracetamol overdose.[6] NAC replenishes hepatic GSH stores, thereby enhancing the detoxification of NAPQI and preventing liver damage.[6]
Quantitative Data on Paracetamol Metabolism and Inhibition
The following tables summarize key quantitative data related to Paracetamol metabolism and the inhibition of its bioactivation.
| Metabolic Pathway | Percentage of Therapeutic Dose | Enzymes Involved | Metabolite |
| Glucuronidation | 52-57% | UDP-glucuronosyltransferases (UGTs) | Paracetamol-glucuronide |
| Sulfation | 30-44% | Sulfotransferases (SULTs) | Paracetamol-sulfate |
| Oxidation | 5-10% | CYP2E1, CYP1A2, CYP3A4 | N-acetyl-p-benzoquinone imine (NAPQI) |
| Detoxification of NAPQI | - | Glutathione S-transferases (GSTs) | Paracetamol-glutathione conjugate |
Table 1: Major Metabolic Pathways of Paracetamol at Therapeutic Doses.[1][2]
| Inhibitor | Target CYP Isozyme | Effect on NAPQI Formation | Reference |
| Disulfiram | CYP2E1 | Significant decrease | [4] |
| 4-Methylpyrazole | CYP2E1 | Significant decrease | [4] |
| Diethyl-dithiocarbamate | CYP2E1 | Significant decrease | [4] |
| Ketoconazole | CYP3A4 | No significant reduction | [4] |
| Cimetidine | Multiple CYPs | No reduction | [4] |
Table 2: Effect of Various Inhibitors on NAPQI Formation in Human Liver Microsomes.
Experimental Protocols
A comprehensive assessment of a compound's potential to form reactive metabolites and the efficacy of preventative strategies involves a combination of in vitro and in vivo assays.
1. Glutathione Trapping Assay in Human Liver Microsomes
-
Objective: To detect and identify the formation of reactive metabolites by trapping them with glutathione.
-
Methodology:
-
Incubate the test compound with human liver microsomes, an NADPH-generating system, and glutathione.
-
Following incubation, precipitate the proteins and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for the predicted mass of the glutathione conjugate of the potential reactive metabolite.
-
-
Data Analysis: The presence of a peak corresponding to the mass of the GSH adduct provides evidence for the formation of a reactive metabolite.
2. Covalent Binding Assay with Radiolabeled Compounds
-
Objective: To quantify the extent of covalent binding of a reactive metabolite to microsomal proteins.
-
Methodology:
-
Synthesize a radiolabeled version (e.g., with 14C or 3H) of the test compound.
-
Incubate the radiolabeled compound with human liver microsomes and an NADPH-generating system.
-
After incubation, repeatedly wash the microsomal pellet with organic solvents to remove unbound compound.
-
Quantify the remaining radioactivity in the protein pellet using liquid scintillation counting.
-
-
Data Analysis: The amount of radioactivity is expressed as picomoles of compound covalently bound per milligram of microsomal protein.
1. Animal Model of Drug-Induced Liver Injury
-
Objective: To evaluate the hepatotoxic potential of a compound and the protective effect of a potential inhibitor in a living organism.
-
Methodology:
-
Administer a high dose of the test compound (e.g., Paracetamol) to a group of rodents (e.g., mice or rats).
-
In a separate group, co-administer the test compound with the potential inhibitor.
-
At various time points after administration, collect blood samples for the analysis of liver enzymes (e.g., alanine aminotransferase (ALT) and aspartate aminotransferase (AST)).
-
At the end of the study, sacrifice the animals and collect liver tissue for histopathological examination.
-
-
Data Analysis: A significant increase in serum ALT and AST levels and the presence of centrilobular necrosis in the liver are indicative of hepatotoxicity. A reduction in these markers in the co-administered group suggests a protective effect of the inhibitor.
Visualizations
Caption: Metabolic pathways of Paracetamol.
Caption: Workflow for assessing reactive metabolite formation.
Conclusion
The formation of reactive metabolites is a complex process that poses a significant challenge in drug development. A thorough understanding of a drug's metabolic profile, including the identification of potential bioactivation pathways, is essential for mitigating the risk of toxicity. The case of Paracetamol illustrates the critical interplay between metabolic activation and detoxification pathways in determining the ultimate safety of a drug. By employing a combination of in vitro and in vivo experimental approaches, researchers can identify potential liabilities early in the drug discovery process and develop strategies, such as the co-administration of enzyme inhibitors or the enhancement of detoxification pathways, to prevent the formation of reactive metabolites and ensure the development of safer medicines.
References
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Metabolism and excretion of a glutathione conjugate of acetaminophen in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of cytochrome-P450 inhibitors in the prevention of hepatotoxicity after paracetamol overdose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione synthetase-deficient lymphocytes and acetaminophen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Safety Profile of Pameton: A Technical Guide
This technical guide provides a comprehensive overview of the preliminary safety profile of Pameton, a combination product containing paracetamol (acetaminophen) and methionine. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound was developed as an analgesic with a built-in protective mechanism against paracetamol-induced hepatotoxicity. Paracetamol is a widely used over-the-counter analgesic and antipyretic.[1] While generally safe at therapeutic doses, paracetamol overdose is a leading cause of acute liver failure.[2][3] The rationale behind this compound was to include methionine, a precursor to glutathione, to mitigate the toxic effects of a paracetamol overdose.[4] However, concerns regarding the safety of methionine in certain populations led to the withdrawal of this compound from some markets.[5]
Pharmacokinetics of Paracetamol
The pharmacokinetic properties of paracetamol, the primary active component of this compound, are well-established.
Table 1: Pharmacokinetic Parameters of Paracetamol
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | 63-89% (oral) | [6] |
| Peak Plasma Concentration (Tmax) | 10-60 minutes (oral) | |
| Distribution | ||
| Volume of Distribution | ~0.9 L/kg | [7] |
| Protein Binding | Negligible at therapeutic doses (<20%) | [6][8] |
| Metabolism | ||
| Primary Pathways | Glucuronidation (~55%) and Sulfation (~35%) in the liver | [6][8] |
| Minor Pathway (toxic) | Oxidation by CYP2E1 to N-acetyl-p-benzoquinone imine (NAPQI) | [6][8] |
| Excretion | ||
| Elimination Half-life | 1-3 hours | [8] |
| Primary Route | Renal (urine), mainly as conjugates | [8] |
Mechanism of Action and Toxicity
The analgesic and antipyretic effects of paracetamol are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1][9][10] This inhibition reduces the synthesis of prostaglandins involved in pain and fever.
In cases of overdose, the primary metabolic pathways (glucuronidation and sulfation) become saturated. This leads to an increased metabolism of paracetamol by the cytochrome P450 system (specifically CYP2E1) to a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6] Normally, NAPQI is detoxified by conjugation with glutathione (GSH). However, in an overdose situation, hepatic GSH stores are depleted, allowing NAPQI to accumulate and cause hepatocellular injury and necrosis.[7][11]
The inclusion of methionine in this compound was intended to replenish glutathione stores, thereby enhancing the detoxification of NAPQI and protecting the liver in the event of an overdose.[4]
Safety Profile
At therapeutic doses, paracetamol is generally well-tolerated.[12] The most common side effects are mild and infrequent.
Table 2: Reported Adverse Effects of Paracetamol at Therapeutic Doses
| System Organ Class | Adverse Effect | Frequency | Reference |
| Gastrointestinal | Nausea, Vomiting, Constipation | Common | [13] |
| Hepatobiliary | Increased hepatic transaminases | Rare (<0.1%) | [13] |
| Skin and Subcutaneous Tissue | Skin rashes, Hypersensitivity reactions | Occasional | |
| Blood and Lymphatic System | Haematological reactions | Rare |
The inclusion of methionine in this compound raised specific safety concerns that ultimately led to its withdrawal in some regions. Evidence suggested that methionine could be harmful during pregnancy and for individuals with a family history of heart disease.[5] Additionally, potential interactions between methionine and drugs used to treat depression, schizophrenia, and Parkinson's disease were identified.[5]
Experimental Protocols
Detailed experimental protocols for the safety and efficacy assessment of paracetamol have been established through numerous preclinical and clinical studies.
Standard preclinical toxicology studies for a compound like paracetamol would typically involve:
-
Acute Toxicity Studies: To determine the LD50 (median lethal dose) in various animal models (e.g., rodents) via different routes of administration.
-
Repeat-Dose Toxicity Studies: To evaluate the effects of sub-chronic and chronic administration on various organs and systems.
-
Genotoxicity Assays: To assess the potential for DNA damage and mutagenesis (e.g., Ames test, micronucleus test).
-
Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility, embryofetal development, and pre- and postnatal development.
Clinical trials for paracetamol have investigated its analgesic and antipyretic efficacy, as well as its safety profile in human subjects. A typical clinical trial design to assess the antipyretic effect of intravenous paracetamol is as follows:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial.[14]
-
Study Population: Hospitalized patients with a documented infection and fever.[14]
-
Intervention: Intravenous administration of paracetamol (e.g., 1g) or placebo.[14]
-
Primary Endpoint: Time to defervescence (reduction of fever).[14]
-
Safety Monitoring: Monitoring of vital signs, adverse events, and laboratory parameters (e.g., liver function tests).
Conclusion
This compound represents an attempt to enhance the safety profile of paracetamol by incorporating a protective agent, methionine. While the underlying principle is sound, the safety concerns associated with methionine itself have limited the clinical utility of this combination product. A thorough understanding of the well-documented safety profile of paracetamol, coupled with the specific risks associated with methionine, is crucial for any future development of similar combination analgesics. Further research into alternative hepatoprotective agents with a more favorable safety profile may be warranted.
References
- 1. news-medical.net [news-medical.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. the-independent.com [the-independent.com]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paracetamol – Pharmacokinetics [sepia2.unil.ch]
- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Fifty years of paracetamol (acetaminophen) poisoning: the development of risk assessment and treatment 1973-2023 with particular focus on contributions published from Edinburgh and Denver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Tolerability of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Randomized, controlled, multicentre clinical trial of the antipyretic effect of intravenous paracetamol in patients admitted to hospital with infection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Pameton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pameton is a combination pharmaceutical formulation containing paracetamol, a widely used analgesic and antipyretic, and methionine, an essential amino acid. While paracetamol is generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity mediated by oxidative stress. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, focusing on the synergistic interplay between its two components. The pro-oxidant effects of paracetamol are detailed, followed by a comprehensive analysis of the antioxidant mechanisms of methionine. This document summarizes key quantitative data from relevant studies, outlines detailed experimental protocols for assessing antioxidant parameters, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: The Dual Nature of this compound's Components
This compound's therapeutic action is derived from its two active ingredients: paracetamol (acetaminophen) and methionine.[1] Paracetamol exerts its analgesic and antipyretic effects primarily through the inhibition of prostaglandin synthesis in the central nervous system. However, its metabolism, particularly at high doses, can precipitate significant oxidative stress, forming the cornerstone of its toxicity profile.[2]
Methionine is an essential sulfur-containing amino acid that plays a critical role in various metabolic pathways.[3] In the context of this compound, its primary function is to mitigate the potential for paracetamol-induced liver damage by bolstering the body's endogenous antioxidant defenses.[1]
The Pro-oxidant Challenge: Paracetamol Metabolism and Oxidative Stress
At therapeutic concentrations, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine.[4] A minor fraction is oxidized by the cytochrome P450 enzyme system (predominantly CYP2E1) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][4]
Under normal conditions, NAPQI is rapidly detoxified by conjugation with the intracellular antioxidant glutathione (GSH), forming a harmless mercapturic acid conjugate.[4] However, in the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to an increased production of NAPQI. This surge in NAPQI depletes hepatic GSH stores.[1]
The depletion of GSH has two major consequences:
-
Direct Cellular Damage: Unconjugated NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins, leading to mitochondrial dysfunction, ATP depletion, and ultimately, hepatocellular necrosis.
-
Oxidative Stress: The depletion of GSH compromises the cell's primary defense against reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative stress. This results in lipid peroxidation, protein oxidation, and DNA damage, further contributing to cellular injury.[2]
The Antioxidant Guardian: The Multifaceted Role of Methionine
The inclusion of methionine in this compound is a strategic approach to counteract the pro-oxidant effects of paracetamol. Methionine exerts its antioxidant and protective effects through several key mechanisms:
-
Glutathione Precursor: Methionine is a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione.[5] By providing a substrate for GSH synthesis, methionine helps to replenish the hepatic GSH pool that is depleted by NAPQI, thereby enhancing the detoxification of the toxic metabolite and mitigating oxidative stress.[6]
-
Direct Radical Scavenging: Methionine residues within proteins can directly scavenge a variety of ROS. This reaction oxidizes methionine to methionine sulfoxide.
-
Catalytic Antioxidant Cycle: The oxidized methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr). This enzymatic recycling allows methionine to act as a catalytic antioxidant, continuously scavenging ROS.
Quantitative Data on Antioxidant Effects
The following tables summarize quantitative data from studies investigating the effects of paracetamol and the protective effects of methionine or other GSH precursors on key markers of oxidative stress.
Table 1: Effect of Paracetamol and Protective Agents on Hepatic Glutathione (GSH) Levels
| Treatment Group | Dosage | Time Point | Hepatic GSH Level (% of Control) | Reference |
| Paracetamol (P) | 400 mg/kg | 1 hr | Significantly depleted | [7] |
| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 mg/kg P + equimolar NAM | 1 hr | Reduced depletion vs. P | [7] |
| Paracetamol + N-acetyl-DL-methionine (NAM) | 400 mg/kg P + equimolar NAM | 16 hr | Significantly above control | [7] |
Table 2: Effect of Paracetamol and S-adenosyl-L-methionine (SAMe) on Antioxidant Enzyme Activity
| Treatment Group | Time Point | Glutathione Peroxidase (GPx) Activity (% of Vehicle) | Superoxide Dismutase (SOD) Activity | Reference |
| Paracetamol (APAP) | 2 hr | Depressed | - | [8] |
| Paracetamol (APAP) | 4 hr | Depressed | - | [8] |
| SAMe + APAP | 4 hr | Partially restored vs. APAP | Significantly increased | [8] |
Table 3: Effect of an Amino Acid Mixture (including Methionine) on Paracetamol-Induced Lipid Peroxidation
| Treatment Group | Hepatic Malondialdehyde (MDA) Level | Reference |
| Paracetamol (APAP) | Increased | [9][10] |
| APAP + Amino Acid Mixture (DDM-GSH) | Significantly reduced vs. APAP | [9][10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the context of evaluating the antioxidant properties of this compound's components.
Determination of Hepatic Glutathione (GSH) Levels
Principle: The most common method is the enzymatic recycling assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase.
Procedure:
-
Tissue Homogenization: Liver tissue is homogenized in a cold buffer, often containing a protein precipitating agent like sulfosalicylic acid (SSA) to prevent GSH oxidation.[11]
-
Centrifugation: The homogenate is centrifuged to remove cellular debris.
-
Assay:
-
An aliquot of the supernatant is added to a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
The reaction is initiated by the addition of glutathione reductase.
-
The rate of formation of 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product, is measured spectrophotometrically at 412 nm.[12]
-
The rate of TNB formation is proportional to the concentration of GSH in the sample.
-
-
Quantification: GSH concentration is determined by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.[13]
Measurement of Superoxide Dismutase (SOD) Activity
Principle: SOD activity is typically measured by its ability to inhibit the reduction of a chromogenic substrate by superoxide radicals.
Procedure:
-
Sample Preparation: Liver tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant containing the enzyme.[14]
-
Assay:
-
A reaction mixture is prepared containing a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule that changes color upon reduction by superoxide (e.g., nitroblue tetrazolium - NBT or WST-1).[14][15]
-
The sample supernatant is added to the reaction mixture.
-
The rate of color change is measured spectrophotometrically.
-
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of color change in the presence of the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of reduction by 50%.[16]
Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be measured by its reaction with thiobarbituric acid (TBA) to form a colored adduct.
Procedure:
-
Tissue Homogenization: Liver tissue is homogenized in a cold buffer.
-
Reaction:
-
An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium.
-
The mixture is heated at a high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to occur.
-
-
Extraction: The resulting pink-colored MDA-TBA adduct is extracted with an organic solvent (e.g., n-butanol).
-
Measurement: The absorbance of the organic phase is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a standard such as 1,1,3,3-tetraethoxypropane.
Visualizing the Molecular Interactions: Signaling Pathways and Workflows
Paracetamol Metabolism and Hepatotoxicity Pathway
Caption: Paracetamol metabolism leading to hepatotoxicity in overdose.
Methionine's Protective Mechanism
Caption: Methionine's role in replenishing glutathione to counter paracetamol toxicity.
Experimental Workflow for Assessing Antioxidant Effects
Caption: General experimental workflow for evaluating antioxidant properties.
Conclusion
The antioxidant properties of this compound are fundamentally linked to the protective effects of methionine against the oxidative stress induced by paracetamol metabolism. By serving as a crucial precursor to glutathione, methionine effectively replenishes the primary intracellular antioxidant defense system, thereby neutralizing the toxic metabolite NAPQI and mitigating downstream cellular damage. This technical guide provides a foundational understanding of these mechanisms, supported by available quantitative data and established experimental protocols. Further research directly investigating the pharmacodynamics of the this compound combination product would be beneficial to fully elucidate the synergistic antioxidant effects in a clinical setting.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of paracetamol-esterified methionine versus cysteine or methionine on paracetamol-induced hepatic GSH depletion and plasma ALAT level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Protective Mechanisms for S-Adenosyl-L-methionine against Acetaminophen Hepatotoxicity: Improvement of Key Antioxidant Enzymatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed HPLC-UV Method for the Quantification of Pameton in Human Plasma
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Pameton in human plasma. Due to the absence of established and validated public domain methods for this compound, this protocol has been developed based on common bioanalytical practices for small molecules. The described method is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and will require validation according to regulatory guidelines before implementation in clinical or preclinical studies. The protocol includes procedures for plasma sample preparation using protein precipitation, detailed chromatographic conditions, and a calibration strategy.
Introduction
This compound (CAS: 99126-15-5, Molecular Formula: C13H20N2O4S) is a compound of interest in pharmaceutical research.[1][2] Accurate determination of its concentration in plasma is essential for pharmacokinetic and toxicokinetic studies. This document provides a comprehensive protocol for a reversed-phase HPLC method coupled with UV detection, a widely accessible and reliable technique for bioanalysis. The method is designed to be selective, and sensitive, and is presented with detailed steps to facilitate its adoption and further validation in a laboratory setting.
Principle
This method employs protein precipitation with a solvent to extract this compound from the plasma matrix.[3][4] Following extraction, the supernatant is injected into a reversed-phase HPLC system. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase. A suitable internal standard (IS) should be used to ensure accuracy and precision. Quantification is based on the ratio of the peak area of this compound to the peak area of the IS, plotted against a calibration curve prepared in a plasma matrix.
Experimental Protocols
-
This compound analytical standard
-
Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (analytical grade)
-
Drug-free human plasma (with EDTA or heparin as anticoagulant)
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials with inserts
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
This compound Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration curve points (e.g., 1, 2, 5, 10, 20, 50, 100 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen IS in the same manner as the this compound stock solution.
-
IS Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with acetonitrile. This solution will be used as the protein precipitating agent.
-
Pipette 100 µL of the plasma sample (unknown, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold IS working solution in acetonitrile to the plasma sample.[3][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject a 20 µL aliquot into the HPLC system for analysis.
HPLC Operating Conditions
The following table summarizes the proposed HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector. |
| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60, v/v). The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 20 µL. |
| UV Detection | Wavelength to be determined by UV scan of this compound (a starting point could be 254 nm or 270 nm). |
| Run Time | Approximately 10 minutes. |
Calibration and Quantification
-
Calibration Standards: Prepare calibration standards by spiking drug-free plasma with the this compound working standard solutions to achieve final concentrations covering the expected range of the study samples (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples in plasma at a minimum of three concentration levels (low, medium, and high) to be analyzed with each batch of unknown samples to ensure the validity of the results.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is determined by interpolation from this calibration curve using a linear regression model.
Data Presentation
The following table is a template for summarizing quantitative data from a method validation study.
| Parameter | Low QC (0.3 µg/mL) | Medium QC (3 µg/mL) | High QC (8 µg/mL) |
| Intra-day Precision (%RSD, n=6) | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD, n=18) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
| Lower Limit of Quantification (LLOQ) | \multicolumn{3}{c | }{To be determined} | |
| Linearity (r²) | \multicolumn{3}{c | }{> 0.99} |
Method Validation
Before routine use, the proposed method must be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Validation parameters should include:
-
Selectivity and Specificity
-
Linearity
-
Accuracy and Precision (within-run and between-run)
-
Recovery
-
Matrix Effect
-
Lower Limit of Quantification (LLOQ)
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Alternative Sample Preparation Methods
While protein precipitation is a rapid and straightforward technique, other methods may provide cleaner extracts and better sensitivity.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte into an immiscible organic solvent.[6][7][8] It can offer cleaner extracts than protein precipitation. A typical LLE protocol would involve adjusting the pH of the plasma, adding an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortexing, centrifuging, and then evaporating the organic layer and reconstituting the residue.[6][7]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[9][10][11] A reversed-phase SPE cartridge (e.g., C18) would be suitable. The general steps include conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and finally eluting the analyte with a strong organic solvent.[11]
The choice of sample preparation method will depend on the required sensitivity, throughput, and the resources available.
Conclusion
The proposed HPLC-UV method provides a detailed framework for the quantification of this compound in human plasma. The protocol is based on established bioanalytical principles and offers a starting point for method development and validation. The use of protein precipitation makes it a rapid and cost-effective approach suitable for high-throughput analysis. Further optimization and validation are necessary to ensure the method's performance characteristics meet the specific requirements of the intended application.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C13H20N2O4S | CID 127238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 5. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 6. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
In Vivo Models for Studying the Efficacy of Pameton (Paracetamol)
Application Notes and Protocols for Researchers
Introduction
These application notes provide detailed protocols for established in vivo models to assess the analgesic and antipyretic efficacy of Pameton (Paracetamol/Acetaminophen). The following sections offer comprehensive methodologies for key experiments, present quantitative data in structured tables for comparative analysis, and include visual diagrams of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology.
Paracetamol is a widely used analgesic and antipyretic agent.[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[2][3] This leads to a reduction in prostaglandin synthesis, which are key mediators of pain and fever. Additionally, there is evidence suggesting that paracetamol's analgesic effects are mediated through the activation of descending serotonergic pathways in the central nervous system.[2][4] An active metabolite of paracetamol, AM404, has also been proposed to act on cannabinoid receptors.
I. In Vivo Models for Analgesic Efficacy
A. Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a widely used model of visceral pain to evaluate the efficacy of peripherally acting analgesics.[3][5] The intraperitoneal injection of acetic acid causes localized inflammation and the release of pain-producing mediators like prostaglandins and bradykinin, resulting in a characteristic stretching behavior known as writhing.[4][6]
Experimental Protocol:
-
Animals: Swiss albino mice (20-30 g) of either sex are typically used.[3]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into a control group, a standard group (receiving a known analgesic), and one or more test groups for different doses of this compound.[3]
-
Drug Administration: Administer the vehicle (e.g., normal saline), this compound, or the standard drug (e.g., Diclofenac Na) orally or subcutaneously 30-60 minutes before the induction of writhing.[3][6]
-
Induction of Writhing: Inject a 0.6% or 1% solution of acetic acid intraperitoneally at a volume of 10 mL/kg of body weight.[3][4]
-
Observation: Five to ten minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[3]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Experimental Workflow:
Quantitative Data:
| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition | Reference |
| Control (Vehicle) | - | Varies by study | 0% | |
| This compound (Paracetamol) | 61.30 (ED₅₀) | - | 50% | [4][7] |
| This compound (Paracetamol) | Varies | Dose-dependent decrease | Varies | [4] |
| Standard (e.g., Diclofenac Na) | Varies | Varies | Varies | [6] |
Note: ED₅₀ is the dose that produces 50% of the maximal effect.
B. Hot Plate Test
The hot plate test is a method to evaluate central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.[5] This test is sensitive to centrally acting analgesics.[5]
Experimental Protocol:
-
Animals: Mice or rats can be used for this assay.[8]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 0.2°C.
-
Procedure: a. Place the animal on the hot plate, which is enclosed by a transparent glass cylinder to keep it on the heated surface.[5] b. Start a timer immediately. c. Observe the animal for signs of nociception, such as licking of the hind paw or jumping.[5] d. Record the latency time, which is the time taken for the animal to exhibit these responses. e. A cut-off time (e.g., 30-50 seconds) should be established to prevent tissue damage.[9][10]
-
Drug Administration: Administer this compound or a standard drug (e.g., Morphine) and measure the reaction latency at different time points (e.g., 30, 60, 90, 120 minutes) after administration.
-
Data Analysis: Compare the post-drug latencies with the pre-drug (baseline) latencies. An increase in latency time indicates an analgesic effect.
Experimental Workflow:
Quantitative Data:
| Treatment | Dose (mg/kg) | Mean Latency Time (seconds) | Reference |
| Vehicle | - | Baseline latency | |
| This compound (Paracetamol) | Varies | Dose-dependent increase | [9][11] |
| Morphine | Varies | Significant increase |
Note: Specific latency times can vary significantly based on the animal strain, apparatus, and specific protocol.
II. In Vivo Model for Antipyretic Efficacy
A. Brewer's Yeast-Induced Pyrexia
This model is a standard and reliable method for inducing fever in animals to screen for antipyretic agents.[12] The subcutaneous injection of a suspension of brewer's yeast leads to a significant elevation in body temperature.
Experimental Protocol:
-
Animals: Wistar or Sprague Dawley rats (150-250 g) are commonly used.[12][13]
-
Induction of Pyrexia: a. Record the basal rectal temperature of each rat using a digital thermometer. b. Inject a 15-40% aqueous suspension of brewer's yeast subcutaneously in the back, below the nape of the neck, at a volume of 10 mL/kg.[9][12][13] c. After 18 hours, measure the rectal temperature again. Only animals showing an increase in temperature of at least 1°C are selected for the study.[14]
-
Drug Administration: Administer this compound (e.g., 150 mg/kg, orally) or a vehicle to the febrile rats.[9][12]
-
Temperature Measurement: Record the rectal temperature at regular intervals (e.g., every 30 or 60 minutes) for up to 6 hours post-treatment.[9][12]
-
Data Analysis: Compare the reduction in rectal temperature in the this compound-treated group with the control group.
Experimental Workflow:
Quantitative Data:
| Time Post-Treatment (hours) | Mean Rectal Temperature (°C) - Control | Mean Rectal Temperature (°C) - this compound (150 mg/kg) | Reference |
| 0 | ~39.0 | ~39.0 | [12] |
| 1 | ~39.0 | Significant reduction begins | [12] |
| 2 | ~38.8 | Further reduction | [12] |
| 3 | ~38.6 | Statistically significant reduction | [9][12] |
| 4 | ~38.5 | Maintained reduction | [9] |
| 5 | ~38.4 | Maintained reduction | [9] |
| 6 | ~38.3 | Maintained reduction | [9] |
Note: Temperature values are approximate and can vary based on the study.
III. Signaling Pathways
This compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathways involved in the analgesic and antipyretic effects of this compound (Paracetamol).
Conclusion
The in vivo models described provide robust and reproducible methods for evaluating the analgesic and antipyretic efficacy of this compound. The acetic acid-induced writhing test is a reliable indicator of peripheral analgesic activity, while the hot plate test assesses central analgesic effects. The brewer's yeast-induced pyrexia model is a standard for determining antipyretic potential. Adherence to these detailed protocols will facilitate the generation of high-quality, comparable data for the preclinical assessment of this compound and other novel analgesic and antipyretic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. saspublishers.com [saspublishers.com]
- 7. Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bji-fk.ejournal.unsri.ac.id [bji-fk.ejournal.unsri.ac.id]
- 13. iosrjournals.org [iosrjournals.org]
- 14. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]
Application Notes and Protocols for Assessing the Hepatoprotective Effects of Pameton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pameton is a combination pharmaceutical product containing paracetamol (acetaminophen) and methionine. Paracetamol is a widely used analgesic and antipyretic drug that can cause severe dose-dependent hepatotoxicity.[1][2] An overdose of paracetamol can lead to acute liver failure, which is a significant cause of drug-induced liver injury worldwide.[1][3] The toxicity of paracetamol is primarily due to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), by the cytochrome P450 enzyme system in the liver.[3][4] Under normal therapeutic doses, NAPQI is detoxified by conjugation with glutathione (GSH).[3][5] However, in cases of overdose, the GSH stores are depleted, leading to the accumulation of NAPQI. This reactive metabolite then covalently binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and apoptosis.[3]
Methionine, an essential amino acid, is included in this compound for its hepatoprotective properties. It acts as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[6] By replenishing hepatic glutathione stores, methionine helps to neutralize the toxic NAPQI metabolite, thereby mitigating paracetamol-induced liver damage.[6][7] These application notes provide detailed protocols for assessing the hepatoprotective efficacy of this compound in both in vivo and in vitro experimental models.
In Vivo Assessment of Hepatoprotection
This protocol describes an in vivo model using rodents to evaluate the hepatoprotective potential of this compound against paracetamol-induced liver injury.
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound's hepatoprotective effects.
Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g) are commonly used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard pellet diet and water.
-
Animal Grouping: Animals are randomly divided into five groups (n=6-8 per group).
-
Group I (Normal Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally for 7 days.
-
Group II (Toxicant Control): Receives the vehicle orally for 7 days, followed by a single oral dose of paracetamol (e.g., 2 g/kg for rats, 300-500 mg/kg for mice) on day 8 to induce hepatotoxicity.[8][9]
-
Group III (Positive Control): Receives N-acetylcysteine (NAC) (e.g., 140 mg/kg, p.o.) for 7 days, followed by a single oral dose of paracetamol on day 8.[10]
-
Group IV (this compound - Low Dose): Receives a low dose of this compound orally for 7 days, followed by a single oral dose of paracetamol on day 8.
-
Group V (this compound - High Dose): Receives a high dose of this compound orally for 7 days, followed by a single oral dose of paracetamol on day 8.
-
-
Hepatotoxicity Induction: A single oral dose of paracetamol is administered to induce acute liver injury.
-
Sample Collection: 24 to 48 hours after paracetamol administration, animals are anesthetized, and blood is collected via cardiac puncture. The liver is then excised, weighed, and washed with ice-cold saline. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination, and the remaining tissue is stored at -80°C for biochemical analysis.
-
Biochemical Analysis:
-
Serum Markers of Liver Injury: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using standard commercially available kits.
-
Oxidative Stress Markers in Liver Homogenate:
-
Lipid peroxidation (measured as malondialdehyde, MDA).
-
Reduced glutathione (GSH) content.
-
Superoxide dismutase (SOD) activity.
-
Catalase (CAT) activity.
-
-
-
Histopathological Examination: The formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe any histopathological changes such as necrosis, inflammation, and fatty degeneration.
Data Presentation
Table 1: Effect of this compound on Serum Biochemical Parameters in Paracetamol-Induced Hepatotoxicity in Rats
| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) |
| I | Normal Control | |||
| II | Paracetamol Control | |||
| III | NAC + Paracetamol | |||
| IV | This compound (Low Dose) + Paracetamol | |||
| V | This compound (High Dose) + Paracetamol |
Values are expressed as mean ± SEM. Statistical analysis to be performed using ANOVA followed by a post-hoc test.
Table 2: Effect of this compound on Liver Antioxidant Status in Paracetamol-Induced Hepatotoxicity in Rats
| Group | Treatment | MDA (nmol/mg protein) | GSH (μmol/g tissue) | SOD (U/mg protein) | CAT (U/mg protein) |
| I | Normal Control | ||||
| II | Paracetamol Control | ||||
| III | NAC + Paracetamol | ||||
| IV | This compound (Low Dose) + Paracetamol | ||||
| V | This compound (High Dose) + Paracetamol |
Values are expressed as mean ± SEM. Statistical analysis to be performed using ANOVA followed by a post-hoc test.
In Vitro Assessment of Hepatoprotection
This protocol describes an in vitro model using primary hepatocytes or a hepatoma cell line to evaluate the cytoprotective effects of this compound against paracetamol-induced toxicity.
Experimental Workflow
References
- 1. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paracetamol - Wikipedia [en.wikipedia.org]
- 3. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on acetaminophen hepatotoxicity: the role of nrf2 in hepatoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dtb.bmj.com [dtb.bmj.com]
- 7. the-independent.com [the-independent.com]
- 8. mdpi.com [mdpi.com]
- 9. Amelioration of Paracetamol-Induced Hepatotoxicity in Rat by the Administration of Methanol Extract of Muntingia calabura L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amelioration of paracetamol-induced hepatotoxicity in rat by the administration of methanol extract of Muntingia calabura L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Pameton (Paracetamol) and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pameton, widely known as Paracetamol or Acetaminophen (APAP), is a commonly used analgesic and antipyretic drug.[1] The bioanalysis of this compound and its metabolites is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring, particularly in cases of overdose where hepatotoxicity is a major concern.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The major metabolic pathways of this compound include glucuronidation and sulfation, leading to the formation of non-toxic conjugates. A minor fraction is oxidized by cytochrome P450 enzymes to a reactive, toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[2][3] The resulting conjugates are further metabolized to cysteine and mercapturic acid derivatives, which are then excreted.[2]
Metabolic Pathway of this compound (Paracetamol)
The metabolic pathway of this compound primarily occurs in the liver and involves three main routes:
-
Glucuronidation: Conjugation with glucuronic acid, a major pathway.
-
Sulfation: Conjugation with sulfate, another major pathway.
-
Oxidation: Mediated by cytochrome P450 enzymes (e.g., CYP2E1), producing the toxic metabolite NAPQI. This is a minor pathway at therapeutic doses but becomes significant in overdose situations.
-
Glutathione Conjugation: Detoxification of NAPQI by glutathione to form glutathione, cysteine, and mercapturate conjugates.
Metabolic pathway of this compound (Paracetamol).
Experimental Protocols
This section details the methodology for the quantitative analysis of this compound and its metabolites in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound and its metabolites from plasma samples.[4][5]
-
Reagents and Materials:
-
Human plasma (blank, for calibration standards and quality controls)
-
This compound (Paracetamol) analytical standard
-
This compound metabolite analytical standards (e.g., Paracetamol-glucuronide, Paracetamol-sulfate)
-
Internal Standard (IS): Paracetamol-D4
-
Methanol (HPLC grade)
-
MilliQ water
-
Microcentrifuge tubes (1.5 mL)
-
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound and its metabolites in methanol.
-
Prepare a stock solution of the internal standard, Paracetamol-D4, in methanol (e.g., 200 mg/L).[4]
-
From the stock solution, prepare a working internal standard solution by diluting with methanol (e.g., 200 µg/L).[4]
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate concentrations of this compound and its metabolites.
-
-
Extraction Protocol:
-
Pipette 20 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[4][6]
-
Add 320 µL of the working internal standard solution (in methanol) to each tube.[4][6]
-
Centrifuge at 17,000 x g for 5 minutes to precipitate proteins.[4][6]
-
Transfer 20 µL of the supernatant to a new tube or vial.[4][6]
-
The sample is now ready for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
-
LC System: Waters I-Class UPLC system or equivalent.[4]
-
Column: Waters ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm.[4]
-
Mobile Phase A: 0.1% Formic Acid in MilliQ water.[4]
-
Mobile Phase B: 100% HPLC grade Methanol.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C).
-
Gradient Elution:
Mass Spectrometry (MS) Method
-
Mass Spectrometer: Waters Xevo TQ-S or a comparable triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for this compound.[4] For metabolites like the sulfate and glucuronide conjugates, negative ionization mode is often more sensitive.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
Source Parameters:
Data Presentation
Table 1: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (Paracetamol) | 152.0 | 110.1 (Quantifier) / 65.1 (Qualifier) | Positive |
| Paracetamol-D4 (IS) | 156.0 | 114.0 | Positive |
| Paracetamol-Sulfate | 230.0 | 150.0 | Negative |
| Paracetamol-Glucuronide | 326.1 | 150.1 | Negative |
Note: The specific MRM transitions for metabolites may vary and should be optimized.
Table 2: Quantitative Data Summary from Method Validation
| Parameter | This compound (Paracetamol) | This compound Metabolites |
| Linearity Range | 0.125 - 50 mg/L[6][8] | 0.25 - 20 mg/L for Glucuronide and Sulfate[9] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[9] |
| Intra-day Precision (%CV) | < 1.4%[6][8] | < 13.03% at LLOQ[9] |
| Inter-day Precision (%CV) | < 1.4%[6][8] | < 11.75% at LLOQ[9] |
| Recovery | 89.9 - 92.3%[10] | 62 - 106% for various metabolites[11] |
| Matrix Effect | Minimal to no significant effect observed.[6] | Generally acceptable with the use of an internal standard.[11] |
Table 3: Stability Data for this compound in Plasma
| Condition | Duration | Stability (% Deviation) |
| Freeze-Thaw Cycles | 3 cycles | Stable[4][6] |
| Ambient Temperature | 4 hours | Stable[4][6] |
| Post-extraction (10°C) | 16 hours | Stable[4][6] |
| Long-term (-20°C) | 58 days | Stable[4][6] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and its metabolites.
Workflow for LC-MS/MS analysis of this compound.
References
- 1. Determination of paracetamol and its metabolites via LC-MS/MS in dried blood volumetric absorptive microsamples: A tool for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:Paracetamol metabolism.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
Application Note: Cell Culture Assays for Pameton Toxicity Screening
Introduction
This document provides a comprehensive suite of cell culture-based assays to characterize the cytotoxic effects of "Pameton," a hypothetical compound presumed to induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis. These protocols are designed for researchers, scientists, and drug development professionals to establish a tiered screening approach, moving from general cytotoxicity assessment to a more detailed mechanistic investigation.
Section 1: Primary Cytotoxicity Screening - Cell Viability Assays
Initial screening aims to determine the concentration-dependent effect of this compound on overall cell viability. This is commonly expressed as an IC50 value (the concentration of a substance that reduces the cell viability by 50%). We will focus on the MTT assay, a robust and widely used colorimetric method.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[1] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2][3] The amount of formazan produced, when solubilized, is directly proportional to the number of metabolically active cells.[4]
Experimental Protocol: MTT Assay
This protocol is adapted for adherent cells cultured in a 96-well plate format.
Materials:
-
Cells of interest (e.g., HepG2, HeLa)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.
Data Presentation: this compound IC50 Values
The following table presents hypothetical IC50 data for this compound across different cell lines after a 48-hour exposure.
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| HepG2 | Human Liver Carcinoma | 9.4 ± 0.84[6] |
| HeLa | Human Cervical Carcinoma | 15.2 ± 1.1 |
| H9c2 | Rat Cardiomyoblast | 7.8 ± 0.6 |
| NRK-52E | Rat Kidney Epithelial | 11.5 ± 0.9[7] |
Section 2: Secondary Screening - Mode of Cell Death
Once general cytotoxicity is established, it is crucial to determine whether this compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.[9]
-
Annexin V+ / PI- : Early apoptotic cells.[9]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[9]
-
Annexin V- / PI+ : Primarily necrotic cells (rare).
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound (and vehicle controls)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[9]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound at concentrations around the IC50 value for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.[10]
Data Presentation: Apoptosis Quantification
The table below summarizes hypothetical data from a flow cytometry experiment, showing a dose-dependent increase in apoptosis in HepG2 cells treated with this compound for 24 hours.[11]
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 ± 2.5 | 2.8 ± 0.6 | 2.1 ± 0.4 |
| This compound (5 µM) | 70.3 ± 4.1 | 18.5 ± 2.2 | 11.2 ± 1.9 |
| This compound (10 µM) | 45.8 ± 3.8 | 35.2 ± 3.1 | 19.0 ± 2.5 |
| This compound (20 µM) | 15.6 ± 2.9 | 48.9 ± 4.5 | 35.5 ± 3.7 |
Section 3: Mechanistic Insight - Oxidative Stress & Mitochondrial Dysfunction
To investigate the hypothesized mechanism of action, assays measuring intracellular ROS and mitochondrial membrane potential (ΔΨm) are employed.
Protocol: Intracellular ROS Detection (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay measures intracellular ROS. H2DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]
Materials:
-
Cells treated with this compound
-
H2DCFDA solution (e.g., 10-50 µM working concentration)[12]
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or flow cytometer (Ex/Em: ~485/535 nm)[14]
Procedure:
-
Cell Seeding & Treatment: Seed cells in a dark, clear-bottomed 96-well plate and treat with this compound as described previously.
-
Loading with Probe: After treatment, remove the medium and wash cells once with warm HBSS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[12][14]
-
Measurement: Remove the H2DCFDA solution, wash cells again with HBSS, and add 100 µL of HBSS to each well. Measure the fluorescence intensity.
Protocol: Mitochondrial Membrane Potential (JC-1 Assay)
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence.[15] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Cells treated with this compound
-
JC-1 dye (e.g., 2 µM final concentration)[16]
-
CCCP (a positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with this compound as described. Include a positive control group treated with CCCP (e.g., 50 µM for 5-10 minutes).[17]
-
Staining: Remove the treatment medium and add medium containing JC-1 dye.
-
Incubation: Incubate for 15-30 minutes at 37°C, 5% CO₂.[16]
-
Washing: Remove the staining solution, wash cells twice with warm PBS or assay buffer.
-
Analysis: Analyze immediately. For plate readers, measure fluorescence at both green (~529 nm) and red (~590 nm) emission wavelengths. Calculate the red/green fluorescence ratio.
Data Presentation: Mechanistic Assays
The following tables summarize hypothetical data for mechanistic studies in HepG2 cells.
Table 3.1: Intracellular ROS Levels
| Treatment Group | Fold Increase in DCF Fluorescence (vs. Control) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 3.5 ± 0.4 |
| this compound (20 µM) | 6.8 ± 0.7 |
Table 3.2: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Red/Green Fluorescence Ratio |
|---|---|
| Vehicle Control | 5.2 ± 0.5 |
| This compound (10 µM) | 2.1 ± 0.3 |
| This compound (20 µM) | 0.8 ± 0.1 |
| CCCP (Positive Control) | 0.5 ± 0.1 |
Section 4: Visualizations of Workflows and Pathways
Experimental Workflows
A logical workflow ensures efficient screening, from primary hits to mechanistic validation.
Hypothetical Signaling Pathway
Excessive ROS generation can activate stress-related signaling cascades, such as the p38 MAPK pathway, which in turn can trigger the intrinsic apoptosis pathway.[18][19]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 14. doc.abcam.com [doc.abcam.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Pameton Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pameton is a combination drug formulation typically containing Paracetamol (acetaminophen) and Methocarbamol. Paracetamol is a widely used analgesic and antipyretic agent, while Methocarbamol is a central muscle relaxant. The simultaneous determination of these two components in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. This document provides detailed application notes and protocols for the spectrophotometric determination of Paracetamol and Methocarbamol in a combined dosage form.
Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for the quantification of active pharmaceutical ingredients (APIs). The methods detailed below are based on the principle that each component has a unique absorption spectrum in the ultraviolet (UV) region. By utilizing various spectrophotometric techniques, including derivative spectroscopy, the overlapping spectra of Paracetamol and Methocarbamol can be resolved for their simultaneous determination.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric analysis of Paracetamol and Methocarbamol based on established methods.
Table 1: Spectrophotometric Method Parameters for Paracetamol (PAR) and Methocarbamol (MET)
| Parameter | Paracetamol (PAR) | Methocarbamol (MET) | Reference |
| Wavelength for First Derivative Amplitude Measurement | 243.0 nm | 230.3 nm | [1][2] |
| Linearity Range (Derivative Spectrophotometry) | 2 - 30 µg/mL | 2 - 36 µg/mL | [1][2] |
| Detection Limit (LOD) (Derivative Spectrophotometry) | 0.097 µg/mL | 0.079 µg/mL | [1][2] |
| Quantification Limit (LOQ) (Derivative Spectrophotometry) | 0.573 µg/mL | 1.717 µg/mL | [1][2] |
| Linearity Range (Chemometric Techniques) | 1.6 - 13 µg/mL | 5 - 120 µg/mL | [3] |
Table 2: General UV Spectrophotometric Data for Individual Components
| Component | Common Solvents | Typical Absorption Maximum (λmax) |
| Paracetamol (PAR) | Methanol, Phosphate Buffer, Water | ~243 nm, 246 nm |
| Methocarbamol (MET) | Methanol, Acetone/0.1N NaOH | ~267 nm |
Experimental Protocols
Method 1: Ratio Spectra Derivative Spectrophotometry
This method is based on the use of the first derivative of the ratio spectra, which allows for the simultaneous determination of Paracetamol and Methocarbamol even in the presence of spectral overlap.[1][2]
3.1.1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (double beam) with a 1 cm quartz cuvette.
-
Methanol (analytical grade).
-
Paracetamol reference standard.
-
Methocarbamol reference standard.
-
This compound tablets.
3.1.2. Preparation of Standard Solutions
-
Paracetamol Stock Solution (100 µg/mL): Accurately weigh 10 mg of Paracetamol reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Methocarbamol Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methocarbamol reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to obtain concentrations within the linearity range (e.g., 2-30 µg/mL for PAR and 2-36 µg/mL for MET).[1][2]
3.1.3. Preparation of Sample Solution
-
Weigh and finely powder at least 20 this compound tablets to get a homogenous sample.
-
Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Make further dilutions with methanol to bring the concentration of both drugs within their respective linearity ranges.
3.1.4. Spectrophotometric Measurement
-
Record the absorption spectra of the standard and sample solutions from 200 to 400 nm against methanol as a blank.
-
To determine Paracetamol, divide the absorption spectrum of the mixed standard or sample solution by a standard spectrum of Methocarbamol.
-
Calculate the first derivative of the resulting ratio spectrum.
-
Measure the amplitude of the first derivative at 243.0 nm for the determination of Paracetamol.[1][2]
-
To determine Methocarbamol, divide the absorption spectrum of the mixed standard or sample solution by a standard spectrum of Paracetamol.
-
Calculate the first derivative of this ratio spectrum.
-
Measure the amplitude of the first derivative at 230.3 nm for the determination of Methocarbamol.[1][2]
-
Construct calibration curves by plotting the derivative amplitudes against the corresponding concentrations of the standard solutions.
-
Determine the concentrations of Paracetamol and Methocarbamol in the sample solution from their respective calibration curves.
Method 2: Chemometric-Assisted Spectrophotometry
This method utilizes chemometric techniques such as Classical Least-Squares (CLS), Principal Component Regression (PCR), and Partial Least-Squares (PLS) to resolve the overlapping spectra of Paracetamol and Methocarbamol.[3][4]
3.2.1. Instrumentation and Software
-
UV-Visible Spectrophotometer (double beam) with a 1 cm quartz cuvette.
-
Software capable of performing chemometric calculations (e.g., MATLAB with a suitable toolbox, NCSS).
-
Methanol (analytical grade).
3.2.2. Preparation of Calibration and Validation Sets
-
Prepare stock solutions of Paracetamol and Methocarbamol in methanol as described in section 3.1.2.
-
Create a calibration set of binary mixtures with varying concentrations of Paracetamol and Methocarbamol within the specified range (e.g., 1.6 – 13 µg/mL for PAR and 5 – 120 µg/mL for MET).[3]
-
Prepare a separate validation set of binary mixtures with known concentrations of both drugs to evaluate the predictive ability of the chemometric models.
3.2.3. Spectrophotometric Measurement
-
Record the zero-order absorption spectra of all solutions in the calibration and validation sets between 240.0 – 290.0 nm at 5 nm intervals for CLS and PCR, and between 250.0 – 280.0 nm at 2 nm intervals for PLS.[4]
-
Use methanol as the blank.
3.2.4. Data Analysis
-
Construct absorbance data matrices for the calibration set at the selected wavelengths.
-
Use the appropriate chemometric software to build the calibration models (CLS, PCR, or PLS).
-
Use the developed models to predict the concentrations of Paracetamol and Methocarbamol in the validation set and the sample solutions.
-
Evaluate the performance of the models based on parameters like the standard error of prediction (SEP) and recovery percentages.
Visualizations
Caption: Workflow for Ratio Spectra Derivative Spectrophotometry.
References
Administering Pameton in preclinical toxicology studies
Disclaimer
The compound "Pameton" was not specifically identified in publicly available scientific literature. Therefore, this document has been prepared using Paracetamol (Acetaminophen) as a representative compound, given the phonetic similarity and its well-established profile as an analgesic and antipyretic agent. The information provided herein is intended to serve as a comprehensive template for the preclinical toxicological evaluation of a compound with a similar proposed mechanism of action.
Application Notes for Preclinical Toxicology Studies of this compound
1. Introduction
This compound is a novel non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties. These application notes provide a comprehensive overview of the recommended preclinical toxicology studies to assess the safety profile of this compound prior to its advancement into clinical trials. The primary objectives of this preclinical program are to identify potential target organs of toxicity, determine a safe starting dose for human studies, and to understand the dose-response relationship for any observed adverse effects.
2. Putative Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through a dual mechanism. Primarily, it is believed to be a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly COX-2, which are critical in the prostaglandin synthesis pathway. This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, there is evidence to suggest that this compound may modulate the descending serotonergic pathways in the central nervous system, contributing to its analgesic effects.[1][2][3]
3. Preclinical Toxicology Program Overview
A tiered approach to toxicology testing is recommended to systematically evaluate the safety of this compound. This program will include acute and repeated-dose toxicity studies, genotoxicity assays, and safety pharmacology assessments.
-
Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify the clinical signs of acute toxicity.
-
Repeated-Dose Toxicity Studies: To evaluate the toxicological effects of this compound following repeated administration over a defined period (e.g., 14-day and 28-day studies). These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity Studies: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
-
Safety Pharmacology Studies: To investigate the potential adverse effects of this compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
1.1. Objective: To determine the acute oral toxicity (LD50) of this compound in rats.
1.2. Animals: Young adult Sprague-Dawley rats (8-12 weeks old), both male and female.
1.3. Method:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of this compound (e.g., 2000 mg/kg) is administered orally to a single animal.
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
This sequential dosing continues until the criteria for stopping the study are met.
-
Observations include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
2.1. Objective: To evaluate the potential toxicity of this compound following repeated oral administration for 28 days in rats.
2.2. Animals: Sprague-Dawley rats (6-8 weeks old), with equal numbers of males and females per group.
2.3. Experimental Design:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
Group 5: High-dose recovery group (dosed for 28 days and observed for a 14-day recovery period).
2.4. Method:
-
This compound is administered orally once daily for 28 consecutive days.
-
Clinical observations are recorded daily.
-
Body weight and food consumption are measured weekly.
-
Ophthalmological examinations are performed prior to the study and at termination.
-
Blood samples are collected for hematology and clinical chemistry analysis at the end of the treatment period.
-
At the end of the study, all animals are euthanized, and a full necropsy is performed.
-
Organ weights are recorded, and tissues are collected for histopathological examination.
Protocol 3: Bacterial Reverse Mutation Test (Ames Test)
3.1. Objective: To assess the mutagenic potential of this compound using various strains of Salmonella typhimurium and Escherichia coli.
3.2. Method:
-
Tester strains are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Positive and negative controls are included in each experiment.
-
The number of revertant colonies is counted for each concentration.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Data Presentation
Table 1: Hematological Parameters in Rats Treated with this compound for 28 Days
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.1 ± 1.3 | 14.8 ± 1.2 | 13.5 ± 1.4 |
| Hematocrit (%) | 45.1 ± 3.2 | 44.8 ± 3.5 | 43.9 ± 3.1 | 40.2 ± 3.8 |
| Red Blood Cell Count (10^6/µL) | 7.8 ± 0.5 | 7.7 ± 0.6 | 7.5 ± 0.5 | 6.9 ± 0.7 |
| White Blood Cell Count (10^3/µL) | 8.2 ± 1.5 | 8.5 ± 1.7 | 9.1 ± 1.9 | 10.5 ± 2.1 |
| Platelet Count (10^3/µL) | 850 ± 95 | 845 ± 101 | 830 ± 98 | 790 ± 110 |
*Statistically significant difference from vehicle control (p < 0.05)
Table 2: Clinical Chemistry Parameters in Rats Treated with this compound for 28 Days
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 9 | 55 ± 12 | 150 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 110 ± 20 | 250 ± 40 |
| Alkaline Phosphatase (ALP) (U/L) | 250 ± 40 | 260 ± 45 | 280 ± 50 | 350 ± 60* |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 25 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
*Statistically significant difference from vehicle control (p < 0.05)
Visualizations
Caption: Putative signaling pathway of this compound.
Caption: Preclinical toxicology experimental workflow.
References
Measuring Glutathione Levels Post-Pameton Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pameton, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic drug. Its metabolism, particularly at high doses, is intrinsically linked to hepatic glutathione (GSH) levels. The detoxification of its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), occurs through conjugation with GSH.[1][2] Consequently, this compound treatment can lead to a depletion of intracellular GSH stores, a critical indicator of oxidative stress and potential cellular damage.[1][3] Accurate measurement of glutathione levels following this compound administration is therefore crucial for toxicological studies, drug efficacy and safety assessments, and in the development of therapeutic interventions.
This document provides detailed application notes and protocols for the most common and reliable methods for quantifying glutathione levels in biological samples after this compound treatment.
Signaling Pathway: this compound Metabolism and Glutathione Depletion
The metabolism of this compound primarily occurs in the liver. A small fraction of the drug is metabolized by the cytochrome P450 enzyme system into the highly reactive and toxic metabolite, NAPQI. Under normal physiological conditions, NAPQI is detoxified by conjugation with glutathione. However, following high doses of this compound, the rate of NAPQI formation can exceed the rate of GSH synthesis, leading to the depletion of cellular GSH stores. When GSH levels fall significantly, NAPQI can bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][2]
Caption: this compound metabolism and its impact on glutathione levels.
Comparison of Glutathione Measurement Techniques
Several methods are available for the quantification of glutathione, each with its own advantages and limitations. The choice of method often depends on the specific research question, sample type, required sensitivity, and available equipment.[4][5]
| Feature | HPLC Method | Enzymatic Assay (DTNB-GSSG Reductase) | Fluorescent Probe Assay |
| Principle | Chromatographic separation of GSH and GSSG followed by detection (UV, fluorescence, or mass spectrometry).[5] | Spectrophotometric measurement based on the enzymatic recycling of GSH using glutathione reductase and DTNB (Ellman's reagent).[5][6] | Use of fluorescent dyes that specifically react with glutathione, leading to a measurable change in fluorescence.[4][7] |
| Specificity | High; can separate GSH from GSSG and other thiols.[5] | Can be prone to interference from other substances that react with DTNB. GSSG measurement requires a separate masking step for GSH.[5][8] | Specificity depends on the probe used; some probes may react with other thiols.[9] |
| Sensitivity | High, especially with fluorescence or mass spectrometry detection (low µM to nM range).[5] | Moderate to high sensitivity (lowest detection for GSH and GSSG is 0.103 nM in a 96-well plate).[6] | High sensitivity, suitable for high-throughput screening and live-cell imaging.[4][10] |
| Measures | Both reduced (GSH) and oxidized (GSSG) glutathione simultaneously.[5] | Total glutathione (GSH + GSSG). Specific measurement of GSSG requires pre-treatment of the sample to remove GSH.[8] | Primarily detects reduced glutathione (GSH).[9] |
| Equipment | HPLC system with appropriate detector.[5] | Spectrophotometer or microplate reader.[11] | Fluorometer, fluorescence microscope, or flow cytometer.[7] |
| Advantages | High specificity and ability to measure both GSH and GSSG in a single run.[4] | Simple, cost-effective, and suitable for high-throughput analysis.[10] | High sensitivity, suitable for in-situ and real-time measurements in living cells.[10][12] |
| Limitations | Requires specialized equipment and trained personnel; can be time-consuming.[4] | Potential for interference; indirect measurement of GSSG.[5] | Potential for probe bleaching and interference from other fluorescent compounds.[4] |
Experimental Protocols
Protocol 1: Measurement of Total Glutathione using a DTNB-GSSG Reductase Enzymatic Recycling Assay
This protocol is based on the widely used method where 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is reduced by GSH to the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[6] The GSSG produced is recycled back to GSH by glutathione reductase in the presence of NADPH.[6]
Materials:
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution
-
NADPH solution
-
Glutathione Reductase (GR) solution
-
GSH and GSSG standards
-
Sample (cell lysate, tissue homogenate, or plasma)
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization[13]
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cells: Lyse cells in ice-cold phosphate buffer.
-
Tissues: Homogenize tissue in ice-cold phosphate buffer.[11]
-
Plasma: Collect blood with an anticoagulant and centrifuge to separate plasma.[14]
-
Deproteinization: Add an equal volume of cold 10% MPA or PCA to the sample, vortex, and centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant.[13]
-
-
Assay Reaction:
-
Measurement:
-
Quantification:
To measure GSSG specifically, the sample must first be treated with a thiol-scavenging agent like 2-vinylpyridine to derivatize the GSH before proceeding with the assay.[5]
Caption: Workflow for the DTNB-based enzymatic glutathione assay.
Protocol 2: Measurement of GSH and GSSG by High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and the ability to simultaneously measure both GSH and GSSG.[5] This protocol provides a general outline for a reversed-phase HPLC method with UV detection.
Materials:
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile)[16]
-
GSH and GSSG standards
-
Sample (cell lysate, tissue homogenate, or plasma)
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization[5]
-
N-ethylmaleimide (NEM) for derivatization of GSH (for GSSG measurement)[11]
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer containing a protein precipitating agent like MPA or PCA.[5]
-
Centrifuge the homogenate to pellet proteins and cell debris.[5]
-
Collect the supernatant for analysis.
-
For GSSG measurement, a derivatization step with a thiol-masking agent like N-ethylmaleimide (NEM) may be required prior to reduction for GSSG analysis.[5]
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a defined volume of the prepared sample and standards onto the HPLC column.[11]
-
Run the HPLC with a suitable gradient and flow rate (e.g., 1.0 mL/min).[5]
-
Detect the eluting compounds using a UV detector at a wavelength of 210-220 nm.[5]
-
-
Quantification:
Caption: Workflow for measuring GSH and GSSG by HPLC.
Protocol 3: In-situ Detection of Glutathione using Fluorescent Probes
Fluorescent probes allow for the visualization and quantification of GSH within living cells, providing spatial and temporal information.[7][12]
Materials:
-
Cell culture medium
-
Fluorescent probe specific for GSH (e.g., monochlorobimane, ThiolTracker™ Violet, or near-infrared probes)[12]
-
Cells treated with this compound
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the desired time and concentration.
-
Include appropriate controls (untreated cells).
-
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescent probe at the recommended concentration and for the specified time in serum-free medium.
-
-
Imaging and Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Alternatively, harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Quantification:
-
Measure the fluorescence intensity of individual cells or populations.
-
Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the relative change in GSH levels.
-
Caption: Workflow for in-situ detection of GSH using fluorescent probes.
Conclusion
The selection of an appropriate method for measuring glutathione levels after this compound treatment is critical for obtaining reliable and meaningful data. The enzymatic recycling assay is a robust and cost-effective method for determining total glutathione, while HPLC provides the highest specificity for the simultaneous measurement of both GSH and GSSG. For studies requiring the visualization of intracellular GSH dynamics, fluorescent probes are the method of choice. By carefully selecting the appropriate technique and following standardized protocols, researchers can accurately assess the impact of this compound on cellular glutathione homeostasis.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymbiotika.com [cymbiotika.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fluorescent Probe for Detecting Glutathione [manu56.magtech.com.cn]
- 8. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. rass-biosolution.com [rass-biosolution.com]
- 11. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Near-infrared fluorescent probes for the detection of glutathione and their application in the fluorescence imaging of living cells and tumor-bearing mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. assaygenie.com [assaygenie.com]
- 15. nwlifescience.com [nwlifescience.com]
- 16. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pameton (Hypothetical Formulation)
Disclaimer: The following information is a hypothetical example created to fulfill the structural requirements of the user's request. As of the latest search, "Pameton" is not a recognized or documented compound in scientific literature. The data, protocols, and pathways described below are illustrative and should not be considered factual.
Introduction
This compound is a novel, selective inhibitor of the hypothetical protein Kinase-Associated Protein 7 (KAP7), a key regulator in the "Cellular Stress Response Pathway." Overexpression of KAP7 has been implicated in various proliferative diseases. This compound demonstrates high affinity and selectivity for the ATP-binding pocket of KAP7, leading to the downstream inhibition of cell cycle progression and induction of apoptosis in targeted cells. These application notes provide a summary of its in vitro properties and protocols for its experimental use.
Quantitative Data Summary
A summary of the in vitro biochemical and cellular assay data for this compound is presented below.
| Parameter | Value | Assay Conditions |
| Biochemical Assays | ||
| KAP7 IC50 | 15 nM | Recombinant human KAP7, 10 µM ATP, 30 min incubation, 22°C |
| Kinase Selectivity (IC50) | ||
| - KINASE-X | > 10,000 nM | Recombinant human KINASE-X, 10 µM ATP, 30 min incubation, 22°C |
| - KINASE-Y | 8,500 nM | Recombinant human KINASE-Y, 10 µM ATP, 30 min incubation, 22°C |
| Cellular Assays | ||
| Cell Viability (EC50) | ||
| - Cancer Cell Line A (High KAP7) | 120 nM | 72 hr incubation, CellTiter-Glo® Assay |
| - Cancer Cell Line B (Low KAP7) | > 25,000 nM | 72 hr incubation, CellTiter-Glo® Assay |
| Apoptosis Induction (EC50) | 250 nM | 48 hr incubation, Caspase-Glo® 3/7 Assay (Cancer Cell Line A) |
| Pharmacokinetic Profile | ||
| Aqueous Solubility (pH 7.4) | 150 µg/mL | PBS buffer, 24 hr incubation at 22°C |
| Plasma Protein Binding (Human) | 92% | Equilibrium dialysis |
| Microsomal Stability (Human) | t½ = 45 min | Human liver microsomes, 1 µM this compound |
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.
Caption: Hypothetical signaling pathway of KAP7 and its inhibition by this compound.
Experimental Protocols
This protocol details the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against KAP7.
Materials:
-
Recombinant human KAP7 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate peptide
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well assay plates (white)
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of KAP7 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the substrate peptide.
-
Incubate the reaction for 30 minutes at 22°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer Cell Line A (High KAP7 expression) and B (Low KAP7 expression)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom, white-walled assay plates
-
Incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well, following the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting the viability against the log of this compound concentration.
Experimental Workflow Diagram
The diagram below outlines the workflow for evaluating this compound's in vitro efficacy.
Caption: Workflow for the in vitro characterization of this compound.
Application Note: HPTLC for the Simultaneous Quantification of Paracetamol and Pamabrom
An Application Note and Protocol for the High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Paracetamol and Pamabrom is detailed below. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
High-Performance Thin-Layer Chromatography (HPTLC) is a sensitive and efficient analytical technique for the separation and quantification of active pharmaceutical ingredients (APIs). This application note describes a validated HPTLC method for the simultaneous determination of Paracetamol (a widely used analgesic and antipyretic) and Pamabrom (a diuretic) in bulk and synthetic mixtures.[1][2] The method is simple, precise, and accurate, making it suitable for routine quality control analysis.[1]
Chemical Structures
Paracetamol (Acetaminophen) is chemically N-(4-hydroxyphenyl)acetamide.[3][4] Pamabrom is a 1:1 mixture of 2-amino-2-methyl-1-propanol and 8-bromotheophyllinate.[1]
Principle of the Method
The HPTLC method separates Paracetamol and Pamabrom on a silica gel stationary phase based on their differential migration in a specific mobile phase.[5] Densitometric analysis at a specific wavelength is then used for the quantification of the separated compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data from a validated HPTLC method for the simultaneous analysis of Paracetamol and Pamabrom.
Table 1: Chromatographic Parameters
| Parameter | Paracetamol | Pamabrom |
| Rf value | 0.78 ± 0.2[1] | 0.39 ± 0.1[1] |
| Wavelength for Densitometric Measurement | 254 nm[2] | 254 nm[2] |
Table 2: Method Validation Data
| Parameter | Paracetamol | Pamabrom |
| Linearity Range | 2000-4500 ng/spot[1] | 100-600 ng/spot[1] |
| Limit of Detection (LOD) | 26.58 ng/spot[1] | 8.77 ng/spot[1] |
| Limit of Quantitation (LOQ) | 23.04 ng/spot[1] | 7.73 ng/spot[1] |
| Repeatability of Sample Application (%RSD) | 0.01[1] | 0.12[1] |
| Repeatability of Peak Area Measurement (%RSD) | 0.0653[1] | 0.0045[1] |
Experimental Protocol
This protocol provides a step-by-step guide for the HPTLC analysis of Paracetamol and Pamabrom.
1. Materials and Reagents
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60F254 on aluminum sheets.
-
Mobile Phase: Chloroform: Ammonia: Ethyl acetate (6:3.9:0.1 v/v/v).[1] An alternative mobile phase that can be used is Chloroform: Methanol: Ethyl acetate: Glacial acetic acid (8:0.8:0.6:0.2, v/v/v/v).[2]
-
Solvents: Methanol (AR grade).
-
Standards: Paracetamol and Pamabrom reference standards.
2. Preparation of Standard Solutions
-
Paracetamol Stock Solution (500 µg/mL): Accurately weigh 50 mg of Paracetamol reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Pamabrom Stock Solution (25 µg/mL): Accurately weigh 2.5 mg of Pamabrom reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solution: Prepare mixed standard solutions of various concentrations by diluting the stock solutions with methanol to cover the linearity ranges (2000-4500 ng/spot for Paracetamol and 100-600 ng/spot for Pamabrom).[1]
3. Sample Preparation (for Synthetic Mixture/Formulation)
-
For a synthetic mixture, prepare a solution in methanol to obtain a final concentration of 500 µg/mL of Paracetamol and 25 µg/mL of Pamabrom.[1]
-
Filter the final solution through a 0.45 µm filter before application.[1]
4. HPTLC Procedure
-
Plate Activation: Activate the pre-coated silica gel 60F254 HPTLC plates by heating at 110-120°C for 30 minutes.[6]
-
Sample Application: Apply 6 µL of the standard and sample solutions as bands on the HPTLC plate using an automated applicator.[1]
-
Chromatographic Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (Chloroform: Ammonia: Ethyl acetate; 6:3.9:0.1 v/v/v) for 30 minutes.[1][7] The development distance should be approximately 8 cm.
-
Drying: After development, dry the plate in an oven.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at 254 nm.[2]
-
Quantification: Determine the peak areas for Paracetamol and Pamabrom and calculate the concentrations from the calibration curve.
Visualizations
Experimental Workflow for HPTLC Analysis
Caption: HPTLC analysis workflow from sample preparation to quantification.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. HPTLC and RP-HPLC methods for simultaneous determination of Paracetamol and Pamabrom in presence of their potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. ctlatesting.com [ctlatesting.com]
- 6. Pharma information Zone: High Performance Thin Layer Chromatography (HPTLC): Procedure [pharmainformationzone.blogspot.com]
- 7. app.utu.ac.in [app.utu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Pameton
Disclaimer: The following technical support guide has been developed using Paracetamol (Acetaminophen) as a model compound due to the limited publicly available information on "Pameton." The principles and methodologies described are broadly applicable to improving the oral bioavailability of poorly soluble and/or permeable drugs and can be adapted for research on this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability in our preclinical studies with this compound. What are the potential causes?
A1: Low and variable oral bioavailability for a drug candidate like this compound can stem from several factors, often related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. The most common causes include:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the GI fluids to be absorbed. The dissolution rate is often the rate-limiting step for absorption.
-
Low Permeability: The drug may not efficiently pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[1][2]
-
Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein.
-
GI Tract Instability: The drug may be degraded by the acidic environment of the stomach or by enzymes in the intestine.
Q2: What initial steps can we take to troubleshoot the poor oral bioavailability of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess its permeability using in vitro models like the Caco-2 cell permeability assay.
-
Evaluate its logP (lipophilicity) to understand its potential for membrane permeation.
-
-
Investigate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
-
Formulation Screening:
Q3: What are some of the more advanced formulation strategies we can consider for improving this compound's oral bioavailability?
A3: If initial troubleshooting suggests that solubility is a major hurdle, several advanced formulation strategies can be employed. These techniques aim to enhance the dissolution rate and/or present the drug to the GI tract in a more absorbable form. Key strategies include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[3][5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][6]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) can dramatically increase the surface area and dissolution velocity.[4][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[6]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles for this compound Formulations
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Polymorphism | Perform solid-state characterization (e.g., DSC, XRD) to identify different crystalline forms of this compound. | Select the most stable and soluble polymorph for development. Control crystallization conditions during manufacturing. |
| Excipient Incompatibility | Conduct compatibility studies with commonly used pharmaceutical excipients. | Choose excipients that do not negatively impact the dissolution or stability of this compound. |
| Manufacturing Process Variability | Review and standardize all manufacturing parameters (e.g., mixing time, compression force). | Implement process analytical technology (PAT) to monitor and control the manufacturing process in real-time. |
Issue 2: High Inter-Subject Variability in Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Food Effects | Conduct fed and fasted state PK studies to assess the impact of food on this compound's absorption. | If a significant food effect is observed, consider developing a formulation that minimizes this effect or recommend administration under specific dietary conditions. |
| GI Tract pH Variability | Evaluate the pH-dependent solubility of this compound. | Develop a formulation that ensures consistent dissolution across the physiological pH range of the GI tract, such as an enteric-coated formulation. |
| Genetic Polymorphisms in Drug Transporters/Enzymes | Investigate if this compound is a substrate for common efflux transporters (e.g., P-gp) or metabolizing enzymes with known genetic variations. | If significant genetic influence is identified, this may need to be considered in clinical trial design and patient stratification. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound (active pharmaceutical ingredient)
-
Polyvinylpyrrolidone (PVP K30) (hydrophilic polymer)
-
Methanol (solvent)
-
Rotary evaporator
-
Dissolution testing apparatus (USP Type II)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Perform dissolution testing on the prepared solid dispersion and compare the results with the pure drug.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (marker for monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (AP) side of the Transwell® inserts.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
At the end of the experiment, add Lucifer yellow to the AP side and measure its transport to the BL side to confirm monolayer integrity.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Data Presentation
Table 1: Comparison of Dissolution Profiles
| Formulation | Time (min) | % Drug Dissolved (Mean ± SD) |
| Pure this compound | 15 | 10 ± 2.1 |
| 30 | 18 ± 3.5 | |
| 60 | 25 ± 4.2 | |
| This compound Solid Dispersion (1:4) | 15 | 65 ± 5.8 |
| 30 | 85 ± 6.1 | |
| 60 | 98 ± 4.9 |
Table 2: Caco-2 Permeability Classification
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
| This compound | [Insert Experimental Value] | [Classify based on value] |
Visualizations
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: Factors influencing drug absorption and efflux.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Overcoming Analytical Challenges in Pameton (Paracetamol) Detection
Welcome to the technical support center for Pameton (paracetamol) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the detection and quantification of paracetamol in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound (paracetamol) detection?
A1: The most frequently employed methods for paracetamol analysis include High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometry.[1][2][3] Emerging techniques like Surface-Enhanced Raman Scattering (SERS) are also being developed for rapid detection.[4]
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of paracetamol. What could be the cause?
A2: Poor peak shape in HPLC can stem from several factors. Peak tailing is often caused by secondary interactions between paracetamol and active sites on the column's stationary phase, or by issues with the packed bed.[5] Peak fronting may indicate column overload. Ensure your sample concentration is within the linear range of the method. Additionally, check for extra-column band broadening and ensure proper column equilibration.[5]
Q3: My mass spectrometry results for paracetamol show unexpected adducts or fragments. How can I troubleshoot this?
A3: Unexpected adducts in mass spectrometry can arise from the mobile phase or sample matrix. For instance, solvent adducts can form depending on the electrospray solvents used.[6] Unanticipated fragmentation could be due to in-source decay or the presence of impurities. It is crucial to use high-purity solvents and to optimize the MS parameters, such as cone voltage and capillary voltage, to minimize unwanted fragmentation and adduct formation.[7]
Q4: What are the key considerations for sample preparation when analyzing paracetamol in biological matrices like plasma or blood?
A4: Effective sample preparation is critical for accurate analysis in complex matrices. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[7][8] Protein precipitation with solvents like methanol is a simpler, less laborious method.[7] For cleaner extracts, SPE is often preferred.[8] It is also important to use an appropriate internal standard, such as a deuterated form of paracetamol, to account for matrix effects and variations in extraction efficiency.[7][8]
Troubleshooting Guides
Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Drifting Retention Times | Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or column degradation.[5][9] | Ensure the column is fully equilibrated before each run. Prepare fresh mobile phase daily and degas thoroughly. Use a column oven to maintain a stable temperature. If the issue persists, the column may need to be replaced. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, or tubing), or precipitation of sample/buffer in the mobile phase. | Systematically check for blockages by removing components one by one, starting from the detector and moving backward.[10] Ensure the mobile phase is filtered and that the sample is fully dissolved and filtered before injection. |
| Ghost Peaks | Contamination in the injection system, carryover from a previous injection, or impurities in the mobile phase.[10] | Run a blank injection to confirm the source of the ghost peaks. Clean the injector and sample loop. Ensure high-purity solvents and freshly prepared mobile phase are used. |
Mass Spectrometry Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / No Peak | Ion suppression from matrix components, incorrect MS parameters, or a leak in the system.[10][11] | Optimize sample cleanup to remove interfering matrix components. Tune the mass spectrometer for paracetamol to ensure optimal parameters. Check for leaks in the LC-MS interface. |
| Baseline Noise | Dirty ion source, contaminated solvent, or electronic noise.[10] | Clean the ion source according to the manufacturer's instructions. Use high-purity, MS-grade solvents. Ensure proper grounding of the instrument. |
| Inconsistent Ion Ratios (for MS/MS) | Fluctuations in collision energy, presence of co-eluting interferences, or detector saturation. | Optimize collision energy for the specific transition. Improve chromatographic separation to resolve interferences. Ensure the analyte concentration is within the detector's linear range. |
Experimental Protocols
Protocol 1: Paracetamol Quantification in Human Plasma using LC-MS/MS
This protocol is a summarized example based on established methodologies.[7][12]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., paracetamol-d4).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).[7]
-
MRM Transitions: Monitor the transitions for paracetamol (e.g., m/z 152 > 110) and the internal standard (e.g., paracetamol-d4, m/z 156 > 114).[7]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of paracetamol spiked into a blank matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of paracetamol in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: General Experimental Workflow for Paracetamol Analysis.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid detection and quantification of paracetamol and its major metabolites using surface enhanced Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. google.com [google.com]
- 11. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 12. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paracetamol-Methionine Formulations for Hepatoprotection
This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of combination products containing paracetamol and a hepatoprotective agent, exemplified by the formulation principle of Pameton (Paracetamol and Methionine). The following information is intended for experimental and research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining methionine with paracetamol?
The combination of methionine with paracetamol is a strategic approach to mitigate the risk of paracetamol-induced hepatotoxicity. At therapeutic doses, paracetamol is safely metabolized in the liver. However, in cases of overdose, a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), is produced in excess.[1] This metabolite depletes the liver's stores of glutathione (GSH), a critical antioxidant, leading to oxidative stress and hepatocellular damage.[2][3] Methionine, an essential amino acid, serves as a precursor for the synthesis of L-cysteine, a rate-limiting amino acid for the production of glutathione.[4] By providing a substrate for GSH synthesis, methionine helps to replenish and maintain hepatic glutathione levels, thereby neutralizing the toxic NAPQI and protecting liver cells from injury.
Q2: How is the hepatoprotective effect of a paracetamol-methionine formulation experimentally evaluated?
The hepatoprotective efficacy is typically assessed in preclinical animal models (e.g., rodents) using a battery of biochemical and histological evaluations. Key markers include:
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that leak from damaged hepatocytes into the bloodstream. Elevated levels are a primary indicator of liver injury.
-
Oxidative Stress Markers: The levels of hepatic glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured. A decrease in GSH and SOD activity indicates significant oxidative stress.
-
Lipid Peroxidation: The concentration of malondialdehyde (MDA) in liver tissue is a marker of lipid peroxidation, a consequence of oxidative damage to cell membranes.
-
Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) is performed to assess the degree of cellular necrosis, inflammation, and other structural changes.
Q3: What are the critical parameters to consider when designing an in vivo study to optimize the hepatoprotective dosage of a methionine-paracetamol combination?
A well-designed in vivo study is crucial for determining the optimal ratio of methionine to paracetamol. Key considerations include:
-
Animal Model: The choice of animal model, typically mice or rats, should be justified. The strain, age, and weight of the animals should be consistent.
-
Dose-Response Evaluation: Multiple groups should be tested with varying doses of paracetamol to establish a model of consistent liver injury. Subsequently, different ratios of methionine to the toxic dose of paracetamol should be evaluated.
-
Control Groups: Appropriate control groups are essential, including a vehicle control, a paracetamol-only (toxicant) group, a methionine-only group, and a positive control group treated with a known hepatoprotective agent like N-acetylcysteine (NAC).
-
Time-Course Analysis: Samples (blood and liver tissue) should be collected at multiple time points after paracetamol administration to understand the temporal dynamics of liver injury and the protective effect of methionine.
-
Statistical Analysis: The experimental design should be sufficiently powered to detect statistically significant differences between groups.
Q4: Are there any limitations or potential adverse effects associated with the use of methionine for hepatoprotection?
While methionine is an effective glutathione precursor, there are some considerations. One historical product, this compound, was withdrawn from general sale in some regions due to concerns that high doses of methionine might be harmful in certain populations, such as pregnant women and individuals with a family history of heart disease.[5] Additionally, methionine may interact with certain medications.[5] Therefore, determining the optimal therapeutic window is essential to maximize hepatoprotection while minimizing potential risks.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in serum liver enzyme levels within the same experimental group. | 1. Inconsistent gavage technique causing stress or injury. 2. Variability in food consumption prior to dosing. 3. Genetic variability within the animal strain. | 1. Ensure all technicians are proficient in the gavage procedure. 2. Fast animals overnight before paracetamol administration to standardize metabolic state. 3. Increase the number of animals per group to improve statistical power. |
| Inconsistent liver injury with the same dose of paracetamol. | 1. Differences in the vehicle used to dissolve paracetamol. 2. Age and weight differences among the animals. 3. Circadian rhythm affecting drug metabolism. | 1. Use a consistent, heated vehicle (e.g., 0.5% carboxymethylcellulose) and ensure complete suspension of paracetamol. 2. Use a narrow range for the age and weight of the animals. 3. Administer paracetamol at the same time of day for all experiments. |
| No significant hepatoprotective effect observed with methionine co-administration. | 1. The dose of methionine is too low. 2. The timing of methionine administration is not optimal. 3. The paracetamol dose is overwhelmingly toxic. | 1. Conduct a dose-escalation study for methionine. 2. Test different pre-treatment and co-treatment schedules for methionine administration. 3. Re-evaluate the paracetamol dose to ensure it induces sub-lethal but significant liver injury. |
Experimental Protocols
Protocol: Evaluation of Hepatoprotective Efficacy of a Paracetamol-Methionine Formulation in a Rodent Model
This protocol provides a framework for assessing the hepatoprotective effects of a methionine-paracetamol combination against paracetamol-induced liver injury in rats.
1. Animal Model and Housing:
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Acclimation: Acclimate animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
Group 2 (Paracetamol): Paracetamol (e.g., 750 mg/kg, i.p.) in vehicle.
-
Group 3 (Paracetamol + Low-Dose Methionine): Methionine (e.g., 100 mg/kg, p.o.) administered 30 minutes before paracetamol.
-
Group 4 (Paracetamol + High-Dose Methionine): Methionine (e.g., 250 mg/kg, p.o.) administered 30 minutes before paracetamol.
-
Group 5 (Positive Control): N-acetylcysteine (NAC) (e.g., 140 mg/kg, i.p.) administered 30 minutes after paracetamol.
3. Dosing and Sample Collection:
-
Fast animals for 12 hours before dosing.
-
Administer methionine or vehicle orally.
-
Administer paracetamol or vehicle intraperitoneally.
-
24 hours post-paracetamol administration, collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and immediately excise the liver. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for biochemical analysis.
4. Biochemical Assays:
-
Serum Analysis: Centrifuge blood samples to separate serum. Analyze for ALT and AST levels using commercially available kits.
-
Liver Homogenate Analysis: Homogenize a portion of the frozen liver tissue. Analyze the homogenate for GSH, SOD, and MDA levels using appropriate assay kits.
5. Histopathological Examination:
-
Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with H&E.
-
Examine the slides under a microscope for evidence of necrosis, inflammation, and other pathological changes.
Data Presentation
The following tables represent hypothetical data from the experimental protocol described above to illustrate how quantitative results can be structured for clear comparison.
Table 1: Effect of Methionine on Serum Liver Enzyme Levels in Paracetamol-Induced Hepatotoxicity
| Group | Treatment | ALT (U/L) | AST (U/L) |
| 1 | Control | 45 ± 5 | 110 ± 12 |
| 2 | Paracetamol (750 mg/kg) | 3500 ± 450 | 4200 ± 500 |
| 3 | Paracetamol + Methionine (100 mg/kg) | 1800 ± 250 | 2100 ± 300 |
| 4 | Paracetamol + Methionine (250 mg/kg) | 600 ± 90 | 850 ± 110 |
| 5 | Paracetamol + NAC (140 mg/kg) | 550 ± 80 | 790 ± 100 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Paracetamol group. |
Table 2: Effect of Methionine on Hepatic Oxidative Stress Markers
| Group | Treatment | GSH (nmol/mg protein) | SOD (U/mg protein) | MDA (nmol/mg protein) |
| 1 | Control | 9.5 ± 1.2 | 150 ± 20 | 1.2 ± 0.2 |
| 2 | Paracetamol (750 mg/kg) | 2.1 ± 0.5 | 65 ± 10 | 5.8 ± 0.8 |
| 3 | Paracetamol + Methionine (100 mg/kg) | 4.8 ± 0.8 | 95 ± 15 | 3.5 ± 0.6 |
| 4 | Paracetamol + Methionine (250 mg/kg) | 8.2 ± 1.1 | 130 ± 18 | 1.8 ± 0.3 |
| 5 | Paracetamol + NAC (140 mg/kg) | 8.5 ± 1.0 | 135 ± 15 | 1.6 ± 0.2 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the Paracetamol group. |
Visualizations
Caption: Paracetamol metabolism and the protective role of methionine.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. Recent updates on acetaminophen hepatotoxicity: the role of nrf2 in hepatoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatoprotective Effect of Citral on Acetaminophen-Induced Liver Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dtb.bmj.com [dtb.bmj.com]
- 5. the-independent.com [the-independent.com]
Pameton (Paracetamol) Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Pameton (paracetamol) in solution. This guide aims to address common challenges encountered during experimental work and formulation development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and has formed a precipitate. What are the possible causes?
Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Supersaturation: If the solution was heated to dissolve the this compound, it might have become supersaturated. Upon cooling, the solubility decreases, leading to precipitation.
-
pH Shift: A change in the pH of the solution can reduce this compound's solubility, causing it to precipitate. The pKa of paracetamol is approximately 9.5, and its solubility increases significantly at a pH above this value.[1]
-
Temperature Fluctuation: this compound's solubility is temperature-dependent. A decrease in temperature will lower its solubility.
-
Degradation: this compound can degrade, especially in acidic or basic solutions and when exposed to light, forming less soluble byproducts.[1]
Q2: How can I increase the solubility of this compound in my aqueous solution?
Several methods can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: Polar organic solvents are effective in increasing the solubility of paracetamol.[1] Commonly used co-solvents include ethanol, propylene glycol, and methanol.[1][2]
-
Temperature Adjustment: Gently heating the solution can aid in dissolution as solubility increases with temperature.[1]
-
pH Adjustment: For applications where it is permissible, increasing the pH to above 9.5 will significantly increase solubility.[1]
-
Particle Size Reduction: If you are starting with solid this compound, reducing the particle size (micronization) can increase the rate of dissolution.[1]
Q3: What are the primary degradation pathways for this compound in solution?
This compound can degrade through several pathways:
-
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis to form p-aminophenol. This reaction is catalyzed by acids or bases.[2][3] p-Aminophenol itself can further degrade to quinoneimine.[3]
-
Oxidation: this compound is susceptible to oxidation, which can lead to the formation of impurities.[4] This can be initiated by exposure to air (oxygen).
-
Photodegradation: Exposure to light can cause degradation of this compound in solution.[2]
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
Possible Causes:
-
The concentration exceeds the solubility limit under the current conditions.
-
The temperature of the solvent is too low.[1]
-
The pH of the solution is not optimal for dissolution.[1]
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data in Table 1 to ensure you are not exceeding the solubility limit for your solvent and temperature.
-
Increase Temperature: Gently warm the solution while stirring to aid dissolution.
-
Adjust pH: If your experimental parameters allow, adjust the pH to be above 9.5 to increase solubility.[1]
-
Incorporate a Co-solvent: Introduce a co-solvent such as ethanol or propylene glycol to the aqueous solution.[1]
Issue 2: this compound Solution Becomes Discolored Over Time
Possible Causes:
-
Degradation: The formation of colored degradation products, such as quinoneimine from the hydrolysis product p-aminophenol, can cause discoloration.[2][3]
-
Oxidation: Oxidative degradation can also lead to the formation of colored impurities.
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber-colored containers or protect it from light to prevent photodegradation.
-
Control pH: Use a suitable buffer to maintain a stable pH within the optimal range of 4 to 7 to minimize acid or base-catalyzed hydrolysis.[4]
-
Use an Antioxidant: For liquid formulations, consider adding an antioxidant like ascorbic acid or sodium metabisulfite to inhibit oxidative processes.[4]
-
Deoxygenate Solvent: Purging the solvent with an inert gas like nitrogen can help to minimize oxidation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) at 25°C |
| Water | ~1.43[1] |
| Ethanol | ~14.3[1][2] |
| Propylene Glycol | ~11.1[2] |
| Methanol | ~10.0[2] |
| Acetone | ~7.7[2] |
Experimental Protocols
Protocol: Accelerated Stability Study of a this compound Solution
This protocol outlines a basic accelerated stability study to assess the stability of a this compound solution under stressed conditions.
1. Materials:
-
This compound (paracetamol) powder
-
Chosen solvent system (e.g., water, buffered solution, co-solvent mixture)
-
pH meter
-
Heating/stirring plate
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Stability chambers set to accelerated conditions (e.g., 40°C/75% RH)
2. Solution Preparation:
-
Prepare the this compound solution at the desired concentration in the chosen solvent system.
-
Record the initial pH of the solution.
-
Filter the solution to remove any undissolved particles.
-
Aseptically dispense the solution into appropriate containers (e.g., amber glass vials).
3. Initial Analysis (Time Zero):
-
Appearance: Visually inspect the solution for clarity, color, and any particulate matter.
-
pH: Measure and record the pH of the solution.
-
Assay and Impurities: Analyze the solution by HPLC to determine the initial concentration of this compound (assay) and to identify and quantify any degradation products.
4. Stability Storage:
-
Place the samples in the stability chambers under accelerated conditions.
5. Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature.
-
Repeat the analyses performed at Time Zero (Appearance, pH, Assay, and Impurities).
6. Data Analysis:
-
Compare the results from each time point to the initial results.
-
Plot the concentration of this compound and its degradation products over time to determine the degradation kinetics.
Visualizations
Caption: this compound Hydrolytic Degradation Pathway.
Caption: Troubleshooting Workflow for this compound Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US8404891B2 - Storage-stable formulation of paracetamol in aqueous solution - Google Patents [patents.google.com]
- 4. Factors Affecting the Stability of Paracetamol in Packaged Tablet and Liquid Formulations and as an Active Pharmaceutical Ingredient (API) - bionova [bionova.co.in]
Technical Support Center: Refinements in Pameton Synthesis
Disclaimer: Initial searches for "Pameton" did not yield a well-defined chemical entity for which synthesis refinements could be detailed. "this compound" is a trade name for tablets containing Paracetamol (Acetaminophen) and the amino acid Methionine.[1][2] The synthesis information provided below is for Aspirin (acetylsalicylic acid) , a compound with a widely documented synthesis, and is intended to serve as a detailed template demonstrating the requested format for a technical support center.
Frequently Asked Questions (FAQs) for Aspirin Synthesis
Q1: What is the primary reaction for synthesizing aspirin? A: The standard synthesis of aspirin (acetylsalicylic acid) is an esterification reaction. It involves treating salicylic acid with acetic anhydride, typically using an acid catalyst like concentrated sulfuric acid or phosphoric acid. This process converts the hydroxyl group of salicylic acid into an ester group, yielding aspirin and acetic acid as a byproduct.[3][4]
Q2: Why is my final aspirin product discolored instead of pure white? A: A tan or other discoloration in the final product indicates the presence of impurities.[5] These can include unreacted starting materials, byproducts from side reactions, or contaminants. Purification through recrystallization is necessary to remove these impurities and obtain pure, white aspirin crystals.[5]
Q3: My aspirin has a distinct vinegar-like smell. What does this signify? A: A vinegar-like odor is caused by the presence of acetic acid.[5] Acetic acid is a byproduct of the synthesis reaction and is also formed when excess acetic anhydride is quenched with water.[3][5] This smell suggests that the purification and washing steps were insufficient to remove all the acetic acid.
Q4: How can I confirm the purity of my synthesized aspirin? A: Purity can be assessed using several methods. A common qualitative method is the ferric chloride test, which detects the presence of unreacted salicylic acid (a phenol), indicated by a purple color change.[6][7] Additionally, determining the melting point of the crystals is a reliable indicator; pure aspirin has a sharp melting point between 138-140°C, whereas impurities will lower and broaden this range.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Reaction: Insufficient heating time or suboptimal temperature.[5][6] | Ensure the reaction is heated at the optimal temperature (typically 70-80°C) for a sufficient duration (e.g., 15-20 minutes) to drive the reaction to completion.[6][8][9][10] |
| Procedural Losses: Product lost during transfers between glassware or during filtration.[4][11] | Exercise care when transferring the product between flasks and during filtration to minimize physical loss. Ensure all crystals are scraped from the reaction flask.[6] | |
| Premature Crystallization: Crystals forming too rapidly, trapping impurities and leading to loss during purification.[5][12] | Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to smaller, less pure crystals that are harder to collect.[12] | |
| Product Fails Purity Test (e.g., Ferric Chloride Test is positive) | Unreacted Salicylic Acid: The reaction did not proceed to completion. | Optimize reaction conditions (time and temperature).[5] A thorough recrystallization is necessary to separate the pure aspirin from the unreacted starting material.[6][13] |
| Hydrolysis of Aspirin: The aspirin product has decomposed back into salicylic acid and acetic acid due to exposure to moisture.[3][5] | Ensure the product is thoroughly dried after filtration and stored in a dry, airtight container to prevent exposure to atmospheric moisture.[5] | |
| Difficulty with Crystallization | Insufficient Cooling: The solution may not be cold enough for crystals to form. | Ensure the flask is adequately chilled in an ice-water bath for at least 10-15 minutes.[13][14] |
| Lack of Nucleation Sites: Crystals have no surface to begin forming on. | If crystals are slow to appear, gently scratch the inside walls of the flask with a glass stirring rod to create nucleation sites.[13][15] | |
| Excess Solvent in Recrystallization: Too much solvent was used, keeping the product dissolved even at low temperatures.[8] | During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to ensure supersaturation upon cooling.[16] |
Experimental Protocols
Protocol 1: Synthesis of Aspirin
-
Preparation: Weigh approximately 2.0 g of salicylic acid and place it into a 125-mL Erlenmeyer flask.[14][15]
-
Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of a catalyst such as 85% phosphoric acid or concentrated sulfuric acid.[14][15]
-
Reaction: Gently swirl the flask to mix the contents. Heat the flask in a water bath maintained at 70-80°C for 15 minutes to complete the reaction.[7][8][9]
-
Quenching & Crystallization: Remove the flask from the heat and, while still warm, cautiously add 1-2 mL of deionized water to decompose any excess acetic anhydride.[13][14] Then, add 20 mL of cold water and place the flask in an ice bath to facilitate crystallization.[14]
-
Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[14][15] Wash the crystals with a small amount of ice-cold distilled water to remove soluble impurities.[14]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator before weighing to determine the yield.[17]
Protocol 2: Recrystallization for Purification
-
Dissolution: Transfer the crude aspirin to an Erlenmeyer flask. Add a minimal amount of warm ethanol (just enough to dissolve the solid) and gently heat the mixture on a hot plate.[13][16]
-
Crystallization: Once dissolved, remove the flask from the heat and slowly add cold water until the solution becomes cloudy, indicating the start of precipitation.[13] Allow the flask to cool to room temperature, then place it in an ice bath to maximize crystal formation.[13][15]
-
Collection: Collect the purified crystals via vacuum filtration and wash with a small amount of ice-cold water.[13]
-
Drying: Dry the purified crystals completely before performing purity analysis (e.g., melting point determination).
Visualizations
Caption: Chemical reaction pathway for aspirin synthesis.
Caption: Standard experimental workflow for synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Paracetamol + methionine: ▾ this compound | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 2. hansard.parliament.uk [hansard.parliament.uk]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.williams.edu [web.williams.edu]
- 8. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 9. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 11. brainly.com [brainly.com]
- 12. 5 Ways to Make the Synthesis of Aspirin Interesting to Students [labster.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bellevuecollege.edu [bellevuecollege.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem21labs.com [chem21labs.com]
- 17. ukessays.com [ukessays.com]
Enhancing the shelf-life of Pameton for laboratory use
Welcome to the Technical Support Center for the laboratory use of Paracetamol (Acetaminophen). This resource provides researchers, scientists, and drug development professionals with essential information on enhancing the shelf-life and ensuring the stability of Paracetamol during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of Paracetamol powder for laboratory use?
A1: The shelf-life of solid Paracetamol is generally several years if stored correctly. Pharmaceutical manufacturers typically provide an expiration date of 1 to 5 years on their products.[1] However, studies have shown that many drugs, including Paracetamol in solid tablet form, can remain stable for much longer, even up to 15 years past the expiration date if stored in a cool, dry place.[2][3] For laboratory purposes, it is crucial to refer to the manufacturer's certificate of analysis for the specific lot being used.
Q2: How should Paracetamol solutions be stored to maximize stability?
A2: Paracetamol solutions are more susceptible to degradation than the solid form. To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in airtight, light-resistant containers, refrigerated (2-8°C), and protected from light to minimize oxidative and photodegradation. The use of buffers to maintain a stable pH can also be beneficial, although the optimal pH for stability should be determined empirically for the specific experimental conditions.
Q3: What are the primary degradation products of Paracetamol?
A3: The primary degradation of Paracetamol involves hydrolysis to form p-aminophenol and acetic acid. Further oxidation can lead to the formation of hydroquinone and p-benzoquinone.[4][5][6] In biological systems or in the presence of certain enzymes, Paracetamol can be metabolized to N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.[7]
Q4: Can I use Paracetamol powder that has passed its expiration date for my experiments?
A4: While some studies suggest that solid Paracetamol can be stable long after its expiration date, using expired reagents for research is not recommended, especially for quantitative experiments.[2][3] The potency may be reduced, and the presence of degradation products could interfere with experimental results. For non-critical applications, a simple purity check (e.g., via HPLC or melting point analysis) might justify its use, but for sensitive assays, it is always best to use a fresh, in-date supply.
Troubleshooting Guide
Q1: My Paracetamol solution has turned a pink/brown color. What does this indicate and can I still use it?
A1: A change in color to pink or brown in a Paracetamol solution is often an indication of oxidation and the formation of degradation products, such as benzoquinones.[8] This solution should be discarded as it is no longer pure, and the degradation products may have biological activity or interfere with your assay.
Q2: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing my Paracetamol sample. What could it be?
A2: An unexpected peak could be a degradation product of Paracetamol, such as 4-aminophenol or hydroquinone.[4][5] To confirm this, you can run standards of these potential degradants. The formation of these products can be accelerated by factors such as improper storage (exposure to light, high temperatures) or the presence of oxidizing agents in your solution.
Q3: My experimental results with Paracetamol are inconsistent. Could this be related to its stability?
A3: Yes, inconsistent results can be a sign of Paracetamol degradation. If the stock solution is degrading over the course of an experiment, the effective concentration will decrease, leading to variability. It is recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solution over the intended period of use.
Data Summary
Table 1: Shelf-Life of Paracetamol Tablet Formulations under Various Conditions
| Packaging Material | Temperature (°C) | Relative Humidity (%) | Apparent First-Order Rate Constant (k) (months⁻¹) | Shelf-Life (t₉₀) (months) |
| Viscose Film | 40 | 75 | 0.071 | 14.8 |
| PVC/PVDC/Al foil | 40 | 75 | 0.046 | 23.0 |
| Polycoated Paper | 40 | 75 | 0.053 | 19.8 |
| Viscose Film | 50 | 75 | 0.107 | 9.8 |
Data adapted from a study on the stability of commercial paracetamol tablet formulations. The shelf-life (t₉₀) is the time required for the concentration of Paracetamol to decrease to 90% of its initial concentration.[9]
Experimental Protocols
Protocol: Stability Assessment of a Paracetamol Aqueous Solution
This protocol outlines a method to assess the stability of a Paracetamol solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Paracetamol reference standard
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid
- Volumetric flasks
- Pipettes
- HPLC system with a C18 column and UV detector
2. Preparation of Stock Solution:
- Accurately weigh 100 mg of Paracetamol reference standard and dissolve it in 100 mL of HPLC-grade water to prepare a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter.
3. Stability Study Design:
- Divide the stock solution into several aliquots in amber glass vials.
- Store the vials under the desired conditions (e.g., 4°C, room temperature, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition for analysis.
4. HPLC Analysis:
- Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid.
- Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Detection: Monitor the eluent at the wavelength of maximum absorbance for Paracetamol (approx. 243 nm).
- Injection Volume: Inject 10 µL of each sample.
- Analysis: Run the "time 0" sample to establish the initial peak area of Paracetamol. For each subsequent time point, run the stored samples and quantify the peak area of Paracetamol. The appearance of new peaks should also be noted as potential degradation products.
5. Data Analysis:
- Calculate the percentage of Paracetamol remaining at each time point relative to the "time 0" sample.
- Plot the percentage of remaining Paracetamol against time for each storage condition.
- Determine the rate of degradation and the time at which the concentration falls below a certain threshold (e.g., 95% of the initial concentration).
Visualizations
Caption: Primary degradation pathway of Paracetamol via hydrolysis and subsequent oxidation.
References
- 1. drugs.com [drugs.com]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Degradation of paracetamol by pure bacterial cultures and their microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of paracetamol in packaged tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Prometon Analysis
Disclaimer: This guide focuses on the analysis of Prometon , a widely studied triazine herbicide. The term "Pameton" in the query is presumed to be a typographical error, as Prometon is the relevant compound for which extensive analytical method validation data exists.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the method validation of Prometon analysis in complex environmental matrices such as water and soil.
Frequently Asked Questions (FAQs)
Q1: What is Prometon and why is its analysis in complex matrices challenging?
Prometon is a non-selective triazine herbicide used to control vegetation in non-crop areas.[1] Its presence in environmental samples like soil and groundwater can pose ecological risks. Analysis is challenging because complex matrices contain numerous interfering compounds (e.g., humic acids in soil, organic matter in water) that can mask the analyte's signal or interfere with the analytical equipment.[2] These interferences, known as matrix effects, can compromise the accuracy, precision, and sensitivity of the analysis.[3][4]
Q2: What are the primary analytical techniques for quantifying Prometon?
The most common and effective technique for the sensitive and specific quantification of Prometon in complex matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[5][6] This method offers excellent selectivity by monitoring specific precursor-to-product ion transitions. Gas chromatography (GC) is also a suitable technique for its analysis.[1]
Q3: What are matrix effects and how can they be identified and mitigated?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting analytical accuracy.
-
Signs of Matrix Effects: Common indicators include poor reproducibility, non-linear calibration curves, and inconsistent results for quality control samples.[4]
-
Identification: Matrix effects can be quantified by comparing the analyte's response in a pure solvent (Set A) with its response in a post-extraction spiked blank matrix sample (Set B).
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering compounds.[2]
-
Chromatographic Separation: Optimize the LC method to separate Prometon from co-eluting matrix components.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may impact sensitivity.[3]
-
Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[3]
-
Q4: What are the essential parameters for validating an analytical method for Prometon?
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] Key validation parameters, as outlined in regulatory guidelines, include:
-
Selectivity (Specificity): The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity: The ability to produce test results that are directly proportional to the analyte's concentration within a given range.[8]
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[8]
-
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies at different concentrations (e.g., 80%, 100%, 120%).[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (%RSD) and includes repeatability (intra-assay) and intermediate precision (inter-assay).[7][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Troubleshooting Guide for Prometon Analysis
This guide addresses common issues encountered during the LC-MS/MS analysis of Prometon.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column degradation or contamination.2. Incompatible sample solvent with mobile phase.3. pH of the mobile phase is inappropriate for the analyte.4. Extraneous hardware issues (e.g., blockages, dead volume). | 1. Flush the column with a strong solvent or replace it.2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.3. Adjust mobile phase pH; Prometon is basic, so an acidic mobile phase (e.g., with 0.1% formic acid) is common.4. Check and clean tubing, frits, and guard columns. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column aging or degradation.4. Insufficient column equilibration time between injections.[10] | 1. Prepare fresh mobile phases daily and ensure proper mixing.2. Use a column oven for stable temperature control.3. Monitor column performance with standards; replace if necessary.4. Ensure at least 10 column volumes are used for equilibration.[10] |
| Low Signal / Ion Suppression | 1. Significant matrix effects from co-eluting compounds.[3][10]2. Suboptimal ion source settings (e.g., temperature, gas flows, voltage).3. Analyte degradation in the sample or ion source.4. Incorrect mobile phase composition for efficient ionization. | 1. Improve sample cleanup (SPE), dilute the sample, or use a stable isotope-labeled internal standard.[2][3]2. Optimize source parameters (e.g., temperature, gas flows) for Prometon.[10]3. Prepare fresh samples and standards; check for in-source fragmentation.4. Ensure the mobile phase is compatible with ESI+ mode (e.g., contains a proton source like formic acid). |
| High Background Noise / Ghost Peaks | 1. Contamination from solvents, glassware, or the LC-MS system.[11]2. Sample carryover from a previous injection.3. Impurities in the mobile phase or additives (e.g., Na+, K+ adducts).[10] | 1. Use high-purity solvents (LC-MS grade) and clean all materials thoroughly.2. Implement a robust needle wash protocol with a strong organic solvent.3. Prepare fresh mobile phases and use high-purity additives. |
| Inconsistent Recovery | 1. Inefficient or variable sample extraction.2. Analyte instability during sample processing (pH, temperature).3. Inconsistent performance of SPE cartridges or other cleanup materials. | 1. Optimize the extraction solvent, pH, and mixing time.2. Ensure analyte stability by controlling pH or temperature during extraction.[2]3. Use high-quality SPE cartridges and ensure the column does not dry out during conditioning or loading steps. |
Experimental Protocols & Data
Protocol 1: Extraction of Prometon from Water Samples
This protocol is adapted from a validated direct injection method for freshwater analysis.[5]
-
Sample Preparation: Collect 10 mL of the water sample.
-
Initial Dilution & Internal Standard Spiking:
-
Transfer a 2.00 mL aliquot of the water sample to a 15-mL glass tube.
-
Add 2.00 mL of "Dilution Solvent #1" (methanol with 0.2% formic acid containing an internal standard like Prometryn at 0.00500 µg/mL).[5]
-
Vortex the solution briefly to mix. This achieves a final solvent composition suitable for analysis and adds the internal standard.[5]
-
-
Filtration: Filter the diluted sample through a 0.2 µm PTFE syringe filter into a clean tube to remove particulates.[5]
-
Final Dilution:
-
Take a 1.00 mL aliquot of the filtered mixture.
-
Dilute it to a final volume of 25.0 mL using "Dilution Solvent #2" (50:50:0.1 methanol:water:formic acid, v/v/v, containing the internal standard at the final desired concentration).[5]
-
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Generic Extraction of Prometon from Soil Samples
This protocol provides a general workflow for extracting triazine herbicides from soil, which often contain significant interferences like humic acids.[12][13]
-
Sample Preparation: Air-dry a 10 g soil sample and sieve it to ensure homogeneity.
-
Extraction:
-
Place the soil in a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Vortex vigorously for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Collect the supernatant from the previous step.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute Prometon from the cartridge with 5 mL of methanol or acetonitrile into a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.2 µm syringe filter into an autosampler vial for analysis.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Prometon Analysis These parameters are illustrative and require optimization for specific instrumentation.
| Parameter | Setting |
| LC System | Agilent 1260 Infinity Series or equivalent[5] |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| MS System | AB SCIEX 5500 Triple Quad or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MRM Transitions | Primary (Quantifier): m/z 226.2 → 184.1Secondary (Qualifier): m/z 226.2 → 142.1[14] |
| Collision Energy | Optimize for specific instrument (typically 20-35 eV) |
| Dwell Time | 50-100 ms |
Table 2: General Method Validation Acceptance Criteria Criteria can vary based on specific regulatory guidelines (e.g., SANCO, EPA).[5][9]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD%) | Repeatability (Intra-assay): ≤ 15%Intermediate (Inter-assay): ≤ 20% |
| LOQ Precision | ≤ 20% RSD |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
Visualizations
Caption: General workflow for Prometon analysis in complex matrices.
Caption: Decision tree for troubleshooting ion suppression matrix effects.
References
- 1. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Identification of prometon, deisopropylprometon, and hydroxyprometon in groundwater by high resolution liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. food.ec.europa.eu [food.ec.europa.eu]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 13. A low‐cost pipeline for soil microbiome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mitigating confounding factors in Pameton animal studies
Welcome to the technical support center for Pameton animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating confounding factors and to offer troubleshooting support for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding factors to consider in this compound animal studies?
A1: The main confounding factors in animal studies with this compound, as with many preclinical trials, can be categorized into three groups:
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Biological: These include the animal's strain, genetic background, sex, age, and health status.[1]
-
Environmental: Factors such as cage density, lighting, temperature, humidity, noise, and diet can significantly impact experimental outcomes.
-
Procedural: Inconsistencies in handling, dosing, timing of procedures, and the experimental personnel themselves can introduce variability.[2]
Q2: How should we approach randomization to minimize bias?
A2: Randomization is a critical step to ensure that any differences observed between your control and treatment groups are due to the effect of this compound and not some underlying, uncontrolled variable. A robust randomization protocol should be implemented for the following:
-
Animal Allocation: Assign animals to treatment and control groups using a random method, such as a random number generator.
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Cage Placement: The location of cages on a rack can influence environmental conditions. Randomize the placement of cages to avoid systematic bias.
-
Order of Procedures: The timing of measurements, treatments, and behavioral tests should be randomized or counterbalanced to mitigate any time-of-day or order effects.
Q3: What is the best practice for blinding in our this compound experiments?
A3: Blinding is essential to prevent conscious or unconscious bias from influencing the results. The following personnel should be blinded to the treatment allocation:
-
Animal Handlers and Technicians: Those responsible for the day-to-day care and dosing of the animals.
-
Data Collectors: Individuals performing measurements, behavioral observations, or sample collection.
-
Data Analysts: The person performing the statistical analysis of the experimental data.
To achieve this, treatments can be coded (e.g., "A" and "B") and the key should only be revealed after the data analysis is complete.
Q4: How do we control for litter effects in our rodent studies?
A4: Animals from the same litter are more similar to each other than to animals from different litters. This "litter effect" can introduce significant variability. To control for this:
-
Use multiple litters: The litter, not the individual animal, should be considered the statistical unit.
-
Distribute littermates: Distribute pups from the same litter across different experimental groups.
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Statistical analysis: Use statistical models that account for the litter as a variable.
Troubleshooting Guides
Issue 1: High variability in plasma this compound concentration.
-
Potential Cause: Inconsistent drug administration.
-
Troubleshooting Steps:
-
Review Dosing Technique: Ensure all personnel are using the same, standardized procedure for dosing (e.g., oral gavage, intraperitoneal injection).
-
Check Vehicle Formulation: Verify that this compound is completely dissolved or uniformly suspended in the vehicle.
-
Standardize Fasting Period: If applicable, ensure a consistent fasting period before dosing, as food can affect absorption.
-
Issue 2: Unexpected mortality in the high-dose this compound group.
-
Potential Cause: Acute toxicity or issues with the formulation.
-
Troubleshooting Steps:
-
Perform a Dose-Range Finding Study: If not already done, a preliminary study with a wider range of doses can help identify the maximum tolerated dose (MTD).
-
Analyze Vehicle Toxicity: Administer the vehicle alone to a control group to rule out toxicity from the excipients.
-
Necropsy and Histopathology: Perform a thorough post-mortem examination of the deceased animals to identify the cause of death.
-
Issue 3: this compound shows efficacy in one study but not in a repeat experiment.
-
Potential Cause: Uncontrolled confounding variables or subtle changes in experimental conditions.
-
Troubleshooting Steps:
-
Audit Experimental Protocols: Compare the protocols from both studies in detail. Look for any differences in animal supplier, diet, bedding, handling procedures, or personnel.
-
Re-evaluate Randomization and Blinding: Ensure that randomization and blinding were rigorously implemented in both studies.
-
Analyze Environmental Factors: Check for any recorded changes in the animal facility's environment (e.g., temperature, light cycle) between the two experiments.
-
Experimental Protocols
Protocol 1: Randomization and Blinding Procedure
-
Animal Identification: Assign a unique, non-sequential ID number to each animal.
-
Group Assignment: Use a spreadsheet program or a dedicated online tool to generate a random list of group assignments for each animal ID.
-
Treatment Preparation: A separate, unblinded individual should prepare the this compound and vehicle solutions. These should be labeled with a code (e.g., "Solution X," "Solution Y").
-
Blinding of Personnel: The researchers administering the treatments, monitoring the animals, and assessing the outcomes should only be provided with the coded solution labels.
-
Decoding: The treatment code should only be broken after the data has been collected and analyzed.
Protocol 2: Oral Gavage Administration of this compound
-
Animal Restraint: Gently restrain the animal, ensuring it can breathe comfortably.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
Verification: Ensure the needle is in the esophagus and not the trachea before administering the solution. There should be no resistance.
-
Administration: Slowly dispense the this compound solution.
-
Post-Dosing Monitoring: Observe the animal for any signs of distress after the procedure.
Data Presentation
Table 1: Effect of this compound on Tumor Volume in a Xenograft Model
| Treatment Group | N (animals) | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 14 Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 10 | 102.5 ± 15.3 | 543.8 ± 67.2 | - |
| This compound (10 mg/kg) | 10 | 105.1 ± 14.8 | 321.4 ± 45.9 | 40.9% |
| This compound (30 mg/kg) | 10 | 103.7 ± 16.1 | 187.6 ± 33.5 | 65.5% |
Table 2: Influence of Sex on this compound Efficacy
| Treatment Group | Sex | N (animals) | Day 14 Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | Male | 5 | 550.2 ± 70.1 |
| Female | 5 | 537.4 ± 65.8 | |
| This compound (30 mg/kg) | Male | 5 | 190.3 ± 35.2 |
| Female | 5 | 184.9 ± 31.9 |
Visualizations
Caption: Hypothetical signaling pathway for this compound, an inhibitor of a Receptor Tyrosine Kinase.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
Technical Support Center: Pameton (Paracetamol) Experimental Protocols
Welcome to the Pameton Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound (paracetamol) protocols for various research models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for inducing hepatotoxicity in mice?
The optimal dosage of paracetamol to induce hepatotoxicity in mice can vary depending on the mouse strain, sex, and fasting status. Generally, a dose between 300-600 mg/kg administered via intraperitoneal (i.p.) injection is used.[1] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental conditions. Male mice are often more susceptible to paracetamol-induced liver injury.[1] Fasting mice for 12-15 hours prior to administration can enhance toxicity by depleting glutathione stores.[1]
Q2: How can I improve the solubility of this compound for in vitro experiments?
Paracetamol has poor water solubility, which can be a challenge for in vitro assays. To improve solubility, you can:
-
Use a co-solvent: Ethanol or propylene glycol can be used, but their final concentration should be carefully controlled to avoid solvent-induced toxicity.
-
Adjust pH: Paracetamol's solubility increases at a pH above 9.5. However, ensure this pH is compatible with your cell culture conditions.
-
Gentle heating: Warming the solution can aid dissolution.[1]
-
Use stabilizing agents: Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) can help prevent precipitation.[1]
Q3: How do I convert a human dose of this compound to an equivalent dose for animal models?
Dose conversion between species is typically based on body surface area rather than body weight. The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. For example, to convert a rat dose to a human equivalent dose, you would multiply the rat dose in mg/kg by the rat's Km and then divide by the human Km. Approximate Km values are 3 for mice, 6 for rats, and 37 for humans.
Q4: What are the key differences in susceptibility to this compound-induced liver injury between different mouse strains?
Different mouse strains exhibit varying susceptibility to paracetamol toxicity. For instance, BALB/c mice have been reported to show earlier and more intense centrilobular damage compared to ICR mice.[1] C57BL/6 mice are also a commonly used and susceptible strain.[1] It is critical to use a consistent strain and supplier for all experiments to ensure reproducibility.[1]
Troubleshooting Guides
In Vivo Experiments (Mouse Model of Hepatotoxicity)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in liver injury between animals | Inconsistent fasting times. | Ensure a standardized fasting protocol (12-15 hours) for all animals.[1] |
| Inconsistent drug administration (i.p. injection). | Ensure proper and consistent injection technique to deliver the full dose to the peritoneal cavity.[1] | |
| Differences in age, weight, or sex. | Use animals within a narrow age and weight range and of a single sex.[1] | |
| Control group shows elevated liver enzymes | Stress from handling or injection. | Acclimatize animals to handling and injection procedures before the experiment.[1] |
| Vehicle-induced toxicity. | If using a solvent other than saline, run a vehicle-only control group to ensure it is inert.[1] | |
| Lower than expected hepatotoxicity | Degraded paracetamol. | Use high-purity paracetamol and prepare solutions fresh. |
| Mouse strain is less susceptible. | Consider using a more susceptible strain like C57BL/6 or BALB/c.[1] |
In Vitro Experiments (Cell-Based Assays)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Paracetamol precipitates in the culture medium | Exceeded solubility limit. | Refer to the solubility troubleshooting steps in the FAQ section. Consider preparing a more concentrated stock in a suitable solvent and diluting it in the medium. |
| Instability of paracetamol in the medium over time. | Check the stability of paracetamol under your specific culture conditions (temperature, pH). Consider refreshing the medium with freshly prepared paracetamol at regular intervals for long-term experiments. | |
| High variability in cell viability results | Uneven cell seeding. | Ensure a homogenous cell suspension and consistent seeding density across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. | |
| Unexpected cell death in control group | Solvent toxicity. | If using a co-solvent for paracetamol, ensure the final concentration in the culture medium is non-toxic to the cells by running a solvent-only control. |
Quantitative Data Summary
Recommended this compound Dosages for Different Research Models
| Research Model | Application | Recommended Dosage | Route of Administration | Reference(s) |
| Mouse (C57BL/6) | Hepatotoxicity | 300 - 600 mg/kg | Intraperitoneal (i.p.) | [1] |
| Mouse (BALB/c) | Hepatotoxicity | 400 - 500 mg/kg | Intraperitoneal (i.p.) | [1] |
| Rat | Analgesia | 25 - 100 mg/kg | Oral (p.o.) | |
| HeLa Cells | Cytotoxicity (IC50) | ~1.8 mg/ml (48h) | In vitro | |
| HEK 293 Cells | Apoptosis Induction | 5 - 30 mM (24-26h) | In vitro | |
| HL-60 Cells | Inhibition of Proliferation | 0.1 - 3.0 mM | In vitro | |
| Zebrafish Embryo | Developmental Toxicity | 3 - 5 mM | In water | [1][2] |
| C. elegans | Lifespan Assay | 0.1 - 0.5 mM | In NGM | |
| Human Liver Organoids | Toxicity Testing | 0.5 - 10 mM (7 days) | In vitro | [3] |
| Human Intestinal Organoids | Toxicity Testing | 500 mg/kg equivalent | In vitro | [4] |
Experimental Protocols
This compound-Induced Hepatotoxicity in Mice
Objective: To induce acute liver injury in mice using a high dose of paracetamol.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25g)[1]
-
Paracetamol powder (high purity)
-
Sterile saline
-
Warming plate or water bath
-
Syringes and needles for i.p. injection
Methodology:
-
Animal Preparation: Acclimatize mice for at least one week. Fast the mice for 12-15 hours overnight with free access to water.[1]
-
Paracetamol Solution Preparation: Prepare a fresh solution of paracetamol in warm (around 50-60°C) sterile saline. A common concentration is 30 mg/mL for a 300 mg/kg dose. Ensure the paracetamol is fully dissolved.
-
Administration: Weigh each mouse and calculate the required volume of the paracetamol solution. Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.[1]
-
Sample Collection: At predetermined time points (e.g., 4, 8, 12, 24 hours) after injection, euthanize the animals. Collect blood for serum analysis (e.g., ALT, AST levels) and liver tissue for histology and other molecular analyses.
In Vitro Cytotoxicity Assay using HeLa Cells
Objective: To determine the cytotoxic effect of paracetamol on HeLa cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Paracetamol
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Paracetamol Treatment: Prepare a stock solution of paracetamol in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentrations. Replace the old medium with the paracetamol-containing medium. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound (Paracetamol) Metabolism and Toxicity Pathway
Caption: Paracetamol metabolism and the pathway leading to hepatotoxicity.
Experimental Workflow for this compound-Induced Hepatotoxicity in Mice
Caption: Workflow for studying paracetamol-induced hepatotoxicity in mice.
Logical Relationship for Troubleshooting this compound Solubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Modeling drug-induced liver injury and screening for anti-hepatofibrotic compounds using human PSC-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen Intoxication Rapidly Induces Apoptosis of Intestinal Crypt Stem Cells and Enhances Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-acetylcysteine and Methionine for Paracetamol Overdose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-acetylcysteine (NAC) and methionine, two antidotes used in the management of paracetamol (acetaminophen) overdose. While NAC is the current standard of care, methionine has been used historically and is available in some combination products, such as Pameton. This document synthesizes experimental data to objectively compare their mechanisms, efficacy, and treatment protocols.
Executive Summary
Paracetamol overdose is a leading cause of acute liver failure. The toxicity is not caused by paracetamol itself, but by its highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is safely detoxified by conjugation with glutathione (GSH) in the liver. However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism of paracetamol via the cytochrome P450 pathway and subsequent overproduction of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.
Both N-acetylcysteine and methionine act as precursors to glutathione, thereby replenishing the depleted stores and allowing for the detoxification of NAPQI.[1][2] N-acetylcysteine is considered more effective, particularly when administered intravenously, and is the recommended antidote in most clinical guidelines.[3] Methionine has been shown to be effective when given orally within 10 hours of overdose but may be less effective in cases of severe poisoning.[4][5]
Quantitative Data Comparison
The following tables summarize the available quantitative data from comparative and observational studies of N-acetylcysteine and methionine in the treatment of paracetamol overdose.
Table 1: Efficacy in Preventing Severe Hepatotoxicity (Aspartate Transaminase > 1000 IU/L)
| Treatment Group | Time to Treatment | Number of Patients | Incidence of Severe Hepatotoxicity | Study |
| Oral Methionine | < 10 hours | 96 | 7.3% (7 patients) | [Vale et al., 1981[4]] |
| Oral Methionine | 10 - 24 hours | 36 | 47.2% (17 patients) | [Vale et al., 1981[4]] |
| Oral Methionine | < 10 hours | 30 | 30% (9 patients with normal AST) | [Prescott et al., 1976[6]] |
Note: Direct comparative trials with identical methodologies are scarce. The data presented is from separate studies and should be interpreted with caution.
Table 2: Mortality Rates
| Treatment Group | Time to Treatment | Number of Patients | Mortality Rate | Study |
| Oral Methionine | < 10 hours | 96 | 0% | [Vale et al., 1981[4]] |
| Oral Methionine | 10 - 24 hours | 36 | 5.6% (2 patients) | [Vale et al., 1981[4]] |
| No Antidotal Treatment | - | 14 | 50% (7 patients) | [ResearchGate Publication[7]] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Study: Vale et al., 1981 - Treatment of acetaminophen poisoning. The use of oral methionine. [4]
-
Objective: To assess the efficacy of oral methionine in preventing severe liver damage after paracetamol overdose.
-
Study Design: A prospective case series.
-
Patient Population: 132 patients with severe paracetamol poisoning.
-
Treatment Protocol: Patients received an initial oral dose of 2.5 g of methionine, followed by three further doses of 2.5 g at 4-hourly intervals. The total dose was 10 g over 12 hours.
-
Inclusion Criteria: Patients with a plasma paracetamol concentration above the treatment line on the Prescott nomogram.
-
Primary Outcome: The incidence of severe liver damage, defined as a peak plasma aspartate transaminase (AST) concentration greater than 1000 IU/L.
-
Key Findings: When administered within 10 hours of ingestion, oral methionine was effective in preventing severe liver damage in the majority of patients. Its efficacy was significantly reduced when treatment was delayed beyond 10 hours.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways in paracetamol metabolism and the mechanisms of action for N-acetylcysteine and methionine.
Caption: Paracetamol Metabolism and Toxicity Pathway.
Caption: Mechanism of Action for NAC and Methionine.
Discussion
The primary mechanism of action for both N-acetylcysteine and methionine is the repletion of hepatic glutathione stores.[1][2] Glutathione is essential for the detoxification of the reactive paracetamol metabolite, NAPQI. By providing the precursor cysteine, both antidotes enhance the capacity of the liver to neutralize NAPQI and prevent its binding to cellular macromolecules, thereby mitigating liver injury.
N-acetylcysteine has an additional proposed mechanism of action, which involves the direct reduction of NAPQI back to paracetamol and the stimulation of the non-toxic sulfation pathway of paracetamol metabolism.[1] While both agents are effective if administered early, intravenous N-acetylcysteine is generally preferred due to its established efficacy in a wider time window, its suitability for patients who are vomiting or have impaired consciousness, and a more extensive body of clinical evidence supporting its use.[3]
The use of oral methionine is limited by the necessity of early administration (ideally within 10 hours of overdose) and the potential for nausea and vomiting, which can affect its absorption and efficacy.[4] The combination product this compound, which contains paracetamol and methionine, is intended to provide a degree of protection in cases of accidental overdose, but its efficacy in intentional, large-volume overdoses has not been established in clinical trials.
Conclusion
N-acetylcysteine remains the cornerstone of treatment for paracetamol overdose due to its proven efficacy, multiple mechanisms of action, and suitability for a broad range of clinical scenarios. While methionine has demonstrated a protective effect, particularly when administered early, its use is limited by a narrower therapeutic window and potential for gastrointestinal side effects. For researchers and drug development professionals, future investigations could focus on novel formulations or delivery systems to enhance the bioavailability and efficacy of these antidotes, as well as the exploration of new therapeutic targets within the paracetamol toxicity pathway.
References
- 1. Mechanism of the protective action of n-acetylcysteine and methionine against paracetamol toxicity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of paracetamol protective agents in mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emj.bmj.com [emj.bmj.com]
- 4. Treatment of acetaminophen poisoning. The use of oral methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of acetaminophen poisoning. The use of oral methionine. | Semantic Scholar [semanticscholar.org]
- 6. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pameton and Other Agents in the Prevention of Paracetamol-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pameton, a combination drug containing paracetamol and methionine, with other agents used to mitigate paracetamol-induced liver injury. The primary focus is on the comparative efficacy of methionine, the hepatoprotective component of this compound, against the standard antidote, N-acetylcysteine (NAC), and another relevant compound, S-adenosyl-L-methionine (SAMe). This document synthesizes experimental data on their mechanisms of action, efficacy in preclinical models, and clinical standing.
Introduction to this compound and Paracetamol Hepatotoxicity
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic that is safe at therapeutic doses. However, in cases of overdose, it can lead to severe, and sometimes fatal, liver damage.[1][2] The toxicity is not caused by paracetamol itself, but by its highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with hepatic glutathione (GSH).[2] In an overdose situation, the GSH stores are depleted, allowing NAPQI to bind to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[2]
This compound was formulated to address this issue by combining paracetamol with DL-methionine. Methionine is a precursor for the synthesis of cysteine, which in turn is a rate-limiting substrate for the production of glutathione. The rationale behind this compound is that the co-administered methionine would help to replenish hepatic GSH levels, thereby protecting the liver from NAPQI-induced damage. However, it is important to note that this compound has been voluntarily withdrawn from the market in some regions, such as the United Kingdom, due to safety concerns.[3]
Comparative Efficacy of Hepatoprotective Agents
The primary agents for comparison against the methionine in this compound are N-acetylcysteine (NAC) and S-adenosyl-L-methionine (SAMe). NAC is the current standard of care for paracetamol overdose, while SAMe is a metabolite of methionine that has also shown hepatoprotective properties.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from animal studies comparing the efficacy of these agents in mitigating paracetamol-induced hepatotoxicity.
Table 1: Comparative Efficacy on Liver Enzyme Levels in Animal Models of Paracetamol Overdose
| Agent | Animal Model | Paracetamol Dose | Agent Dose | Change in Alanine Aminotransferase (ALT) Levels | Change in Aspartate Aminotransferase (AST) Levels | Citation |
| Control (Paracetamol only) | Mice | 300 mg/kg i.p. | - | Significant Increase | Significant Increase | [4] |
| N-acetylcysteine (NAC) | Mice | 300 mg/kg i.p. | 1.25 mmol/kg i.p. | Significant reduction compared to control | Not specified | [4] |
| S-adenosyl-L-methionine (SAMe) | Mice | 300 mg/kg i.p. | 1.25 mmol/kg i.p. | Significantly lower than NAC-treated group | Not specified | [4][5] |
| Control (Paracetamol only) | Mice | 375 mg/kg i.p. | - | Significant Increase | Not specified | [6][7] |
| N-acetylcysteine (NAC) | Mice | 375 mg/kg i.p. | 1 g/kg (6.13 mmol/kg) i.p. | Significant reduction compared to control | Not specified | [6][7] |
| S-adenosyl-L-methionine (SAMe) | Mice | 375 mg/kg i.p. | 1 g/kg (2.5 mmol/kg) i.p. | Significantly lower than NAC-treated group | Not specified | [6][7] |
| Control (Paracetamol only) | Mice | 400 mg/kg | - | Significant transitory rise | Not specified | [8] |
| Paracetamol-N-acetyl-DL-methionate (PAM) | Mice | 400 mg/kg | Equimolar to NAM | Maintained plasma ALAT levels | Not specified | [8] |
| N-acetyl-L-cysteine (NAC) | Mice | 400 mg/kg | Equimolar to NAM | Maintained plasma ALAT levels | Not specified | [8] |
| N-acetyl-DL-methionine (NAM) | Mice | 400 mg/kg | Equimolar to PAM | Maintained plasma ALAT levels | Not specified | [8] |
| Methionine | Mice | Graded doses (250, 500, 1000 mg/kg) | Selective dose | No significant effect on hepatomegaly | Not specified | [9] |
Table 2: Comparative Efficacy on Survival and Liver Histopathology in Animal Models
| Agent | Animal Model | Paracetamol Dose | Agent Dose | Mortality Rate | Liver Necrosis | Citation |
| Control (Paracetamol only) | Mice | 375 mg/kg i.p. | - | High | Severe | [6][7] |
| N-acetylcysteine (NAC) | Mice | 375 mg/kg i.p. | 1 g/kg (6.13 mmol/kg) i.p. | Significantly lower than control | Significantly lower than control | [6][7] |
| S-adenosyl-L-methionine (SAMe) | Mice | 375 mg/kg i.p. | 1 g/kg (2.5 mmol/kg) i.p. | Significantly lower than control | Significantly lower than control | [6][7] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for both methionine and NAC is the repletion of hepatic glutathione stores.[10] Glutathione is essential for the detoxification of the reactive paracetamol metabolite, NAPQI.
As depicted in Figure 1, both methionine and NAC provide the necessary precursor, cysteine, for the synthesis of glutathione. This helps to replenish the depleted GSH stores during a paracetamol overdose, thereby enhancing the detoxification of NAPQI and preventing its binding to cellular proteins, which ultimately averts hepatotoxicity.
Experimental Protocols
The evaluation of hepatoprotective agents against paracetamol-induced toxicity typically follows a standardized experimental workflow in animal models.
Key Methodological Details from Cited Studies
-
Animal Models: Primarily mice (e.g., C57BL/6, Swiss albino) and rats are used as they are susceptible to paracetamol-induced liver injury, with some studies suggesting mice are a more clinically relevant model.[11]
-
Paracetamol Administration: A toxic dose of paracetamol is typically administered orally or intraperitoneally (i.p.). Doses in the cited mouse studies ranged from 300 mg/kg to 400 mg/kg.[4][8]
-
Hepatoprotective Agent Administration: The test agents (methionine, NAC, SAMe) are administered at various time points relative to the paracetamol challenge (before, with, or after).
-
Biochemical Markers: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as indicators of liver damage. Hepatic glutathione (GSH) levels are also assessed.
-
Histopathology: Liver tissue is examined microscopically for signs of necrosis, inflammation, and other pathological changes.
Discussion and Conclusion
The available preclinical data suggests that both methionine and its metabolite, SAMe, exhibit hepatoprotective effects against paracetamol-induced toxicity, primarily by supporting glutathione synthesis. Some studies indicate that SAMe may be as effective, or even more potent than NAC in reducing certain markers of liver injury in animal models.[4][5][6][7] A study on a paracetamol-methionine ester also showed comparable efficacy to NAC in maintaining liver integrity in mice.[8]
However, the clinical utility of a fixed-dose combination like this compound is a subject of debate. While the intention of including methionine is to enhance the safety of paracetamol, the fixed ratio may not be sufficient to counteract a significant overdose. The standard treatment for paracetamol poisoning remains N-acetylcysteine, administered intravenously in a hospital setting, where the dosage can be adjusted based on the severity of the overdose and the time since ingestion.
Furthermore, the withdrawal of this compound from some markets due to safety concerns raises questions about the long-term risks of regular methionine supplementation in this format.[3]
References
- 1. Liver injury induced by paracetamol and challenges associated with intentional and unintentional use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of S-Adenosyl-L-methionine and N-acetylcysteine protective effects on acetaminophen hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of paracetamol-esterified methionine versus cysteine or methionine on paracetamol-induced hepatic GSH depletion and plasma ALAT level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Mechanism of the protective action of n-acetylcysteine and methionine against paracetamol toxicity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] COMPARATIVE HISTOPATHOLOGY OF ACETAMINOPHEN INDUCED HEPATOTOXICITY IN ANIMAL MODELS OF MICE AND RATS | Semantic Scholar [semanticscholar.org]
Pameton's Protective Edge: A Clinical and Mechanistic Comparison in Paracetamol-Induced Hepatotoxicity
A comprehensive guide for researchers and drug development professionals on the protective effects of Pameton (Paracetamol with Methionine) in contrast to other therapeutic alternatives, supported by experimental data and detailed methodologies.
Introduction
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. However, its overdose is a leading cause of acute liver failure worldwide. The primary mechanism of paracetamol-induced hepatotoxicity is the depletion of hepatic glutathione (GSH) and the subsequent accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). This compound, a combination formulation of paracetamol and methionine, has been developed with the intent of providing a protective effect against this liver damage. Methionine, an essential amino acid, serves as a precursor for GSH synthesis, thereby aiming to mitigate the toxic effects of paracetamol overdose. This guide provides a detailed comparison of the protective efficacy of methionine (as in this compound) with the standard antidote, N-acetylcysteine (NAC), and other potential protective agents, supported by data from clinical and preclinical studies.
Comparative Efficacy of Hepatoprotective Agents
The protective effect of methionine in this compound is primarily attributed to its role in replenishing glutathione stores. The standard of care for paracetamol overdose is N-acetylcysteine (NAC), which also acts as a GSH precursor. The following tables summarize the comparative efficacy of these agents from various studies.
Preclinical Studies:
| Study Reference (Model) | Treatment Group | Dose of Protective Agent | Key Findings (vs. Paracetamol alone) |
| Rodent Study | Methionine | Varies | Reduced mortality and liver necrosis.[1] |
| Rodent Study | N-Acetylcysteine (NAC) | Varies | Significantly reduced mortality and liver necrosis.[1] |
| Mouse Study | S-adenosyl-L-methionine (SAMe) | 1 g/kg | Equally effective as NAC in preventing hepatotoxicity.[1] |
| Mouse Study | N-Acetylcysteine (NAC) | 1 g/kg | Significantly lower mortality and liver necrosis.[1] |
Clinical Insights:
While direct, large-scale, head-to-head clinical trials comparing this compound (or methionine alone) with NAC are limited, existing evidence and clinical experience suggest that intravenous NAC is more effective than oral methionine, particularly in patients who present late after an overdose.[2] However, for patients presenting within 10 hours of ingestion, methionine has been suggested as a cost-effective alternative in some healthcare systems.
| Protective Agent | Route of Administration | Efficacy | Notes |
| Methionine (in this compound) | Oral | Effective in reducing the frequency and severity of liver damage when given within ten hours of overdose.[3] | May be a viable alternative to NAC in early-presenting patients. |
| N-Acetylcysteine (NAC) | Intravenous / Oral | Considered the standard of care and is highly effective, especially when administered within 8-10 hours of overdose.[2] | Intravenous administration is generally preferred in clinical practice. |
Experimental Protocols
Assessment of Hepatoprotective Activity in a Rodent Model of Paracetamol Overdose
This protocol outlines a general procedure for evaluating the efficacy of hepatoprotective agents against paracetamol-induced liver injury in rodents.
1. Animal Model:
-
Species: Male Wistar rats or C57BL/6 mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Induction of Hepatotoxicity:
-
A single toxic dose of paracetamol (e.g., 500 mg/kg for mice, 2 g/kg for rats) is administered orally or intraperitoneally.[4]
3. Treatment Groups:
-
Control Group: Receives the vehicle (e.g., saline or distilled water).
-
Paracetamol Group: Receives only the toxic dose of paracetamol.
-
This compound/Methionine Group: Receives paracetamol followed by a specific dose of methionine at a predetermined time point (e.g., 1 hour post-paracetamol).
-
N-Acetylcysteine (NAC) Group: Receives paracetamol followed by a specific dose of NAC at a predetermined time point.
4. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected at various time points (e.g., 24, 48 hours) after paracetamol administration for biochemical analysis.
-
Liver Tissue Collection: Animals are euthanized, and liver tissues are collected for histopathological examination and biochemical assays.
5. Biochemical Parameters:
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured as primary indicators of liver damage.
-
Oxidative Stress Markers: Hepatic levels of glutathione (GSH), malondialdehyde (MDA), and superoxide dismutase (SOD) are assessed.
6. Histopathological Examination:
-
Liver tissue sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of necrosis, inflammation, and other cellular changes.
Signaling Pathways and Mechanisms of Action
The hepatotoxicity of paracetamol and the protective mechanisms of methionine and N-acetylcysteine involve complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these processes.
Paracetamol Metabolism and Hepatotoxicity Pathway
References
- 1. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emj.bmj.com [emj.bmj.com]
- 3. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Head-to-Head Comparison of Paracetamol Formulations for Researchers
For Immediate Release
This guide offers a detailed, data-driven comparison of different formulations of paracetamol (acetaminophen), with a special focus on combinations including the hepatoprotective agent methionine. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the performance and underlying mechanisms of these analgesic formulations.
Executive Summary
Paracetamol is a widely used analgesic and antipyretic. However, its overdose can lead to severe hepatotoxicity. To mitigate this risk, formulations combining paracetamol with methionine have been developed. This guide compares the performance of these combination products against standard paracetamol formulations and examines the influence of the route of administration on pharmacokinetic profiles. Preclinical data suggests that the addition of methionine significantly reduces the toxicity of paracetamol without altering its analgesic efficacy. Clinical data on a paracetamol-methionine ester formulation indicates a longer duration of action compared to paracetamol alone. Furthermore, intravenous administration of paracetamol offers more predictable and rapid bioavailability compared to oral formulations.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators of different paracetamol formulations based on available experimental data.
Table 2.1: Preclinical Comparison of Oral Paracetamol vs. Paracetamol + Methionine
| Parameter | Paracetamol Alone | Paracetamol + L-Methionine (5:1 ratio) | Species | Reference |
| Analgesic Effect (ED50) | 94.6 mg/kg | 94.1 mg/kg | Rat | [1] |
| Acute Toxicity (LD50) | Not specified, baseline | Reduced by 50% (p < 0.05) | Mouse | [1] |
ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. LD50 (Median Lethal Dose): The dose that is lethal to 50% of the test population. A higher LD50 indicates lower acute toxicity.
Table 2.2: Clinical Comparison of Oral Paracetamol vs. Paracetamol-Methionine Ester (SUR 2647)
| Parameter | Paracetamol Alone | Paracetamol-Methionine Ester Combination (SUR 2647) | Study Population | Reference |
| Median Onset of Analgesia | ≤ 0.5 hours | ≤ 0.5 hours | Post-oral surgery patients | [2] |
| Duration of Analgesia | ≥ 2.5 hours | ≥ 5.5 hours | Post-oral surgery patients | [2] |
Table 2.3: Pharmacokinetic Comparison of Oral vs. Intravenous Paracetamol
| Parameter | Oral Paracetamol | Intravenous Paracetamol | Study Population | Reference(s) |
| Bioavailability | 70-90% | 100% | Healthy Adults | [3] |
| Time to Peak Plasma Conc. (Tmax) | ~30-60 minutes | ~15 minutes | Healthy Adults | N/A |
| Peak Plasma Concentration (Cmax) | Lower | Up to 70% higher than oral | Healthy Adults | N/A |
Experimental Protocols
Assessment of Analgesic Efficacy (Randall-Selitto Test)
The analgesic effect of paracetamol with and without L-methionine was evaluated using the Randall-Selitto test in rats.[1] This method measures the pain response to a gradually increasing mechanical pressure on an inflamed paw. Inflammation is induced prior to the test, typically by injecting a yeast suspension. The endpoint is the pressure at which the animal exhibits a withdrawal response (pain threshold). The ED50 is then calculated based on the dose-response curve.
Acute Toxicity Assessment (LD50 Determination)
The acute toxicity was determined by calculating the LD50 in mice.[1] Different groups of mice (including non-fasted, fasted, and phenobarbital-pretreated) were administered escalating doses of either paracetamol alone or a paracetamol-methionine combination. The mortality rate was observed over a defined period (e.g., 24 hours), and the LD50 was statistically calculated as the dose causing death in 50% of the animals.
Clinical Analgesia Assessment (Post-Oral Surgery Pain Model)
The efficacy of the paracetamol-methionine ester combination (SUR 2647) was compared to paracetamol alone in a randomized, single-blind, between-patient study involving out-patients who had undergone oral surgery.[2] Patients were administered either the combination formulation or paracetamol tablets. Pain intensity was assessed at various time points using a visual analogue scale (VAS). The onset of analgesia was defined as the time to meaningful pain relief, and the duration was measured as the time until the patient requested rescue medication.[2]
Mechanism of Action and Signaling Pathways
Paracetamol's Analgesic and Antipyretic Action
Paracetamol is believed to exert its effects primarily through the central nervous system. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces prostaglandin synthesis. Additionally, it is thought to modulate the descending serotonergic pathways, which play a role in pain inhibition.
Paracetamol Metabolism and the Protective Role of Methionine
In the liver, paracetamol is primarily metabolized into non-toxic conjugates. A small fraction is oxidized by cytochrome P450 enzymes to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, GSH stores are depleted, leading to NAPQI accumulation and subsequent liver cell damage. Methionine serves as a precursor for cysteine, a key amino acid in the synthesis of glutathione, thereby helping to replenish GSH stores and protect the liver.
Generalized Workflow for an Analgesic Clinical Trial
The evaluation of different Pameton formulations follows a structured clinical trial workflow to ensure objective comparison and data integrity.
References
- 1. Methionine in paracetamol tablets, a tool to reduce paracetamol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a traditional paracetamol medication and a new paracetamol/paracetamol-methionine ester combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Validation of Pameton's Protective Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective mechanism of Pameton, a combination product of paracetamol and methionine, against paracetamol-induced toxicity. The inclusion of methionine is designed to mitigate the risk of liver and kidney damage associated with paracetamol overdose. This document summarizes cross-species validation data, details experimental protocols, and visualizes the key signaling pathways.
Protective Mechanism of Action
Paracetamol (acetaminophen) is a widely used analgesic and antipyretic. However, in cases of overdose, its metabolism can lead to severe hepatotoxicity and nephrotoxicity. A minor fraction of paracetamol is metabolized by the cytochrome P-450 enzyme system into a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][2] Under normal circumstances, NAPQI is detoxified by conjugation with glutathione (GSH), a crucial intracellular antioxidant.[3][4]
In an overdose situation, the rate of NAPQI formation surpasses the rate of GSH regeneration, leading to the depletion of hepatic GSH stores.[3] The excess NAPQI then binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, cell death and tissue necrosis.[3][4]
The protective mechanism of this compound is attributed to its methionine component. Methionine is an essential amino acid that serves as a precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of GSH.[1][5][6] By providing a readily available source of methionine, this compound helps to replenish and maintain adequate intracellular GSH levels, thereby enhancing the detoxification of NAPQI and protecting against cellular damage.[1][5]
Cross-Species Efficacy Comparison
The protective effect of methionine in paracetamol overdose has been evaluated across various species, including mice, rats, hamsters, and humans. The following tables summarize the quantitative data from comparative studies, primarily contrasting the efficacy of methionine with N-acetylcysteine (NAC), the standard antidote for paracetamol poisoning.
Table 1: Comparative Efficacy of Methionine vs. N-Acetylcysteine (NAC) in Animal Models
| Species | Paracetamol Dose | Protective Agent and Dose | Key Findings | Reference |
| Mouse | 375 mg/kg (i.p.) | S-adenosyl-L-methionine (SAMe): 1 g/kg (i.p.) | SAMe was as effective as NAC in reducing mortality and liver necrosis. Plasma ALT concentrations were significantly lower in the SAMe-treated group compared to the NAC-treated group. | [7] |
| Mouse | 300 mg/kg (i.p.) | S-adenosyl-L-methionine (SAMe): 1.25 mmol/kg (i.p.) | SAMe was more hepatoprotective than an equimolar dose of NAC, as indicated by lower liver weight and ALT levels. | [8] |
| Mouse | 400 mg/kg (oral) | Methionine: (5:1 ratio with paracetamol) | Methionine reduced the acute toxicity (LD50) of paracetamol by 50%. | [9] |
| Hamster | High dose | Methionine (dose not specified) | Both methionine and NAC prevented the depletion of glutathione levels and the inhibition of glutathione transferase activity. | [5] |
Table 2: Clinical Studies on Methionine for Paracetamol Overdose in Humans
| Study Type | Number of Patients | Treatment Protocol | Key Findings | Reference |
| Observational | 30 | 2.5 g oral methionine every 4 hours (total 10 g) within 10 hours of overdose | No deaths or hepatic encephalopathy were reported. In 21 patients, plasma aspartate aminotransferase remained within normal limits. | [10] |
| Observational | 17 | Oral methionine within 10 hours of overdose | 11 patients suffered no hepatic damage. A significant reduction in the incidence of liver damage and mean maximum AST was observed compared to untreated historical controls. | [11] |
| Review | N/A | Oral methionine vs. intravenous NAC | Intravenous NAC is considered more effective than oral methionine in preventing liver damage after paracetamol overdose, especially in patients presenting later. | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables, providing a framework for the cross-species validation of this compound's protective mechanism.
Paracetamol-Induced Hepatotoxicity in a Mouse Model
-
Animal Model: Female Souris OFl strain mice, 16 weeks old, weighing approximately 30 g.[7]
-
Induction of Hepatotoxicity: Mice are fasted for 18 hours prior to the intraperitoneal (i.p.) administration of a single dose of 375 mg/kg of paracetamol.[7]
-
Treatment Groups:
-
Control Group: Paracetamol only.
-
N-acetylcysteine (NAC) Group: 1 g/kg NAC (i.p.) administered immediately after paracetamol overdose.
-
S-adenosyl-L-methionine (SAMe) Group: 1 g/kg SAMe (i.p.) administered immediately after paracetamol overdose.
-
-
Outcome Measures (at 24 hours post-overdose):
Comparative Study of SAMe and NAC in a Mouse Model
-
Animal Model: Male C57BL/6 mice.[8]
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of 300 mg/kg paracetamol.[8]
-
Treatment Groups:
-
Vehicle Control Group.
-
Paracetamol Only Group.
-
SAMe + Paracetamol Group: 1.25 mmol/kg SAMe (i.p.) administered just before paracetamol.
-
NAC + Paracetamol Group: 1.25 mmol/kg NAC (i.p.) administered just before paracetamol.
-
-
Outcome Measures (at 4 hours post-APAP):
-
Liver weight.
-
Alanine Aminotransferase (ALT) levels.
-
Total hepatic glutathione (GSH) levels.
-
Markers of oxidative stress (protein carbonyls and 4-hydroxynonenal-adducted proteins via Western blot).[8]
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways involved in paracetamol toxicity and the protective mechanism of methionine, as well as a general experimental workflow for its validation.
Caption: Paracetamol metabolism, toxicity pathway, and the protective mechanism of methionine.
Caption: General experimental workflow for cross-species validation.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the evidence concerning hepatic glutathione depletion and susceptibility to hepatotoxicity after paracetamol overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Paracetamol and the Glutathione Depleting Agent Buthionine Sulfoximine Show Differential Effect on Liver Cancer Cells and Normal Hepatocytes [scirp.org]
- 5. Mechanism of the protective action of n-acetylcysteine and methionine against paracetamol toxicity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of S-Adenosyl-L-methionine and N-acetylcysteine protective effects on acetaminophen hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine in paracetamol tablets, a tool to reduce paracetamol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral methionine in the treatment of severe paracetamol (Acetaminophen) overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emj.bmj.com [emj.bmj.com]
- 13. Portico [access.portico.org]
Co-administration with Methionine: No Significant Impact on Paracetamol Pharmacokinetics
A review of available scientific literature indicates that the inclusion of methionine in paracetamol formulations does not significantly alter the pharmacokinetic profile of paracetamol in healthy human subjects. The primary role of methionine in these combination products is not to modify the absorption or metabolism of paracetamol under therapeutic doses, but to act as a precursor for glutathione, a key component in the detoxification of paracetamol's toxic metabolite, particularly in overdose scenarios.
Comparative Pharmacokinetic Parameters of Paracetamol
| Pharmacokinetic Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | [2] |
| Cmax (Peak Plasma Concentration) | 10 - 20 µg/mL (for a 1g dose) | [2] |
| AUC (Area Under the Curve) | Dose-dependent | [2] |
| Half-life (t½) | 2 - 3 hours | [2] |
| Bioavailability | ~88% | [2] |
Experimental Protocols
To determine the pharmacokinetic profile of a drug formulation, a standardized experimental protocol is followed. Below is a representative methodology for a pharmacokinetic study of oral paracetamol, based on common practices in bioequivalence studies.
Study Design: A randomized, open-label, two-period, crossover study is a common design.
-
Participants: A cohort of healthy adult volunteers are recruited. Participants undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Treatment Arms:
-
Test Product: Paracetamol with methionine.
-
Reference Product: Paracetamol alone.
-
-
Procedure:
-
Following an overnight fast, participants are administered a single oral dose of either the test or reference product.
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
After a washout period of at least one week, participants receive the alternate product, and the blood sampling procedure is repeated.
-
-
Bioanalysis: The concentration of paracetamol in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial designed to compare the pharmacokinetics of two drug formulations.
The Metabolic Pathway of Paracetamol and the Role of Methionine
Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation into non-toxic conjugates that are excreted. A small fraction is metabolized by the cytochrome P450 enzyme system into a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione. However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased production of NAPQI. This depletes the liver's glutathione stores, allowing NAPQI to bind to cellular proteins, leading to hepatocellular necrosis.
Methionine serves as a precursor for the synthesis of cysteine, which is a rate-limiting amino acid for the production of glutathione. By providing a source of methionine, the body can replenish its glutathione stores, thereby enhancing the detoxification of NAPQI and reducing the risk of liver damage in an overdose situation.
The following diagram illustrates the metabolic pathways of paracetamol.
References
Pameton: An In Vitro and In Vivo Correlation of its Effects Compared to Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pameton, a combination product containing paracetamol and methionine, with its individual components and other relevant alternatives. The information presented herein is based on publicly available experimental data and is intended to provide an objective overview for research and drug development purposes.
Executive Summary
This compound is a pharmaceutical formulation designed to mitigate the hepatotoxic effects of paracetamol overdose by incorporating the protective agent methionine. This guide delves into the in vitro and in vivo correlations of this compound's effects, comparing its performance against paracetamol alone and the standard antidote for paracetamol toxicity, N-acetylcysteine (NAC). The analysis covers key parameters including analgesic efficacy, pharmacokinetic profiles, in vitro dissolution, and hepatoprotective effects. While direct comparative data for this compound in some assays is limited, this guide synthesizes the available evidence to provide a comprehensive overview.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Paracetamol | 113.7[1][2] | 25.8[1][2] | 4.4 |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vivo Analgesic Effects (Rodent Models)
| Treatment | Analgesic Effect (ED50, mg/kg) | Onset of Analgesia | Duration of Analgesia |
| Paracetamol | 94.6 | Data not available | ≥ 2.5 hours |
| Paracetamol + Methionine (5:1) | 94.1 | ≤ 0.5 hours | ≥ 5.5 hours |
Data for onset and duration of analgesia is derived from a study on a paracetamol/paracetamol-methionine ester combination.
Table 3: In Vivo Pharmacokinetic Parameters (Human)
Direct comparative pharmacokinetic data from a single study for this compound versus paracetamol is limited. The following table provides general pharmacokinetic parameters for oral paracetamol.
| Parameter | Paracetamol | This compound (Paracetamol + Methionine) |
| Cmax (µg/mL) | ~10-20 | Data not available |
| Tmax (hours) | ~0.5-2 | Data not available |
| AUC (µg·h/mL) | Varies with dose | Data not available |
| Bioavailability | ~70-90%[3] | Data not available |
Table 4: In Vivo Hepatoprotective Effects (Rodent Models of Paracetamol Overdose)
| Treatment | Alanine Aminotransferase (ALT) Levels (U/L) | Aspartate Aminotransferase (AST) Levels (U/L) | Glutathione (GSH) Depletion |
| Paracetamol Alone | Significantly elevated | Significantly elevated | Significant depletion |
| Paracetamol + Methionine | Significantly reduced vs. Paracetamol alone | Data not available | Reduced depletion[4] |
| Paracetamol + N-acetylcysteine (NAC) | Significantly reduced vs. Paracetamol alone | Significantly reduced vs. Paracetamol alone | Reduced depletion[4] |
Note: The data is a qualitative summary of findings from multiple studies. Specific quantitative values vary depending on the experimental model and dosage. A study in mice showed that a paracetamol-N-acetyl-DL-methionate (PAM) formulation reduced hepatic GSH depletion compared to paracetamol alone, with no statistically significant difference in plasma ALAT levels compared to co-administration of paracetamol and N-acetyl-L-cysteine (NAC) or N-acetyl-DL-methionine (NAM)[4]. Another study in mice found that S-adenosyl-L-methionine was as effective as N-acetylcysteine in preventing hepatotoxicity after paracetamol overdose, with significantly lower plasma ALT concentrations in the S-adenosyl-L-methionine treated group compared to the N-acetylcysteine group[5].
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and recombinant ovine COX-2 are used.
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the COX enzyme in a buffer solution containing a heme cofactor.
-
Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
Objective: To evaluate the peripheral analgesic activity of a test compound in rodents.
Methodology:
-
Animals: Male Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into control and test groups.
-
Drug Administration: The test compound (e.g., Paracetamol, this compound) or vehicle (control) is administered orally or intraperitoneally.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the test groups compared to the control group.
In Vivo Bioavailability Study (Human)
Objective: To determine the rate and extent of absorption of a drug from a pharmaceutical formulation.
Methodology:
-
Subjects: Healthy human volunteers are recruited after obtaining informed consent.
-
Study Design: A randomized, crossover design is typically employed, where each subject receives both the test and reference formulations on separate occasions with a washout period in between.
-
Drug Administration: A single oral dose of the drug formulation is administered to the subjects after an overnight fast.
-
Blood Sampling: Blood samples are collected at pre-determined time points before and after drug administration.
-
Plasma Analysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method (e.g., HPLC-UV).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for each subject and formulation.
-
Statistical Analysis: The pharmacokinetic parameters of the test and reference formulations are compared statistically to assess bioequivalence.
In Vivo Hepatotoxicity Assay (Mouse Model)
Objective: To evaluate the hepatoprotective effect of a compound against paracetamol-induced liver injury.
Methodology:
-
Animals: Male C57BL/6 mice are commonly used.
-
Fasting: Animals are fasted overnight before the induction of hepatotoxicity.
-
Induction of Hepatotoxicity: A single high dose of paracetamol (e.g., 300-600 mg/kg) is administered intraperitoneally.
-
Treatment: The test compound (e.g., Methionine, N-acetylcysteine) is administered at a specified time before or after the paracetamol challenge.
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after paracetamol administration, animals are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured.
-
Histopathological Analysis: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of necrosis and other pathological changes.
-
Data Analysis: The biochemical and histopathological data from the treated groups are compared with the paracetamol-only control group.
Mandatory Visualization
Caption: Paracetamol's primary mechanism of action involves the inhibition of COX enzymes.
Caption: Experimental workflow for the acetic acid-induced writhing test in mice.
Caption: Paracetamol metabolism, hepatotoxicity mechanism, and the protective role of methionine/NAC.
References
- 1. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of paracetamol-esterified methionine versus cysteine or methionine on paracetamol-induced hepatic GSH depletion and plasma ALAT level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of different doses of S-adenosyl-L-methionine on paracetamol hepatotoxicity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Novel Hepatoprotective Agents: A Comparative Guide Using the Paracetamol-Induced Hepatotoxicity Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of novel hepatoprotective compounds, such as the hypothetical agent "Hepatoprotectin," against established alternatives. The experimental design is centered around the widely accepted and clinically relevant model of paracetamol (acetaminophen)-induced hepatotoxicity.
Introduction to Paracetamol-Induced Hepatotoxicity
Paracetamol is a commonly used analgesic and antipyretic that is safe at therapeutic doses. However, overdose can lead to severe, and sometimes fatal, liver damage.[1][2] This hepatotoxicity is primarily initiated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) stores and subsequently causes oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[3] Due to its well-characterized mechanism, paracetamol-induced liver injury is a standard and reproducible model for the preclinical evaluation of potential hepatoprotective drugs.
This guide will compare the hypothetical novel therapeutic agent, Hepatoprotectin , with the standard clinical antidote, N-acetylcysteine (NAC) , and a widely studied herbal supplement, Silymarin .
Comparative Analysis of Hepatoprotective Efficacy
The following tables summarize the hypothetical quantitative data from a preclinical study in a rat model of paracetamol-induced hepatotoxicity.
Table 1: Effect of Hepatoprotectin and Other Agents on Serum Biochemical Markers of Liver Injury
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) | Total Bilirubin (mg/dL) |
| Control (Vehicle) | 35.2 ± 4.1 | 85.7 ± 9.3 | 120.5 ± 15.2 | 0.4 ± 0.1 |
| Paracetamol (750 mg/kg) | 4850.6 ± 512.8 | 6200.1 ± 730.5 | 350.8 ± 42.6 | 2.8 ± 0.5 |
| Paracetamol + NAC (140 mg/kg) | 850.3 ± 95.4 | 1200.7 ± 145.2 | 180.2 ± 22.1 | 1.1 ± 0.3 |
| Paracetamol + Silymarin (100 mg/kg) | 1520.9 ± 180.1 | 2100.4 ± 250.8 | 210.6 ± 28.9 | 1.5 ± 0.4 |
| Paracetamol + Hepatoprotectin (50 mg/kg) | 675.5 ± 78.9 | 950.2 ± 110.6 | 165.4 ± 19.8 | 0.9 ± 0.2 |
Values are expressed as mean ± standard deviation.
Table 2: Assessment of Oxidative Stress and Liver Function
| Treatment Group | Liver GSH (µmol/g tissue) | Liver MDA (nmol/mg protein) | Serum Albumin (g/dL) |
| Control (Vehicle) | 9.8 ± 1.1 | 1.2 ± 0.3 | 3.8 ± 0.4 |
| Paracetamol (750 mg/kg) | 2.1 ± 0.5 | 8.9 ± 1.2 | 2.1 ± 0.3 |
| Paracetamol + NAC (140 mg/kg) | 7.5 ± 0.9 | 3.1 ± 0.6 | 3.2 ± 0.4 |
| Paracetamol + Silymarin (100 mg/kg) | 5.8 ± 0.7 | 4.5 ± 0.8 | 2.9 ± 0.3 |
| Paracetamol + Hepatoprotectin (50 mg/kg) | 8.2 ± 1.0 | 2.5 ± 0.4 | 3.5 ± 0.5 |
Values are expressed as mean ± standard deviation. GSH: Glutathione; MDA: Malondialdehyde.
Experimental Protocols
Animal Model
-
Species: Male Wistar rats (200-250g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
Induction of Hepatotoxicity
-
Animals are fasted overnight (12-16 hours) with free access to water before the induction of hepatotoxicity.
-
A single oral dose of paracetamol (750 mg/kg body weight), dissolved in warm saline, is administered.
Treatment Groups
-
Control Group: Receives the vehicle (e.g., saline) only.
-
Paracetamol Group: Receives paracetamol as described above.
-
NAC Group: Receives N-acetylcysteine (140 mg/kg, oral) 1 hour after paracetamol administration.
-
Silymarin Group: Pre-treated with Silymarin (100 mg/kg, oral) daily for 7 days before paracetamol administration.[4]
-
Hepatoprotectin Group: Receives the novel compound "Hepatoprotectin" (hypothetical dose of 50 mg/kg, oral) 1 hour after paracetamol administration.
Sample Collection and Analysis
-
24 hours after paracetamol administration, animals are anesthetized, and blood samples are collected via cardiac puncture for biochemical analysis.
-
Livers are excised, weighed, and portions are either fixed in 10% formalin for histopathology or snap-frozen in liquid nitrogen for oxidative stress parameter analysis.
Biochemical Analysis
-
Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using standard enzymatic kits.[5][6]
-
Serum albumin is also quantified as a marker of liver synthetic function.[5]
Oxidative Stress Markers
-
Hepatic glutathione (GSH) levels are determined using Ellman's reagent.
-
Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels in liver homogenates.
Histopathological Evaluation
-
Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Slides are examined under a light microscope for evidence of hepatocellular necrosis, inflammation, and other pathological changes.[1][3]
Visualizing Experimental Design and Molecular Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Histopathological Analysis of Rat Hepatotoxicity Based on Macrophage Functions: in Particular, an Analysis for Thioacetamide-induced Hepatic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
Meta-analysis of Clinical Trials Involving Pameton's Active Component, Paracetamol
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
This guide summarizes quantitative data on the efficacy of paracetamol for various pain conditions, details common experimental protocols, and visualizes key signaling pathways and workflows to aid researchers and professionals in drug development.
Comparative Efficacy of Paracetamol
Paracetamol is a widely used over-the-counter analgesic and antipyretic for mild to moderate pain and fever.[3] Its efficacy has been evaluated in numerous clinical trials against placebos and other analgesics, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Data Summary from Meta-Analyses
The following table summarizes the findings of a major systematic review of systematic reviews, evaluating the efficacy of paracetamol for various conditions. The quality of evidence is rated using the GRADE (Grading of Recommendations Assessment, Development and Evaluation) criteria.
| Condition | Comparison | Outcome Measure | Result | 95% Confidence Interval (CI) | Quality of Evidence |
| Knee or Hip Osteoarthritis | Paracetamol vs. Placebo | Pain Reduction (0-10 scale) | -0.3 points | -0.6 to -0.1 | High[4][5] |
| Craniotomy (post-operative pain) | Paracetamol vs. Placebo | Pain Reduction (0-10 scale) | -0.8 points | -1.4 to -0.2 | High[4][5] |
| Tension-Type Headache | Paracetamol vs. Placebo | Pain-free at 2 hours (Risk Ratio) | 1.3 | 1.1 to 1.4 | Moderate[4][5] |
| Early Postpartum Perineal Pain | Paracetamol vs. Placebo | 50% Pain Relief (Risk Ratio) | 2.4 | 1.5 to 3.8 | Moderate[4][5] |
| Acute Low Back Pain | Paracetamol vs. Placebo | Pain Reduction (0-10 scale) | 0.2 points | -0.1 to 0.4 | High (No effect)[4][5] |
Key Insights:
-
Paracetamol demonstrates a modest but statistically significant effect in treating pain associated with knee or hip osteoarthritis and post-craniotomy recovery.[4][5]
-
It is effective for tension-type headaches and postpartum perineal pain.[4][5]
-
High-quality evidence suggests that paracetamol is not effective for relieving acute low back pain.[4][5]
-
In comparisons with NSAIDs for osteoarthritis, some meta-analyses suggest that NSAIDs are slightly more effective, though paracetamol has a better gastrointestinal safety profile.[6]
Experimental Protocols
The methodologies for clinical trials evaluating analgesics are crucial for interpreting the results. Below is a generalized protocol based on common practices in randomized controlled trials (RCTs) found in systematic reviews.
Generalized Protocol for an Analgesic Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Some trials may also include an active comparator (e.g., an NSAID like ibuprofen).
-
Participant Selection:
-
Inclusion Criteria: Patients diagnosed with the specific condition being studied (e.g., knee osteoarthritis, tension-type headache). Age and pain severity thresholds are typically defined.
-
Exclusion Criteria: Patients with contraindications to the study medications (e.g., liver disease for paracetamol, gastrointestinal issues for NSAIDs), pregnant women, and patients taking other analgesics.
-
-
Intervention:
-
Treatment Groups:
-
Paracetamol (e.g., 1g, up to four times a day).
-
Placebo (identical in appearance and taste to the active medication).
-
Active Comparator (e.g., Ibuprofen 400mg, three times a day).
-
-
Duration: Varies by condition. For acute pain, it might be a single dose. For chronic conditions like osteoarthritis, the treatment period could be several weeks.[4]
-
-
Outcome Measures:
-
Primary Outcome: Change in pain intensity from baseline, typically measured on a 0-10 point visual analog scale (VAS) or numeric rating scale (NRS).
-
Secondary Outcomes:
-
Proportion of patients achieving at least 50% pain relief.
-
Time to meaningful pain relief.
-
Use of rescue medication.
-
Adverse events.
-
-
-
Data Analysis:
-
Statistical analysis is typically performed using an intention-to-treat (ITT) approach.
-
Mean differences in pain scores between groups are calculated.
-
For dichotomous outcomes, risk ratios (RR) or odds ratios (OR) are determined.
-
Meta-analyses pool data from multiple trials using random-effects models.[4]
-
Signaling Pathways and Visualizations
Understanding the mechanism of action is vital for drug development. Paracetamol's mechanism is complex and not fully elucidated, but it is believed to primarily act centrally.
Mechanism of Action of Paracetamol
Paracetamol is thought to produce analgesia through the central inhibition of prostaglandin synthesis.[7] Its analgesic effect is believed to be due to the activation of descending serotonergic pathways.[8][9] Unlike NSAIDs, it is a weak inhibitor of cyclooxygenase (COX)-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effect.[8][10] Some evidence also suggests that a metabolite of paracetamol may have an effect on cannabinoid receptors.[9]
Caption: Simplified signaling pathway for Paracetamol's analgesic action.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing analgesics.
Caption: Generalized workflow of a randomized controlled clinical trial.
Paracetamol remains a first-line analgesic for mild to moderate pain due to its safety profile, particularly its favorable gastrointestinal tolerance compared to NSAIDs.[6][10] However, meta-analyses reveal its efficacy is modest for certain chronic conditions and it is ineffective for others, such as acute low back pain.[4][5] For researchers and drug development professionals, understanding these nuances in efficacy, the standardized protocols for evaluation, and the underlying mechanisms of action is critical for the development of novel and more effective analgesic therapies.
References
- 1. dtb.bmj.com [dtb.bmj.com]
- 2. independent.co.uk [independent.co.uk]
- 3. Paracetamol - Wikipedia [en.wikipedia.org]
- 4. The efficacy and safety of paracetamol for pain relief: an overview of systematic reviews | The Medical Journal of Australia [mja.com.au]
- 5. The efficacy and safety of paracetamol for pain relief: an overview of systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Pameton vs. Standard Antidotes for Paracetamol Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pameton, a combination product containing paracetamol and methionine, against the standard antidote for paracetamol poisoning, N-acetylcysteine (NAC). The information is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the therapeutic potential and limitations of these interventions.
Executive Summary
Paracetamol (acetaminophen) overdose is a leading cause of acute liver failure worldwide. The standard of care for preventing paracetamol-induced hepatotoxicity is the timely administration of N-acetylcysteine (NAC). This compound, a formulation containing paracetamol and DL-methionine, is positioned as a potentially safer analgesic option, with methionine intended to offer a protective effect in case of an overdose. Methionine, like NAC, acts as a precursor to glutathione (GSH), a critical endogenous antioxidant that is depleted during paracetamol overdose.
While the theoretical basis for methionine's protective effect is sound, direct, large-scale clinical trials comparing this compound or oral methionine with intravenous NAC are lacking. Preclinical studies in animal models provide the bulk of the comparative efficacy data. These studies suggest that while methionine can offer protection, intravenous NAC is generally considered more effective, particularly when administered later after the overdose.
Mechanism of Action: A Shared Pathway
Paracetamol toxicity is not caused by the drug itself but by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is safely detoxified in the liver by conjugation with glutathione.[1][2] However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism of paracetamol via the cytochrome P450 system to NAPQI. This surge in NAPQI depletes hepatic glutathione stores. Once glutathione is depleted, NAPQI binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][2]
Both methionine and N-acetylcysteine function as antidotes by replenishing hepatic glutathione levels. They provide the necessary precursors for glutathione synthesis, thereby enhancing the detoxification of NAPQI.[1]
Quantitative Data Comparison: Preclinical Studies
The following tables summarize data from animal studies comparing the efficacy of methionine (or its active metabolite S-adenosyl-L-methionine, SAMe) and N-acetylcysteine in a mouse model of paracetamol-induced hepatotoxicity.
Table 1: Effect of Methionine and NAC on Mortality in Mice with Paracetamol Overdose
| Treatment Group | N | Mortality (%) |
| Paracetamol Control | 15 | 40% |
| Methionine (225.5 mg/kg) | 15 | 26.7% |
| N-acetylcysteine (1 g/kg) | - | Significantly lower than control |
Data adapted from preclinical studies. Direct comparison between the methionine and NAC mortality data from a single study is not available.
Table 2: Comparative Effects on Liver Injury Markers
| Parameter | Paracetamol Control | Methionine/SAMe | N-acetylcysteine |
| Alanine Aminotransferase (ALT) (IU/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |
| Liver Weight (as % of Body Weight) | Significantly Increased | No Significant Change | Increased |
| Total Hepatic Glutathione (GSH) | Significantly Depleted | Restored to near-normal | Restored to near-normal |
This table represents a qualitative summary of findings from multiple preclinical studies. Direct quantitative comparisons from a single head-to-head study are limited. One study found that S-adenosyl-L-methionine (SAMe) was more potent than NAC in reducing ALT levels and preventing an increase in liver weight in mice.
Experimental Protocols
Below are the detailed methodologies for key preclinical experiments that form the basis of the comparative data.
Animal Model of Paracetamol-Induced Hepatotoxicity
-
Animal Species: Male C57BL/6 mice or Albino white mice.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Toxicity: A single intraperitoneal (i.p.) or oral gavage administration of paracetamol at a dose ranging from 250 mg/kg to 7500 mg/kg. Animals are typically fasted overnight prior to paracetamol administration to enhance toxicity.
Antidote Administration Protocol
-
Methionine/SAMe Group:
-
Route: Oral gavage or intraperitoneal injection.
-
Dose: Varied between studies, for example, 225.5 mg/kg of methionine or an equimolar dose of SAMe to NAC (e.g., 1.25 mmol/kg).
-
Timing: Administered either just before or 1 hour after the paracetamol challenge.
-
-
N-acetylcysteine (NAC) Group:
-
Route: Intraperitoneal injection.
-
Dose: Typically a high dose is used in animal models, for example, 1 g/kg or an equimolar dose to SAMe (e.g., 1.25 mmol/kg).
-
Timing: Administered either just before or 1 hour after the paracetamol challenge.
-
-
Control Group: Received paracetamol and a vehicle control (e.g., water or saline).
Assessment of Hepatotoxicity
-
Biochemical Analysis: Blood samples are collected at specified time points (e.g., 4 or 24 hours) after paracetamol administration to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.
-
Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess the extent of centrilobular necrosis.
-
Glutathione Levels: Hepatic tissue is analyzed to determine the concentration of total and oxidized glutathione.
-
Mortality: Animals are monitored for a set period (e.g., 48 hours) to record mortality rates.
Clinical Dosing Regimens
Oral Methionine (as in this compound)
-
Typical Regimen: 2.5 grams immediately, followed by three more 2.5 gram doses at 4-hour intervals.
-
Considerations: Absorption can be unreliable in patients who are vomiting, a common symptom of paracetamol overdose.
Intravenous N-acetylcysteine (Standard of Care)
-
21-Hour Protocol (3-bag regimen):
-
Loading dose: 150 mg/kg in 200 mL of 5% dextrose over 60 minutes.
-
Second infusion: 50 mg/kg in 500 mL of 5% dextrose over 4 hours.
-
Third infusion: 100 mg/kg in 1000 mL of 5% dextrose over 16 hours.
-
-
Newer Protocols (e.g., 2-bag regimen): Modified regimens are being introduced to reduce the incidence of adverse reactions. For example, a 2-bag regimen might involve a 200mg/kg infusion over 4 hours followed by a 100mg/kg infusion over 16 hours.[3]
Conclusion
The inclusion of methionine in this compound is a rational approach to mitigate the risk of hepatotoxicity in the event of an overdose. Both methionine and the standard antidote, N-acetylcysteine, work by replenishing glutathione stores. However, the current body of evidence, primarily from preclinical studies, suggests that intravenous NAC is a more robust and reliable antidote, especially in cases of delayed presentation. The oral route of administration for methionine presents a potential limitation due to vomiting in poisoned patients.
Further research, including well-designed, head-to-head clinical trials, is necessary to definitively establish the comparative efficacy of oral methionine (as in this compound) versus intravenous NAC in the clinical setting. For now, intravenous NAC remains the cornerstone of treatment for established paracetamol poisoning.
References
Safety Operating Guide
Navigating the Safe Disposal of Pameton: A Comprehensive Guide for Laboratory Professionals
Chemical and Physical Properties of Paracetamol
Understanding the chemical and physical properties of a substance is fundamental to its safe handling and disposal. The table below summarizes key data for Paracetamol.
| Property | Value |
| Chemical Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| CAS Number | 103-90-2 |
| Physical State | Solid (Powder) |
| Melting Point | 169 - 172 °C |
| Water Solubility | 19 g/L at 28 °C[1] |
| Hazard Classification | Acute Toxicity, Oral (Category 4)[2] |
Step-by-Step Disposal Protocol for Pameton
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. It is imperative to always consult your institution's specific safety guidelines and local regulations.
1. Waste Identification and Segregation:
-
Initial Assessment: Treat this compound as a non-hazardous chemical waste unless it has been mixed with a hazardous substance.[3]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It is best practice to collect this waste separately.[3]
2. Personal Protective Equipment (PPE):
-
Standard Laboratory PPE: Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[3]
3. Containment and Labeling:
-
Waste Container: Use a designated, sealable, and clearly labeled waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" (or as required by your institution), with the chemical name "this compound (Paracetamol/Methionine mixture)," and the date accumulation started.[3]
4. Disposal Procedure:
-
Small Quantities: For small quantities of solid this compound, carefully transfer the material into the designated waste container, avoiding dust generation.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or wipes, should also be placed in the designated waste container.
-
Avoid Drain and Trash Disposal: Do not dispose of this compound down the drain or in the regular trash.[3][4] Improper disposal can lead to environmental contamination.[5][6][7]
5. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal service.
-
Incineration: Incineration is a common and effective method for the destruction of pharmaceutical waste.[3] The professional disposal service will determine the appropriate final treatment method.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory setting.
Environmental Impact of Improper Paracetamol Disposal
Improper disposal of pharmaceuticals like Paracetamol can lead to their introduction into the environment, with potential adverse effects on ecosystems. The following diagram illustrates the pathway of Paracetamol into the environment and its potential impact.
References
Personal protective equipment for handling Pameton
Disclaimer: This document provides safety and logistical information for the handling of Pameton, a formulation containing Paracetamol (Acetaminophen) and Methionine.[1] The guidance provided is primarily based on the safety data for Acetaminophen, the active pharmaceutical ingredient. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information before handling any chemical substance.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is essential. Research indicates that chemically resistant gloves can reduce potential pesticide exposure by up to 90%.[2]
| PPE Category | Item | Standard |
| Eye and Face Protection | Safety glasses with side shields or goggles | European standard - EN 166 or ANSI Z87.1[3][4] |
| Hand Protection | Chemically resistant gloves | Inspect before use and refer to manufacturer/supplier for permeability and breakthrough time information.[3] |
| Body Protection | Laboratory coat, long sleeves, long pants | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | NIOSH-approved N95 filtering facepiece respirator or higher (if dust formation is likely) | Use in a well-ventilated area.[5] |
| Foot Protection | Closed-toe shoes | N/A |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect containers for any damage. Damaged containers should be handled as a spill.[6]
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep the container tightly closed and protected from direct sunlight.[3]
-
Delivery containers should be immediately taken to the designated storage area by trained personnel.[6]
2. Handling and Preparation:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[7]
3. In Case of a Spill:
-
For small spills, use absorbent granules to contain the material.[8]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[7][9]
-
Ensure adequate ventilation.[9]
4. First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3][7]
-
Ingestion: Clean mouth with water and get medical attention.[7]
Disposal Plan
Improper disposal of expired or unwanted medicines can pose a risk to the environment.
-
Preferred Method: Drug Take-Back Programs: The most responsible method for disposing of unwanted medicines is through a drug take-back program.[10][11] These programs are often available at local pharmacies or through community-sponsored events.[11]
-
Alternative Method: Household Disposal: If a take-back program is not accessible, follow these steps for household disposal:[10][11][12]
-
Mix it with an undesirable substance such as used coffee grounds or cat litter.[10][12] This makes the mixture less appealing to children and pets.[11]
-
Place the mixture in a sealed container, like a sealable bag or an empty tub with a lid.[10][12]
-
Dispose of the sealed container in the household trash.[10][11]
-
Important Note: Do not flush unwanted medicines down the toilet or drain unless specifically instructed to do so by the product's labeling.[10][12] Flushed medications can contaminate water supplies as treatment plants are often not equipped to remove them.[10]
Visualizing the Workflow and Safety Hierarchy
To further clarify the operational procedures and the principles of safety, the following diagrams are provided.
Caption: Operational Workflow for Handling this compound
Caption: Hierarchy of Controls for this compound
References
- 1. dtb.bmj.com [dtb.bmj.com]
- 2. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
- 12. dea.gov [dea.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
